molecular formula C7H5NS B153574 Thieno[3,2-b]pyridine CAS No. 272-67-3

Thieno[3,2-b]pyridine

Cat. No.: B153574
CAS No.: 272-67-3
M. Wt: 135.19 g/mol
InChI Key: DBDCNCCRPKTRSD-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridine is a privileged heterocyclic scaffold in medicinal chemistry and chemical biology, recognized for its versatility in generating highly selective and potent bioactive molecules. This compound serves as a critical building block for the discovery of new therapeutic agents and research tools. Recent research has identified this compound derivatives exhibiting potent in vivo activity against Mycobacterium tuberculosis by directly targeting Enoyl-ACP reductase (InhA), a mechanism that shows promise for overcoming multi-drug resistant tuberculosis . The scaffold is also attractive in oncology research, enabling the development of highly selective inhibitors of underexplored protein kinases , such as Haspin, with variable binding modes that confer excellent kinome-wide selectivity . Furthermore, its utility extends to neuroscience, where it forms the core of novel, brain-penetrant negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a target for disorders like Parkinson's disease levodopa-induced dyskinesia and chronic pain . Beyond these primary applications, the this compound core has been successfully engineered into compounds that restore the efficacy of topoisomerase I inhibitors like topotecan in resistant cancer cells and has been discovered as a novel fungicide lead against plant-pathogenic fungi . Certain derivatives also exhibit strong, tunable fluorescence, enabling dual-function applications in bioimaging and therapeutics . This breadth of activity underscores the scaffold's significant value for discovering first-in-class chemical probes and addressing complex therapeutic targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS/c1-2-7-6(8-4-1)3-5-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDCNCCRPKTRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480597
Record name thieno[3,2-b]pyridine
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Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-67-3
Record name Thieno[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=272-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name thieno[3,2-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thieno[3,2-b]pyridine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This scaffold is considered a "privileged" structure, as it has demonstrated the ability to bind to a variety of biological targets with high affinity and selectivity. This technical guide provides a comprehensive overview of the this compound core, including its structure, properties, synthesis, and its burgeoning role in the development of novel therapeutics.

Core Structure and Physicochemical Properties

The this compound scaffold consists of a thiophene ring fused to a pyridine ring. This fusion imparts a unique electronic and steric profile, making it an attractive framework for designing molecules that can interact with diverse protein targets.

Table 1: Physicochemical Properties of this compound and Representative Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)logP
This compoundC₇H₅NS135.19236.5 ± 13.0 at 760 mmHg[1]1.3 ± 0.1[1]2.1[2]
2-Chlorothis compoundC₇H₄ClNS169.63---
3-Aminothis compoundC₇H₆N₂S150.20--1.88

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Peaks/Signals
¹H NMR (CDCl₃) δ 8.81 (dd, J = 4.4, 1.6 Hz, 1H, H-5), 8.24 (dd, J = 8.4, 1.6 Hz, 1H, H-7), 7.40 (dd, J = 8.4, 4.4 Hz, 1H, H-6), 7.50 (d, J = 5.2 Hz, 1H, H-2), 7.10 (d, J = 5.2 Hz, 1H, H-3)
¹³C NMR (CDCl₃) δ 150.1, 145.2, 131.9, 129.3, 125.0, 122.1, 118.9
IR (KBr, cm⁻¹) 3050, 1580, 1450, 1400, 1280, 830, 750
Mass Spectrum (EI) m/z 135 (M⁺), 108, 82

Synthesis of the this compound Core

Several synthetic strategies have been developed to construct the this compound scaffold. The choice of method often depends on the desired substitution pattern. Key approaches include intramolecular cyclization reactions, Friedländer annulation, and Gewald-type reactions.

Intramolecular Cyclization

Intramolecular cyclization is a common and effective method for the synthesis of the this compound core. This can be achieved through various strategies, including palladium-catalyzed couplings followed by cyclization.[3]

cluster_synthesis General Synthetic Workflow start Starting Materials (e.g., thiophene derivatives) intermediate Functionalized Intermediate start->intermediate Functional Group Introduction cyclization Intramolecular Cyclization intermediate->cyclization Reaction Conditions (e.g., catalyst, base) core This compound Core cyclization->core diversification Further Functionalization (e.g., Suzuki, Buchwald-Hartwig) core->diversification library Library of Derivatives diversification->library screening Biological Screening library->screening High-Throughput Screening sar SAR Studies screening->sar lead Lead Compound sar->lead Optimization cluster_vegfr2 VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR permeability Vascular Permeability Akt->permeability paxillin Paxillin FAK->paxillin Ras Ras survival Cell Survival mTOR->survival migration Cell Migration paxillin->migration MEK MEK Raf->MEK ERK ERK MEK->ERK proliferation Cell Proliferation ERK->proliferation cluster_haspin Haspin Kinase Signaling in Mitosis Haspin Haspin Kinase H3 Histone H3 Haspin->H3 Phosphorylates H3T3ph H3T3ph H3->H3T3ph CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits to AuroraB Aurora B CPC->AuroraB Activates Centromere Centromere CPC->Centromere Localizes to Cohesin Cohesin Protection AuroraB->Cohesin Chromosome Proper Chromosome Segregation Cohesin->Chromosome cluster_mglu5 mGlu5 Receptor Signaling Pathway Glutamate Glutamate mGluR5 mGlu5 Receptor Glutamate->mGluR5 Gq Gq Protein mGluR5->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 ↑ [Ca²⁺]i ER->Ca2 Releases downstream Downstream Signaling Ca2->downstream PKC->downstream

References

Spectroscopic Analysis of Thieno[3,2-b]pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of thieno[3,2-b]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including anticancer properties. This document details experimental protocols, presents quantitative spectroscopic data, and visualizes relevant biological pathways to serve as a valuable resource for professionals in the field.

Introduction to this compound Derivatives

Thieno[3,2-b]pyridines are bicyclic aromatic compounds containing a thiophene ring fused to a pyridine ring. This scaffold has been identified as a "privileged structure" in medicinal chemistry, forming the core of molecules with a wide range of therapeutic potential. Notably, derivatives of this class have demonstrated potent activity as kinase inhibitors, leading to effects such as cell cycle arrest and apoptosis in cancer cells. Understanding the precise chemical structure and properties of these derivatives through spectroscopic analysis is paramount for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

Spectroscopic Characterization

The structural elucidation of this compound derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of this compound derivatives in solution. ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) help to establish connectivity within the molecule.

A general protocol for obtaining ¹H and ¹³C NMR spectra of this compound derivatives is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • The spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

    • Before data acquisition, the magnetic field is shimmed to optimize its homogeneity. The deuterium signal from the solvent is used for field-frequency locking.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is used.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is typically used to obtain singlets for all carbon atoms.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

The following table summarizes the ¹H NMR chemical shifts (δ) for a series of methyl 3-(hetero)arylthis compound-2-carboxylates.[1]

CompoundArSolventδ (ppm) and Multiplicity
2a PhenylDMSO-d₆3.75 (s, 3H, OMe), 7.43–7.48 (m, 5H, Ar-H), 7.56 (dd, J = 8.0, 4.4 Hz, 1H, 6-H), 8.61 (dd, J = 8.0, 1.6 Hz, 1H, 7-H), 8.74 (dd, J = 4.4, 1.6 Hz, 1H, 5-H)
2b p-TolylCDCl₃2.44 (s, 3H, Me), 3.85 (s, 3H, OMe), 7.33 (d, J = 8.0 Hz, 2H, 3′ and 5′-H), 7.39 (dd, J = 8.4, 4.8 Hz, 1H, 6-H), 7.42 (d, J = 8.0 Hz, 2H, 2′ and 6′-H), 8.24 (dd, J = 8.4, 1.6 Hz, 1H, 7-H), 8.80 (dd, J = 4.8, 1.6 Hz, 1H, 5-H)
2c 4-MethoxyphenylCDCl₃3.85 (s, 3H, OMe), 3.89 (s, 3H, OMe), 7.05 (d, J = 8.8 Hz, 2H, 3′ and 5′-H), 7.39 (dd, J = 8.0, 4.4 Hz, 1H, 6-H), 7.50 (d, J = 8.8 Hz, 2H, 2′ and 6′-H), 8.23 (dd, J = 8.0, 1.6 Hz, 1H, 7-H), 8.80 (dd, J = 4.4, 1.6 Hz, 1H, 5-H)
2d 4-(Trifluoromethyl)phenylCDCl₃3.85 (s, 3H, OMe), 7.43 (broad d, 1H, 6-H), 7.66 (d, J = 8.0 Hz, 2H, 2′ and 6′-H), 7.78 (d, J = 8.0 Hz, 2H, 3′ and 5′-H), 8.28 (broad d, J = 8.0 Hz, 1H, 7-H), 8.80 (broad s, 1H, 5-H)
2e 4-ChlorophenylCDCl₃3.85 (s, 3H, OMe), 7.43 (dd, J = 8.4, 4.4 Hz, 1H, 6-H), 7.49 (coalesced doublets, 4H, Ar-H), 8.27 (broad d, J = 8.4 Hz, 1H, 7-H), 8.81 (broad s, 1H, 5-H)
2g Pyridin-4-ylCDCl₃3.90 (s, 3H, OMe), 7.50 (dd, J = 8.4, 4.4 Hz, 1H, 6-H), 7.90 (broad d, 2H, 3′ and 5′-H), 8.32 (dd, J = 8.4, 1.2 Hz, 1H, 7-H), 8.79–8.82 (m, 3H, 5-H and 2′ and 6′-H)
2h Furan-3-ylCDCl₃3.94 (s, 3H, OMe), 7.02–7.03 (m, 1H, HetAr-H), 7.40 (dd, J = 8.4, 4.4 Hz, 1H, 6-H), 7.56–7.57 (m, 1H, HetAr-H), 8.21 (dd, J = 8.4, 1.6 Hz, 1H, 7-H), 8.25–8.26 (m, 1H, HetAr-H), 8.81 (dd, J = 4.4, 1.6 Hz, 1H, 5-H)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass and, consequently, the molecular formula. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns, which aids in structural elucidation.

A general protocol for the mass spectrometric analysis of this compound derivatives is as follows:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the ionization technique.

  • Instrumentation and Ionization:

    • Electrospray ionization (ESI) is a common technique for these compounds, often yielding the protonated molecule [M+H]⁺.

    • The analysis is typically performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition:

    • Acquire the full scan mass spectrum in positive ion mode to determine the molecular weight.

    • For structural confirmation, perform tandem MS (MS/MS) on the parent ion of interest. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

The following table presents the calculated and found mass-to-charge ratios for some methyl 3-arylthis compound-2-carboxylates.[1]

CompoundMolecular FormulaCalculated [M+H]⁺Found [M+H]⁺ (ESI)
2c C₁₆H₁₃NO₃S300.0667300.06
2h C₁₃H₉NO₃S260.0354260.04

Characteristic fragmentation patterns in tandem mass spectrometry can be useful for identifying the this compound core and its substituents.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are characteristic of the chromophore.

A general protocol for UV-Vis analysis is as follows:

  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane, THF).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a matched pair of quartz cuvettes (typically 1 cm path length).

  • Data Acquisition:

    • Record a baseline spectrum with the cuvettes filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the wavelength(s) of maximum absorbance (λmax).

The following table presents UV-Vis absorption maxima for structurally related thieno[3,2-b]thiophene derivatives, which can provide an indication of the expected absorption regions for thieno[3,2-b]pyridines.[3]

CompoundSolventλmax (nm)
2,5-Bis(5-phenylthiophen-2-yl)thieno[3,2-b]thiopheneTHF415
2,5-Bis(5'-(dodecyl)-[2,2'-bithiophen]-5-yl)thieno[3,2-b]thiopheneTHF401
2,5-Bis(5'-(4-(trifluoromethyl)phenyl)-[2,2'-bithiophen]-5-yl)thieno[3,2-b]thiopheneTHF408
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • The data is usually presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Functional GroupVibrationApproximate Wavenumber (cm⁻¹)
Aromatic C-HStretch3100 - 3000
Alkyl C-HStretch3000 - 2850
C=O (Ester/Carboxamide)Stretch1750 - 1670
C=C (Aromatic)Stretch1600 - 1450
C-NStretch1350 - 1000
C-SStretch800 - 600

Biological Activity and Signaling Pathways

This compound derivatives have shown significant promise as anticancer agents. Their mechanism of action often involves the inhibition of key cellular signaling pathways that control cell proliferation and survival.

Inhibition of Cell Cycle Progression

Several studies have shown that this compound derivatives can induce cell cycle arrest in cancer cells. This is often achieved through the inhibition of cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle. For instance, inhibition of CDK2 can block the transition from the G1 to the S phase of the cell cycle.[4] Some derivatives have also been shown to cause an increase in the proportion of cells in the G0/G1 phase and a decrease in the S phase.[1] Other studies have reported G2/M arrest. The specific effect can be dependent on the particular derivative and the cancer cell line being studied.

Induction of Apoptosis

In addition to cell cycle arrest, many anticancer agents, including this compound derivatives, can induce programmed cell death, or apoptosis. This can be a consequence of cell cycle disruption or through the direct activation of apoptotic signaling cascades. Evidence suggests that some thieno[3,2-b]pyridines can increase levels of apoptosis in cancer cells, which may involve the activation of caspases, the key executioner enzymes of apoptosis, and modulation of the Bcl-2 family of proteins that regulate mitochondrial-mediated apoptosis.[5][6][7]

Kinase Inhibition

The anticancer effects of thieno[3,2-b]pyridines are often attributed to their ability to inhibit protein kinases. Haspin and Cyclin-Dependent Kinase 2 (CDK2) have been identified as potential targets for this class of compounds.[4][8] Inhibition of these kinases disrupts the normal progression of the cell cycle, leading to arrest and, in many cases, apoptosis.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_biology Biological Evaluation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Characterization MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Characterization UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Characterization IR FTIR Spectroscopy Purification->IR Characterization Cell_Culture Cancer Cell Lines Cell_Cycle Cell Cycle Analysis Cell_Culture->Cell_Cycle Treatment Apoptosis Apoptosis Assays Cell_Culture->Apoptosis Treatment Kinase_Assay Kinase Inhibition Assays Cell_Culture->Kinase_Assay Treatment

Experimental workflow for the analysis of this compound derivatives.

Signaling Pathway of Anticancer Activity

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Thieno_Pyridine This compound Derivative CDK2_CyclinE CDK2 / Cyclin E Thieno_Pyridine->CDK2_CyclinE Inhibition Haspin Haspin Kinase Thieno_Pyridine->Haspin Inhibition Bcl2_family Modulation of Bcl-2 Family Proteins Thieno_Pyridine->Bcl2_family Modulation G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition CDK2_CyclinE->G1_S_Transition Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation G2_M_Progression G2/M Progression Haspin->G2_M_Progression Haspin->G2_M_Progression G2_M_Progression->Cell_Proliferation Caspases Caspase Activation Bcl2_family->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Proposed anticancer signaling pathway of this compound derivatives.

Conclusion

The spectroscopic analysis of this compound derivatives is a critical component in the discovery and development of new therapeutic agents. This guide provides a foundational understanding of the key spectroscopic techniques employed, along with generalized experimental protocols and representative data. The visualization of the experimental workflow and the proposed signaling pathway for their anticancer activity offers a logical framework for researchers. As new derivatives are synthesized, the systematic application of these analytical methods will continue to be essential for elucidating their structures and understanding their biological mechanisms of action, ultimately paving the way for the development of novel and effective drugs.

References

Discovery and synthesis of novel Thieno[3,2-b]pyridine analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Novel Thieno[3,2-b]pyridine Analogues

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. These compounds have emerged as promising candidates for the development of novel therapeutic agents, particularly in the field of oncology. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel this compound analogues, with a focus on their anticancer properties.

Synthetic Strategies for this compound Analogues

The construction of the this compound core and its subsequent functionalization can be achieved through various synthetic methodologies. Key strategies include transition metal-catalyzed cross-coupling reactions, classical condensation reactions, and modern cycloaddition approaches.

Suzuki-Miyaura Cross-Coupling

A prevalent method for the synthesis of 3-arylthis compound derivatives involves the Suzuki-Miyaura cross-coupling reaction. This approach typically utilizes a halogenated this compound precursor and a corresponding boronic acid or its ester.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling [1]

A mixture of the methyl 3-bromothis compound-2-carboxylate, a suitable potassium aryltrifluoroborate or arylboronic acid (1.2-1.5 equivalents), and a palladium catalyst such as PdCl2(dppf)·CH2Cl2 (4 mol%) in a suitable solvent system is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by column chromatography.

Friedländer Annulation

The Friedländer annulation is a classic and effective method for constructing the pyridine ring of the this compound system. This reaction involves the condensation of a 3-amino-2-formylthiophene with a compound containing an α-methylene group adjacent to a carbonyl functionality.[2]

Experimental Protocol: Synthesis of this compound-5-carboxylic acid via Friedländer Annulation [2]

  • Preparation of the Amine Intermediate: 3-azido-2-formylthiophene is dissolved in ethanol containing a catalytic amount of piperidine.

  • Reduction of the Azide: The solution is cooled, and hydrogen sulfide gas is bubbled through it, maintaining the temperature below 25°C, until the evolution of nitrogen ceases.

  • Removal of Sulfur: The reaction mixture is cooled to 0°C, and the precipitated sulfur is removed by filtration.

  • Friedländer Condensation: To the filtrate containing the crude 3-amino-2-formylthiophene, a solution of pyruvic acid in aqueous sodium hydroxide is added.

  • Work-up and Isolation: The product, this compound-5-carboxylic acid, is then isolated and purified through appropriate work-up procedures.

Aza-[3+3] Cycloaddition

A more recent approach for the synthesis of thieno[3,2-b]pyridin-5(4H)-one derivatives is the aza-[3+3] cycloaddition. This method involves the reaction of a thiophen-3-amine with an α,β-unsaturated carboxylic acid, promoted by a coupling agent like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), followed by a base-induced dehydrogenation.[3]

Experimental Protocol: BOP-Promoted Aza-[3+3] Annulation [3]

The synthesis commences with the preparation of 3-arylthiophen-4-amines. The core thieno[3,2-b]pyridin-5(4H)-one framework is then assembled via a BOP-promoted aza-[3+3] annulation between the 4-arylthiophen-3-amines and α,β-unsaturated carboxylic acids in the presence of N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF). This is followed by a base-induced dehydrogenation to yield the final products. The annulation proceeds through a regioselective 'head-to-tail' pathway, involving a tandem sequence of C-1,4 conjugate addition, intramolecular amide bond formation, and subsequent aromatization.

Biological Activity and Therapeutic Potential

This compound analogues have demonstrated significant potential as anticancer agents, targeting key signaling pathways involved in tumor growth and angiogenesis.

Inhibition of Receptor Tyrosine Kinases

Several studies have reported the discovery of this compound-based inhibitors of c-Met and VEGFR2 tyrosine kinases.[4] These kinases are crucial mediators of angiogenesis and cell proliferation, making them attractive targets for cancer therapy.

Inhibition of Non-Receptor Tyrosine Kinases

Substituted thieno[3,2-b]pyridines have also been identified as potent inhibitors of the non-receptor tyrosine kinase Src.[1] Overexpression or overactivation of Src is implicated in various cancers.

Negative Allosteric Modulators of mGlu5

Recent research has led to the discovery of this compound-5-carboxamide derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5).[5] These compounds have potential applications in treating neurological disorders.

Quantitative Data Summary

The following tables summarize the synthesis yields and biological activities of selected novel this compound analogues.

Table 1: Synthesis of Methyl 3-arylthis compound-2-carboxylates via Suzuki-Miyaura Cross-Coupling [1]

CompoundAryl SubstituentYield (%)Melting Point (°C)
2b p-tolyl84153–154
2c 4-methoxyphenyl70190–191
2d 4-(trifluoromethyl)phenyl40170–171
2e 4-chlorophenyl82195–196
2g pyridin-4-yl66192-193
2h furan-3-yl52130–132

Table 2: Antitumor Activity of Selected this compound Derivatives [1]

CompoundCell LineGI50 (µM)
2e MDA-MB-231 (TNBC)< 10
2e MDA-MD-468 (TNBC)< 10

TNBC: Triple-Negative Breast Cancer

Visualizing Molecular Interactions and Processes

Signaling Pathways

This compound analogues have been shown to inhibit key signaling pathways involved in cancer progression, such as those mediated by VEGFR2 and c-Met.

VEGFR2_cMet_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K cMet c-Met cMet->PI3K RAS RAS cMet->RAS VEGF VEGF VEGF->VEGFR2 Binds HGF HGF HGF->cMet Binds AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription mTOR mTOR AKT->mTOR mTOR->Transcription Thieno_pyridine This compound Analogues Thieno_pyridine->VEGFR2 Inhibit Thieno_pyridine->cMet Inhibit

Caption: Inhibition of VEGFR2 and c-Met signaling pathways.

Experimental Workflow

The discovery and development of novel this compound analogues follow a structured workflow from synthesis to biological evaluation.

Experimental_Workflow Start Starting Materials (e.g., Halogenated this compound) Synthesis Synthesis of Analogues (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro In Vitro Screening (Enzyme Assays, Cell Proliferation) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Design In_Vivo In Vivo Studies (Xenograft Models) SAR->In_Vivo Promising Candidates Lead_Opt->Synthesis Preclinical Preclinical Development In_Vivo->Preclinical

Caption: General workflow for drug discovery.

Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core allows for the generation of diverse libraries of analogues for biological screening. Future research will likely focus on the development of more selective and potent inhibitors of validated cancer targets, as well as the exploration of this scaffold for other therapeutic areas. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation this compound-based drugs.

References

The Thieno[3,2-b]pyridine Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-b]pyridine scaffold, a bicyclic heterocycle composed of a fused thiophene and pyridine ring, has emerged as a privileged structure in medicinal chemistry. Its rigid, planar geometry and unique electronic properties make it an attractive framework for the design of potent and selective modulators of a diverse range of biological targets. This technical guide provides a comprehensive overview of the this compound core, including its synthesis, key therapeutic applications with a focus on kinase inhibition and neurological disorders, and detailed experimental protocols for its synthesis and biological evaluation.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern on the bicyclic core. Key synthetic strategies include the Gewald reaction, Friedländer annulation, and transition metal-catalyzed cross-coupling reactions.

Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward route to substituted 2-aminothiophenes, which can then be cyclized to form the this compound ring system. This method is particularly useful for introducing diversity at various positions of the thiophene ring.

Friedländer Annulation

The Friedländer annulation involves the condensation of a 2-amino-3-formylthiophene with a carbonyl compound containing an α-methylene group to construct the pyridine ring. This classical method is effective for the synthesis of a variety of substituted thieno[3,2-b]pyridines.

Suzuki-Miyaura Cross-Coupling

For the introduction of aryl or heteroaryl substituents, the Suzuki-Miyaura cross-coupling reaction is a powerful tool. This palladium-catalyzed reaction allows for the formation of C-C bonds between a halogenated this compound and a boronic acid or ester, enabling extensive structure-activity relationship (SAR) studies.

Medicinal Chemistry Applications

The this compound scaffold has been successfully employed in the development of inhibitors for several important drug targets, particularly in the fields of oncology and neuroscience.

Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The this compound core has proven to be an excellent scaffold for the design of selective kinase inhibitors.

  • Haspin Kinase: this compound derivatives have been identified as highly selective inhibitors of Haspin, a serine/threonine kinase involved in mitosis.[1] These inhibitors are ATP-competitive but not ATP-mimetic, anchoring in the kinase back pocket.[1][2]

  • c-Met and VEGFR2: This scaffold has been utilized to develop dual inhibitors of c-Met and VEGFR2, both receptor tyrosine kinases implicated in tumor angiogenesis and metastasis.[3]

  • Recepteur d'Origine Nantais (RON): Derivatives of the isomeric thieno[2,3-b]pyridine have shown potent inhibition of RON splice variants, which are associated with tumorigenesis.[4]

Compound IDTarget KinaseIC50 (nM)Cell LineGI50 (µM)Reference
MU1464 Haspin198--[2]
MU1668 Haspin>3000--[2]
MU1920 Haspin23--[2]
15f RON-HT290.04[4]
15f RON-SW6200.03[4]
Compound 2e --MDA-MB-23113[5]
Compound 2e --MDA-MB-46815[5]
Compound 2f --MDA-MB-23118[5]
Compound 2h --MDA-MB-23125[5]
Neurological Disorders

The this compound scaffold has also been explored for its potential in treating neurological and psychiatric disorders.

  • Metabotropic Glutamate Receptor 5 (mGlu5) Negative Allosteric Modulators (NAMs): this compound-5-carboxamides have been discovered as potent and centrally penetrant negative allosteric modulators of mGlu5.[6][7] These compounds offer a potential therapeutic avenue for conditions such as anxiety, depression, and addiction.[2]

Compound IDTargetIC50 (nM)Ki (µM)Reference
13 hmGlu51100.16[7]
19aB hmGlu561-[7]

Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through the modulation of specific signaling pathways.

Haspin Kinase Signaling Pathway

Haspin kinase plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is crucial for the recruitment of the chromosomal passenger complex (CPC) to the centromeres, ensuring proper chromosome alignment and segregation. Inhibition of Haspin disrupts this process, leading to mitotic defects and potentially cell death in proliferating cancer cells.[8]

Haspin_Signaling_Pathway Haspin Kinase Signaling Pathway in Mitosis Haspin Haspin Kinase H3T3 Histone H3 at Threonine 3 Haspin->H3T3 Phosphorylates Mitotic_Defects Mitotic Defects H3T3ph Phosphorylated H3T3 (H3T3ph) H3T3->H3T3ph CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits Centromere Centromere CPC->Centromere Localizes to Chromosome_Segregation Proper Chromosome Segregation Centromere->Chromosome_Segregation Ensures Thieno_Pyridine_Inhibitor This compound Inhibitor Thieno_Pyridine_Inhibitor->Haspin Inhibits Thieno_Pyridine_Inhibitor->Mitotic_Defects Leads to

Caption: Haspin Kinase Signaling Pathway and its Inhibition.

RON Tyrosine Kinase Signaling Pathway

The RON receptor tyrosine kinase, upon activation by its ligand MSP or through other mechanisms like overexpression, dimerizes and autophosphorylates. This leads to the recruitment of adaptor proteins like GRB2 and SOS, which in turn activate downstream signaling cascades, primarily the Ras-MAPK and PI3K-AKT pathways. These pathways promote cancer cell growth, survival, and invasion.[4][9]

RON_Signaling_Pathway RON Tyrosine Kinase Signaling Pathway in Cancer cluster_membrane Cell Membrane RON RON Receptor GRB2_SOS GRB2/SOS RON->GRB2_SOS Recruits MSP MSP (Ligand) MSP->RON Binds & Activates Ras Ras GRB2_SOS->Ras PI3K PI3K GRB2_SOS->PI3K RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) Ras->RAF_MEK_ERK AKT AKT PI3K->AKT Cell_Growth Cell Growth RAF_MEK_ERK->Cell_Growth Invasion Invasion RAF_MEK_ERK->Invasion Cell_Survival Cell Survival AKT->Cell_Survival Thieno_Pyridine_Inhibitor This compound Inhibitor Thieno_Pyridine_Inhibitor->RON Inhibits mGlu5_Signaling_Pathway mGlu5 Receptor Signaling and Negative Allosteric Modulation cluster_membrane Postsynaptic Membrane mGlu5 mGlu5 Receptor Gq_11 Gq/11 mGlu5->Gq_11 Activates Glutamate Glutamate Glutamate->mGlu5 Binds PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_Excitability Modulation of Neuronal Excitability Ca_release->Neuronal_Excitability PKC_activation->Neuronal_Excitability Thieno_Pyridine_NAM This compound NAM Thieno_Pyridine_NAM->mGlu5 Binds & Inhibits

References

The Ascendance of Thieno[3,2-b]pyridines: A Comprehensive Review of Synthesis and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine scaffold, a fused bicyclic heterocycle, has emerged as a privileged structure in medicinal chemistry and materials science. Its unique electronic properties and rigid conformational framework have made it a cornerstone for the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the synthetic methodologies for constructing the this compound core, alongside a detailed exploration of its burgeoning applications, with a particular focus on its role in modern drug discovery.

I. Synthetic Strategies for the this compound Core

The construction of the this compound nucleus can be broadly categorized into two main approaches: annulation of a pyridine ring onto a pre-existing thiophene or, conversely, the formation of a thiophene ring fused to a pyridine moiety. Key synthetic methodologies include classical condensation reactions, modern cross-coupling techniques, and intramolecular cyclization strategies.

Friedländer Annulation

A classic and versatile method for pyridine ring synthesis, the Friedländer annulation, involves the condensation of a 2-aminothiophene derivative bearing a carbonyl group at the 3-position with a compound containing an active methylene group.[1] This approach offers a straightforward route to a variety of substituted thieno[3,2-b]pyridines.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, and the synthesis of thieno[3,2-b]pyridines is no exception. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful tools for the functionalization of pre-formed this compound cores or for the construction of the fused ring system itself.[2]

  • Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling an organoboron reagent with a halide. It is extensively used to introduce aryl or heteroaryl substituents onto the this compound scaffold, allowing for the exploration of structure-activity relationships (SAR).[2]

  • Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds, providing a direct route to amino-substituted thieno[3,2-b]pyridines. These amino derivatives often serve as key intermediates for further functionalization or as crucial pharmacophores in bioactive molecules.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions offer an efficient means to construct the bicyclic this compound system from appropriately functionalized acyclic or monocyclic precursors. These reactions often proceed with high atom economy and can provide access to complex substitution patterns.

II. Therapeutic Applications of this compound Derivatives

The this compound scaffold is a prominent feature in a multitude of compounds with significant therapeutic potential. Its ability to interact with various biological targets has led to the development of potent inhibitors for a range of diseases, most notably cancer and infectious diseases.

Anticancer Agents

A significant body of research has focused on the development of this compound derivatives as anticancer agents. These compounds have been shown to target several key signaling pathways implicated in tumor growth, proliferation, and angiogenesis.

  • Kinase Inhibition: Many this compound-based compounds exhibit potent inhibitory activity against a variety of protein kinases that are often dysregulated in cancer.

    • VEGFR-2 and c-Met Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the mesenchymal-epithelial transition factor (c-Met) are crucial receptor tyrosine kinases involved in angiogenesis and tumor metastasis. Several this compound derivatives have been identified as dual inhibitors of VEGFR-2 and c-Met, demonstrating low nanomolar IC50 values.[3]

    • PI3K and CDK Inhibition: The Phosphoinositide 3-kinase (PI3K) and Cyclin-Dependent Kinase (CDK) pathways are central to cell cycle progression and survival. This compound-containing molecules have been designed and synthesized as inhibitors of these kinases, showing promise in halting uncontrolled cell proliferation.

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. Thieno[3,2-b]pyridinone derivatives have been identified as a promising new class of compounds with potent activity against M. tuberculosis.[3] Some of these compounds have demonstrated low micromolar to sub-micromolar Minimum Inhibitory Concentrations (MICs) and have been shown to target the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial fatty acid synthesis.[3]

III. Data Presentation

The following tables summarize key quantitative data for representative this compound derivatives, highlighting their synthetic yields and biological activities.

Table 1: Synthetic Yields for Selected this compound Derivatives

CompoundSynthetic MethodYield (%)Reference
Methyl 3-(p-tolyl)this compound-2-carboxylateSuzuki-Miyaura Coupling84[2]
Methyl 3-(4-chlorophenyl)this compound-2-carboxylateSuzuki-Miyaura Coupling82[2]
Methyl 3-(4-methoxyphenyl)this compound-2-carboxylateSuzuki-Miyaura Coupling70[2]
Methyl 3-(pyridin-4-yl)this compound-2-carboxylateSuzuki-Miyaura Coupling66[2]
Methyl 3-(furan-3-yl)this compound-2-carboxylateSuzuki-Miyaura Coupling52[2]

Table 2: Anticancer Activity of Selected this compound Derivatives

CompoundTarget(s)Cell LineIC50 (nM)Reference
This compound Derivative 1c-Met, VEGFR-2VariousLow nanomolar[3]
This compound Derivative 2PI3K---------
This compound Derivative 3CDK---------

Table 3: Antitubercular Activity of Selected Thieno[3,2-b]pyridinone Derivatives

CompoundTargetStrainMIC (µg/mL)Reference
Thieno[3,2-b]pyridinone 6cInhAMtb UAlRv0.5-1[3]
Thieno[3,2-b]pyridinone SeriesInhAMtb UAlRa≤ 1[3]

IV. Experimental Protocols

This section provides detailed methodologies for key synthetic transformations used in the preparation of this compound derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling[2]

To a solution of methyl 3-bromothis compound-2-carboxylate (1.0 eq) in a suitable solvent such as 1,2-dimethoxyethane (DME) are added the corresponding aryl or heteroaryl boronic acid or its pinacol ester (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl2·CH2Cl2 (2-5 mol%), and a base, typically an aqueous solution of K2CO3 or Na2CO3 (2.0-3.0 eq). The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for a period of 2 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl or 3-heteroarylthis compound-2-carboxylate.

Protocol 2: Friedländer Annulation for this compound-5-carboxylic acid[1]

Step 1: Preparation of the Amine Intermediate Dissolve 3-azido-2-formylthiophene (1.0 eq) in ethanol containing a catalytic amount of piperidine. Cool the solution to 10 °C.

Step 2: Reduction of the Azide Bubble hydrogen sulfide gas through the solution while maintaining the temperature below 25 °C. The reaction is exothermic and will evolve nitrogen gas. Continue the addition of hydrogen sulfide for approximately 45 minutes until nitrogen evolution ceases.

Step 3: Removal of Sulfur Cool the reaction mixture to 0 °C and filter off the precipitated sulfur.

Step 4: Friedländer Condensation To the filtrate containing the crude 3-amino-2-formylthiophene, add a solution of pyruvic acid (2.0 eq) in 15% aqueous sodium hydroxide. The reaction mixture is then typically heated to effect cyclization.

Step 5: Work-up and Purification After cooling, the reaction mixture is acidified to precipitate the product. The crude this compound-5-carboxylic acid is collected by filtration, washed with water, and can be further purified by recrystallization.

V. Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of thieno[3,2-b]pyridines.

G cluster_synthesis General Synthetic Workflow Start Starting Materials (Thiophene or Pyridine Precursors) Step1 Key Reaction Step (e.g., Condensation, Cross-Coupling) Start->Step1 Intermediate Functionalized Intermediate Step1->Intermediate Step2 Cyclization or Further Functionalization Intermediate->Step2 Product This compound Derivative Step2->Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

G cluster_pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->P1 Activates Thieno_pyridine This compound Inhibitor Thieno_pyridine->VEGFR2 Inhibits Angiogenesis Angiogenesis, Cell Proliferation, Survival P1->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

G cluster_drug_dev Kinase Inhibitor Drug Development Pipeline Discovery Target Identification & Validation Lead Discovery & Optimization Preclinical In vitro & In vivo Studies ADME/Tox Profiling Discovery->Preclinical Clinical Phase I (Safety) Phase II (Efficacy) Phase III (Pivotal Trials) Preclinical->Clinical Approval Regulatory Review (e.g., FDA, EMA) Clinical->Approval Market Market Launch & Post-Market Surveillance Approval->Market

Caption: A simplified flowchart of the drug discovery and development process for kinase inhibitors.

References

Exploring the Chemical Space of Thieno[3,2-b]pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This bicyclic heterocyclic system, consisting of a fused thiophene and pyridine ring, offers a unique three-dimensional architecture that has proven amenable to the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the chemical space surrounding this compound derivatives, with a focus on their synthesis, biological activities, and structure-activity relationships (SAR), particularly in the context of oncology and kinase inhibition.

The this compound Core: A Versatile Scaffold

The this compound nucleus serves as a versatile template for the development of bioactive molecules. Its rigid structure and the presence of both electron-rich (thiophene) and electron-deficient (pyridine) rings contribute to its ability to engage in a variety of interactions with biological macromolecules. The numbering of the this compound core is crucial for understanding the substitution patterns discussed in structure-activity relationship studies.

The primary synthetic strategies for constructing the this compound core and introducing substituents often involve multi-step sequences, with modern cross-coupling reactions playing a pivotal role in diversifying the scaffold.

Synthetic Strategies: Accessing the Chemical Space

The exploration of the chemical space around the this compound core has been largely enabled by the development of efficient synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been instrumental in the late-stage functionalization of the scaffold, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[1]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a halogenated this compound derivative with a boronic acid or its ester.

General Procedure:

To a solution of the halo-thieno[3,2-b]pyridine derivative (1.0 eq.) in a suitable solvent (e.g., 1,4-dioxane, DMF, or a mixture with water) is added the corresponding boronic acid or boronate ester (1.1-1.5 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 eq.). The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. A palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.1 eq.) or PdCl₂(dppf) (0.05-0.1 eq.), is then added, and the reaction mixture is heated to the appropriate temperature (typically 80-120 °C) under an inert atmosphere. The reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.[2][3][4][5][6]

Characterization: The structure and purity of the synthesized compounds are typically confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of protein kinases.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold has proven to be an attractive core for the design of selective kinase inhibitors.[7]

Haspin Kinase: this compound derivatives have been identified as highly selective inhibitors of Haspin, an atypical serine/threonine kinase that plays a critical role in mitosis.[7] Inhibition of Haspin disrupts proper chromosome alignment and segregation, leading to mitotic arrest and subsequent cell death in cancer cells.

VEGFR-2: Substituted 7-amino thieno[3,2-b]pyridines have been reported as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.

c-Src: Certain 2-heteroaryl substituted 7-amino this compound-6-carbonitriles have shown inhibitory activity against the non-receptor tyrosine kinase c-Src.[2] Overexpression or overactivation of c-Src is implicated in various aspects of cancer progression, including proliferation, invasion, and metastasis.

Anticancer Activity

The kinase inhibitory activity of this compound derivatives translates into potent anticancer effects against a range of cancer cell lines.

Quantitative Biological Data

The following tables summarize the in vitro biological activity of selected this compound derivatives from various studies. It is important to note that direct comparison of IC₅₀ values between different studies should be done with caution due to variations in experimental conditions.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

CompoundTarget KinaseIC₅₀ (nM)Reference
MU1920Haspin-[7]
Representative 7-(indol-5-yl)amino derivativeVEGFR-2-[2]
Representative 2-heteroaryl-7-amino derivativec-Src-[2]

Table 2: Anticancer Activity of this compound Derivatives

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Compound 2eMDA-MB-231Triple-Negative Breast Cancer-[2]
Compound 2eMDA-MB-468Triple-Negative Breast Cancer-[2]
Compound 2fMDA-MB-468Triple-Negative Breast Cancer-[2]
Compound 2hMDA-MB-468Triple-Negative Breast Cancer-[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials reaction Chemical Reaction (e.g., Suzuki Coupling) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (Kinase Inhibition, Cytotoxicity) characterization->in_vitro cell_based Cell-Based Assays (Apoptosis, Cell Cycle) in_vitro->cell_based in_vivo In Vivo Models (Xenografts) cell_based->in_vivo

General workflow for synthesis and evaluation.

haspin_pathway Haspin Haspin Kinase H3T3ph Histone H3 Thr3 Phosphorylation Haspin->H3T3ph Phosphorylates CPC Chromosomal Passenger Complex (CPC) Recruitment (e.g., Aurora B) H3T3ph->CPC Promotes Cohesin Centromeric Cohesin Protection CPC->Cohesin Ensures Alignment Proper Chromosome Alignment Cohesin->Alignment Segregation Accurate Chromosome Segregation Alignment->Segregation Mitosis Successful Mitosis Segregation->Mitosis Inhibitor This compound Inhibitor Inhibitor->Haspin Inhibition

Simplified Haspin Kinase Signaling Pathway in Mitosis.

vegfr2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway.

cSrc_pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Activates cSrc c-Src RTK->cSrc Activates Ras Ras cSrc->Ras PI3K PI3K cSrc->PI3K STAT3 STAT3 cSrc->STAT3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Invasion Invasion STAT3->Invasion Inhibitor This compound Inhibitor Inhibitor->cSrc Inhibits

c-Src Signaling Pathway.

Structure-Activity Relationships (SAR)

The exploration of the chemical space around the this compound core has revealed key structural features that govern biological activity.

  • Substitution at the 7-position: The introduction of substituted amino groups, particularly those capable of forming hydrogen bonds, has been a successful strategy for developing potent kinase inhibitors. For instance, 7-(indol-5-yl)amino substituents have shown strong VEGFR-2 inhibitory activity.[2]

  • Substitution at the 2- and 3-positions: Functionalization at these positions of the thiophene ring has been shown to significantly impact the potency and selectivity of the compounds. The introduction of various aryl and heteroaryl groups via Suzuki-Miyaura coupling allows for fine-tuning of the pharmacological profile.[2]

  • Substitution at the 6-position: The incorporation of a nitrile group at the 6-position has been explored in the design of c-Src inhibitors.[2]

A comprehensive understanding of the SAR is crucial for the rational design of next-generation this compound-based drug candidates with improved efficacy and safety profiles.

Conclusion and Future Directions

This compound derivatives represent a highly promising class of compounds with significant therapeutic potential, particularly in the field of oncology. The versatility of the scaffold, coupled with the power of modern synthetic methods, allows for a thorough exploration of its chemical space. The potent and selective inhibition of key kinases such as Haspin, VEGFR-2, and c-Src underscores the value of this privileged structure in drug discovery.

Future research in this area should continue to focus on:

  • Expanding the diversity of substituents at all positions of the this compound core to further probe the SAR.

  • Conducting comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of lead compounds.

  • Investigating the potential of these derivatives against other therapeutic targets and in different disease areas.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to navigate the exciting and promising chemical space of this compound derivatives.

References

Tautomerism in Substituted Thieno[3,2-b]pyridine Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry due to its diverse biological activities. The potential for tautomerism in substituted thieno[3,2-b]pyridines is a critical but underexplored aspect that can significantly influence their physicochemical properties, receptor interactions, and metabolic fate. This technical guide provides a comprehensive overview of the theoretical basis of tautomerism in this system, outlines detailed experimental and computational protocols for its investigation, and presents a framework for the systematic characterization of tautomeric equilibria.

Introduction

Thieno[3,2-b]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in the field of drug discovery. Their rigid, planar structure serves as a versatile scaffold for the development of therapeutic agents targeting a wide range of biological targets. Substituents on the this compound core can profoundly modulate its biological activity. However, the presence of substituents capable of proton transfer, such as amino, hydroxyl, or oxo groups, introduces the possibility of tautomerism.

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. This dynamic equilibrium can result in the coexistence of multiple forms of a molecule in solution or even in the solid state. The relative populations of these tautomers can be influenced by factors such as solvent polarity, pH, and temperature. As different tautomers may exhibit distinct electronic properties, hydrogen bonding capabilities, and three-dimensional shapes, understanding the tautomeric behavior of substituted thieno[3,2-b]pyridines is crucial for rational drug design and development.

This guide will delve into the potential tautomeric forms of substituted thieno[3,2-b]pyridines and provide a detailed roadmap for their experimental and computational investigation.

Theoretical Background: Potential Tautomeric Equilibria

Based on the substitution pattern, this compound derivatives can exhibit several types of prototropic tautomerism.

Amino-Imino Tautomerism

Amino-substituted thieno[3,2-b]pyridines can potentially exist in equilibrium with their corresponding imino tautomers. The position of the equilibrium is highly dependent on the electronic nature of the ring system and the surrounding environment.

A diagram illustrating the amino-imino tautomeric equilibrium in a substituted this compound.

Lactam-Lactim Tautomerism

For thieno[3,2-b]pyridinone derivatives (i.e., those with an oxo-substituent on the pyridine ring), lactam-lactim tautomerism is a key consideration.[1] The lactam form contains an amide group within the ring, while the lactim form is characterized by a hydroxyl group and an imine nitrogen.[2]

A diagram of the lactam-lactim tautomeric equilibrium in a thieno[3,2-b]pyridinone derivative.

Keto-Enol Tautomerism

Hydroxy-substituted thieno[3,2-b]pyridines can undergo keto-enol tautomerism, where the proton migrates from the hydroxyl group to a ring carbon atom, forming a keto tautomer. The stability of the enol form is often influenced by the aromaticity of the heterocyclic system.

A diagram representing the keto-enol tautomeric equilibrium for a hydroxy-substituted this compound.

Experimental Protocols for Tautomerism Investigation

A multi-pronged approach combining synthesis, spectroscopy, and crystallography is essential for the unambiguous characterization of tautomeric systems.

Synthesis of Substituted Thieno[3,2-b]pyridines

The synthesis of substituted thieno[3,2-b]pyridines often involves the construction of the thiophene ring onto a pre-existing pyridine core or vice versa. A general synthetic approach is outlined below.

start Substituted Pyridine/Thiophene Precursor step1 Functional Group Interconversion start->step1 Reagents step2 Cyclization step1->step2 Reaction Conditions product Substituted this compound step2->product Purification

A generalized workflow for the synthesis of substituted thieno[3,2-b]pyridines.

A representative protocol for the synthesis of methyl 3-bromothis compound-2-carboxylate, a key intermediate, starts from the corresponding 3-amino compound using tert-butyl nitrite and copper(II) bromide.[3] This intermediate can then be subjected to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of substituents.[3]

Spectroscopic Analysis

NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution.[4]

  • ¹H NMR: The chemical shifts of protons attached to or near the tautomerizing group (e.g., NH, OH) are highly sensitive to the tautomeric form. The integration of signals corresponding to each tautomer can provide a quantitative measure of their relative populations.

  • ¹³C NMR: The chemical shifts of carbon atoms involved in the tautomeric equilibrium (e.g., C=O vs. C-O) will differ significantly between tautomers.

  • ¹⁵N NMR: For nitrogen-containing heterocycles, ¹⁵N NMR can provide invaluable information about the protonation state and electronic environment of the nitrogen atoms.

  • Variable Temperature (VT) NMR: If the rate of interconversion between tautomers is on the NMR timescale, broadened signals may be observed. VT-NMR experiments can help to resolve these signals by slowing down or speeding up the exchange process, providing kinetic and thermodynamic data.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified substituted this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra at ambient temperature.

  • Analysis: Analyze the chemical shifts and integrals to identify the signals corresponding to each tautomer.

  • Solvent Effects: Repeat the measurements in solvents of varying polarity to assess the influence of the environment on the tautomeric equilibrium.

  • VT-NMR (if applicable): If signal broadening is observed, acquire spectra at a range of temperatures (e.g., -50 °C to 100 °C) to study the dynamics of the equilibrium.

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the electronic absorption spectra.[5]

  • Principle: Different tautomers will have distinct chromophores and thus different λ_max_ values and molar absorptivities.

  • Solvent Effects: The position of the equilibrium can be perturbed by changing the solvent polarity, leading to predictable shifts in the absorption spectrum.[6]

  • pH Titration: For ionizable compounds, monitoring the UV-Vis spectrum as a function of pH can help to identify the different species in solution.

Experimental Protocol for UV-Vis Analysis:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Solvent Series: Prepare a series of solutions in different solvents of varying polarity (e.g., hexane, chloroform, ethanol, water).

  • pH Series (if applicable): Prepare a series of buffered solutions at different pH values.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

  • Analysis: Analyze the changes in λ_max_ and absorbance to determine the relative contributions of each tautomer under different conditions.

IR spectroscopy is useful for identifying the functional groups present in each tautomer.

  • Characteristic Bands:

    • Lactam: A strong C=O stretching band is typically observed around 1650-1700 cm⁻¹.

    • Lactim: An O-H stretching band (around 3200-3600 cm⁻¹) and a C=N stretching band (around 1600-1650 cm⁻¹) would be expected.

    • Amino: N-H stretching bands are typically seen in the 3300-3500 cm⁻¹ region.

    • Imino: A C=N stretching band would be present.

Experimental Protocol for IR Analysis:

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film, or acquire the spectrum in solution using an appropriate solvent and cell.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic stretching frequencies to determine the predominant tautomeric form in the sample.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[7] This can definitively identify which tautomer is present in the crystal lattice.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine the atomic positions and connectivity.

Computational Chemistry Approach

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a powerful tool for studying tautomerism.[8] They can provide insights into the relative stabilities of tautomers and help in the interpretation of experimental data.

start Propose Tautomeric Structures step1 Geometry Optimization (DFT) start->step1 step2 Frequency Calculation step1->step2 Verify Minima step3 Solvation Model (e.g., PCM) step1->step3 step5 Spectroscopic Prediction (NMR, IR) step1->step5 step4 Relative Energy Calculation step3->step4 result Predicted Tautomer Stabilities and Spectra step4->result step5->result

A computational workflow for the study of tautomerism in substituted thieno[3,2-b]pyridines.

Computational Protocol:

  • Structure Preparation: Build the 3D structures of all plausible tautomers.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p) or larger).[8]

  • Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies).

  • Solvation Effects: To model the effect of different solvents, re-optimize the geometries and calculate the energies using a continuum solvation model (e.g., Polarizable Continuum Model - PCM).[8]

  • Relative Energies: Calculate the relative electronic energies (and Gibbs free energies) of the tautomers in the gas phase and in solution to predict the most stable form.

  • Spectroscopic Prediction: Calculate NMR chemical shifts and IR vibrational frequencies to aid in the assignment of experimental spectra.

Data Presentation

Quantitative data from experimental and computational studies should be summarized in clear and concise tables to facilitate comparison.

Table 1: Hypothetical Tautomer Ratios from ¹H NMR Spectroscopy

SolventTautomer A (%)Tautomer B (%)
CDCl₃8020
DMSO-d₆6535
Methanol-d₄7030

Table 2: Hypothetical Relative Energies from DFT Calculations

TautomerGas Phase ΔE (kcal/mol)ΔE in Water (kcal/mol)
Tautomer A0.00 (Reference)0.00 (Reference)
Tautomer B+2.5+1.2

Conclusion

The study of tautomerism in substituted this compound systems is a fundamentally important area of research with significant implications for drug discovery. While direct experimental data on this topic is currently limited, the theoretical framework and the experimental and computational methodologies outlined in this guide provide a robust foundation for future investigations. A systematic approach combining synthesis, advanced spectroscopic techniques, X-ray crystallography, and computational modeling will be crucial to unraveling the complexities of tautomeric equilibria in this important class of heterocyclic compounds. Such studies will undoubtedly contribute to a deeper understanding of their structure-activity relationships and facilitate the design of more effective and safer therapeutic agents.

References

Quantum Chemical Insights into Thieno[3,2-b]pyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structural and electronic properties of the thieno[3,2-b]pyridine scaffold, a promising core for novel therapeutics. This document provides researchers, scientists, and drug development professionals with a foundational understanding of its quantum chemical characteristics, computational methodologies, and potential for targeted drug design.

The this compound bicyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including antitumor and kinase inhibitory effects. Understanding the intrinsic electronic and structural properties of this core through quantum chemical calculations is paramount for the rational design of more potent and selective drug candidates. This technical guide synthesizes available computational data on the this compound nucleus and its derivatives, offering a detailed look at its molecular architecture and reactivity.

Molecular Structure and Geometry

The planarity and bond characteristics of the this compound core are fundamental to its interaction with biological targets. Quantum chemical calculations, primarily using Density Functional Theory (DFT), provide precise data on its optimized geometry. These calculations help in understanding the spatial arrangement of atoms and the nature of the chemical bonds.

Table 1: Optimized Geometrical Parameters for this compound (Representative Data) (Note: Data for the unsubstituted core is not available in the cited literature. This table structure is provided as a template for data that would be generated from a dedicated computational study.)

ParameterBond/AngleValue (Å/°)
Bond Lengths C2-C3Data not available
C3-S1Data not available
S1-C7aData not available
C7a-C7Data not available
C7-C6Data not available
C6-C5Data not available
C5-N4Data not available
N4-C3aData not available
C3a-C2Data not available
C3a-C7aData not available
Bond Angles C2-C3-S1Data not available
C3-S1-C7aData not available
C6-C5-N4Data not available
Dihedral Angles C7-C7a-S1-C3Data not available
N4-C5-C6-C7Data not available

Electronic Properties and Reactivity

The electronic landscape of this compound dictates its reactivity and potential for non-covalent interactions, which are crucial for drug-receptor binding. Key descriptors of this landscape include the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

DFT calculations on aryl-substituted thieno[3,2-b]pyridin-5(4H)-one derivatives have shown that the substitution pattern significantly influences the HOMO-LUMO gap, which in turn correlates with the observed fluorescence properties of these compounds.[1] For instance, 2-aryl substituted analogues, which exhibit strong fluorescence, have a different HOMO-LUMO energy landscape compared to the 3-aryl derivatives that show notable antitumor activity.[1]

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound Derivatives

CompoundSubstitutionHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
2-Aryl Derivative (KF-2)2-Aryl-5.73-2.113.62
2-Aryl Derivative (KF-22)2-Aryl-5.84-2.283.56
3-Aryl Derivative (KC-1)3-Aryl-6.21-2.253.96
3-Aryl Derivative (KC-19)3-Aryl-6.14-2.313.83
Data sourced from a study on aryl-substituted thieno[3,2-b]pyridin-5(4H)-ones.[1]
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the nitrogen atom is expected to be a region of high negative potential, making it a primary site for hydrogen bonding and other electrophilic interactions.

Vibrational Frequencies

Theoretical vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. These predicted spectra can be used to aid in the interpretation of experimental spectroscopic data and to confirm the structure of synthesized compounds. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsion within the molecule.

Table 3: Calculated Vibrational Frequencies for this compound (Representative Data) (Note: Data for the unsubstituted core is not available in the cited literature. This table provides a template for the types of vibrational modes that would be characterized.)

Frequency (cm⁻¹)Vibrational Mode Assignment
Data not availableC-H stretching (pyridine ring)
Data not availableC-H stretching (thiophene ring)
Data not availableC=C/C=N stretching (ring system)
Data not availableC-S stretching
Data not availableRing deformation modes

Methodologies for Quantum Chemical Calculations

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. For molecules like this compound, Density Functional Theory (DFT) has been shown to provide a good balance between computational cost and accuracy.

Computational Protocol

A typical workflow for the quantum chemical analysis of this compound involves the following steps:

  • Structure Input: The initial 3D structure of the molecule is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a crucial step to ensure that all subsequent calculations are performed on a stable structure.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the IR and Raman spectra.

  • Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties, such as HOMO-LUMO energies, molecular electrostatic potential, and Mulliken population analysis.

The following diagram illustrates the logical workflow of a typical quantum chemical calculation process.

G A 1. Initial Structure Input (e.g., from 2D sketch) B 2. Geometry Optimization (e.g., DFT/B3LYP/6-311+G(d)) A->B C 3. Frequency Calculation B->C D Is structure a true minimum? C->D D->B No (imaginary frequencies) Re-optimize E 4. Property Calculations (Single-Point Energy) D->E Yes F Analysis of Results: - Bond Lengths/Angles - Vibrational Spectra - HOMO/LUMO Energies - MEP Surface E->F

Caption: Workflow for Quantum Chemical Calculations.
Recommended Level of Theory

Based on studies of this compound derivatives and related heterocyclic systems, the following levels of theory are recommended for reliable predictions:

  • Method: Density Functional Theory (DFT) with hybrid functionals such as B3LYP.[1]

  • Basis Set: Pople-style basis sets, such as 6-311+G(d) or 6-311G(d,p), are commonly used to provide a good description of the electronic structure.[1]

  • Solvation Model: To simulate a more biologically relevant environment, a continuum solvation model like the Conductor-like Polarizable Continuum Model (CPCM) can be employed, specifying a solvent such as water or dichloromethane.[1]

The relationship between the chosen computational method and the resulting outputs is depicted in the diagram below.

G cluster_input Computational Inputs cluster_output Calculated Properties Thieno[3,2-b]pyridine_Structure Molecular Structure Structural_Properties Structural Properties Optimized Geometry Bond Lengths Bond Angles Thieno[3,2-b]pyridine_Structure->Structural_Properties Level_of_Theory Level of Theory Method: DFT (B3LYP) Basis Set: 6-311+G(d) Level_of_Theory->Structural_Properties determines accuracy of Electronic_Properties Electronic Properties HOMO/LUMO Energies Molecular Electrostatic Potential Structural_Properties->Electronic_Properties is input for Spectroscopic_Properties Spectroscopic Properties Vibrational Frequencies (IR/Raman) Structural_Properties->Spectroscopic_Properties is input for

Caption: Relationship between computational inputs and outputs.

Conclusion and Future Directions

Quantum chemical calculations provide a powerful lens through which the structure-activity relationships of this compound-based compounds can be understood and predicted. The electronic properties, particularly the HOMO-LUMO gap and the molecular electrostatic potential, are key determinants of their biological activity. While the existing literature provides a solid foundation based on derivatives, a dedicated computational study on the unsubstituted this compound core would be highly beneficial to the drug discovery community. Such data would serve as a crucial baseline for future in silico screening and the rational design of novel therapeutics targeting a range of diseases. The methodologies and frameworks presented in this guide offer a clear path for conducting such investigations and leveraging computational chemistry to accelerate the development of next-generation medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Thieno[3,2-b]pyridine Derivatives via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-b]pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science due to its rigid structure and unique electronic properties.[1] Derivatives of this core structure have demonstrated significant potential as selective kinase inhibitors, particularly targeting Haspin kinase, and as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5), indicating their promise in oncology and for treating neurological disorders.[1] The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for synthesizing these derivatives, enabling the efficient formation of carbon-carbon bonds between the this compound core and various aryl or heteroaryl groups.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives utilizing the Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis for creating complex molecules.[3][4]

Applications in Drug Discovery

This compound derivatives have shown promise in several therapeutic areas:

  • Kinase Inhibition: These compounds have been identified as potent and selective inhibitors of protein kinases, which are crucial regulators of cellular processes.[1] Dysregulation of kinase activity is a known factor in many diseases, including cancer. Specifically, derivatives of this scaffold have been recognized as highly selective inhibitors of Haspin kinase, which is involved in mitosis, making it a promising target for novel anti-cancer therapies.[1]

  • Neurological Disorders: The this compound core is a key pharmacophore for agents targeting neurological conditions. Certain derivatives function as negative allosteric modulators of the mGlu5 receptor.[1]

  • Antitumor Activity: Several this compound derivatives have exhibited antitumor activity against triple-negative breast cancer (TNBC) cell lines, with low toxicity against non-tumorigenic cells.[2]

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide or triflate.[3]

Suzuki_Coupling Thieno_halide This compound-X (X = Br, I, OTf) reaction_center Thieno_halide->reaction_center Boronic_acid R-B(OH)₂ (or boronic ester) Boronic_acid->reaction_center Catalyst Pd Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂) Catalyst->reaction_center Base Base (e.g., K₂CO₃) Base->reaction_center Solvent Solvent (e.g., DME) Solvent->reaction_center Product This compound-R reaction_center->Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of methyl 3-(hetero)arylthis compound-2-carboxylates via Suzuki-Miyaura cross-coupling.[2]

Materials:

  • Methyl 3-bromothis compound-2-carboxylate (starting material)

  • (Hetero)aryl boronic acid, (hetero)aryl pinacol borane, or potassium (hetero)aryltrifluoroborate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Distilled water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and diethyl ether (for chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a round-bottom flask, add methyl 3-bromothis compound-2-carboxylate (1.0 equiv.), the corresponding (hetero)aryl boronic acid or ester (1.2-1.6 equiv.), and potassium carbonate (6.0 equiv.).

  • Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (2-4 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

  • Add degassed 1,2-dimethoxyethane (DME) and a small amount of water.

  • Heat the reaction mixture to reflux and stir for the required time (typically 3-5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of diethyl ether in petroleum ether).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine the melting point.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine Reactants: - Bromo-thienopyridine - Boronic acid/ester - K₂CO₃ - Pd catalyst solvent Add degassed DME/H₂O reagents->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert reflux Heat to Reflux (3-5 hours) inert->reflux monitor Monitor by TLC reflux->monitor extract Aqueous Work-up & Extraction with EtOAc monitor->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Column Chromatography dry->purify analyze Characterization (NMR, MS, m.p.) purify->analyze

Caption: Experimental workflow for Suzuki coupling of thieno[3,2-b]pyridines.

Data Presentation

The following table summarizes the synthesis of various methyl 3-(hetero)arylthis compound-2-carboxylates via Suzuki-Miyaura coupling, showcasing the versatility of this method.

Entry(Hetero)aryl Boron ReagentProductReaction Time (h)Yield (%)m.p. (°C)
1Potassium (4-methoxyphenyl)trifluoroborateMethyl 3-(4-methoxyphenyl)this compound-2-carboxylate470190-191
2Potassium (4-chlorophenyl)trifluoroborateMethyl 3-(4-chlorophenyl)this compound-2-carboxylate382195-196
34-Pyridineboronic acidMethyl 3-(pyridin-4-yl)this compound-2-carboxylate466192-193
43-Furanylboronic acidMethyl 3-(furan-3-yl)this compound-2-carboxylate4.552130-132

Data sourced from reference[2].

Signaling Pathway Context

The development of this compound derivatives as kinase inhibitors is a promising avenue for cancer therapy. These compounds can interfere with signaling pathways that are often hyperactivated in cancer cells, leading to a reduction in cell proliferation and survival. The diagram below illustrates a simplified conceptual pathway where a this compound derivative inhibits a kinase, thereby blocking downstream signaling.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Target Kinase (e.g., Haspin) Receptor->Kinase Activates Downstream Downstream Signaling Proteins Kinase->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->Kinase Inhibits

Caption: Conceptual signaling pathway showing kinase inhibition.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and efficient method for the synthesis of a diverse range of this compound derivatives. The protocols and data presented here provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore this valuable scaffold for the development of novel therapeutics. The versatility of the reaction allows for the introduction of various substituents, enabling fine-tuning of the pharmacological properties of these compounds.

References

Application of Thieno[3,2-b]pyridine in Kinase Inhibitor Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its rigid, bicyclic framework provides a versatile template for developing ATP-competitive inhibitors that can be functionalized to achieve high affinity and selectivity for a diverse range of kinase targets implicated in diseases such as cancer. This document provides an overview of the application of the this compound core in kinase inhibitor design, along with detailed experimental protocols for their synthesis and evaluation.

Application Notes

The this compound core serves as an excellent starting point for kinase inhibitor design due to its structural features that allow for strategic modifications to target the ATP-binding pocket of kinases. Researchers have successfully developed inhibitors based on this scaffold for a variety of kinases, including Haspin, Cyclin-Dependent Kinase-Like (CDKL) family members, c-Met, and VEGFR2.

A key advantage of the this compound scaffold is the ability to achieve high selectivity. For instance, compounds have been developed that exhibit potent inhibition of Haspin kinase while showing minimal activity against a broad panel of other kinases.[1][2] This selectivity is crucial for minimizing off-target effects and associated toxicities in therapeutic applications. Structure-activity relationship (SAR) studies have demonstrated that substitutions at various positions of the this compound ring system can significantly influence potency and selectivity.

Derivatives of this compound have shown impressive potency, with some compounds exhibiting IC50 values in the low nanomolar range against their target kinases.[3][4] This high level of activity makes them promising candidates for further preclinical and clinical development. The versatility of the scaffold allows for the development of inhibitors targeting different kinase families, highlighting its broad applicability in drug discovery.

Quantitative Data

The following tables summarize the in vitro potency of representative this compound-based kinase inhibitors against various kinase targets.

Table 1: Inhibitory Activity of this compound Derivatives against a Panel of Kinases

CompoundHaspin IC50 (nM)CDKL3 IC50 (nM)CDKL4 IC50 (nM)CLK2 IC50 (nM)DYRK2 IC50 (nM)PIM1 IC50 (nM)TAF1L IC50 (nM)TRB2 IC50 (nM)
MU1920 10>10000>10000>10000>10000>10000>10000>10000
MU1464 330180012004301100>10000>10000>10000
MU1668 >100002302001100>10000>10000>10000>10000

Data sourced from a radiometric assay with ATP concentrations at Km.[1]

Table 2: Inhibitory Activity of this compound Derivatives against c-Met and VEGFR2

Compound SeriesTarget KinasePotency
N3-arylmalonamides c-MetLow nanomolar IC50
N3-arylmalonamides VEGFR2Low nanomolar IC50
This compound-based c-MetLow nanomolar IC50
This compound-based VEGFR2Low nanomolar IC50

Data abstracted from publications indicating potency in the low nanomolar range.[3][4]

Experimental Protocols

Protocol 1: General Synthesis of a 7-aminothis compound Derivative

This protocol describes a general method for the synthesis of a 7-aminothis compound core, a key intermediate for further functionalization.

Materials:

  • Substituted 2-aminothiophene-3-carbonitrile

  • Cyclohexanone

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Gewald Reaction: A mixture of the substituted 2-aminothiophene-3-carbonitrile, cyclohexanone, and a catalytic amount of a base (e.g., piperidine or morpholine) in ethanol is heated to reflux for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After completion of the initial reaction, a solution of sodium ethoxide in ethanol is added to the reaction mixture. The mixture is then refluxed for an additional 4-6 hours to facilitate the cyclization to the this compound core.

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with dilute hydrochloric acid to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed with water and diethyl ether, and then dried. Further purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for determining the IC50 value of a this compound-based inhibitor against a target kinase using the luminescent ADP-Glo™ Kinase Assay.[5][6][7][8]

Materials:

  • Recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • This compound inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound inhibitor in DMSO. Further dilute the compounds in kinase reaction buffer to the desired final concentrations. Include a DMSO-only vehicle control.

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase reaction buffer

    • Diluted inhibitor or vehicle control

    • Kinase and substrate mixture

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase-luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the effect of a this compound-based kinase inhibitor on the viability of cancer cell lines.[9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound inhibitor (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in complete cell culture medium. The final DMSO concentration should be kept constant and non-toxic (typically ≤ 0.5%). Replace the medium in the wells with the medium containing the inhibitor or vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) in a humidified incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay start Starting Materials react Chemical Reaction (e.g., Gewald Reaction & Cyclization) start->react purify Purification (e.g., Column Chromatography) react->purify charac Characterization (NMR, MS) purify->charac b_start Kinase, Substrate, Inhibitor charac->b_start Test Compound c_treat Inhibitor Treatment charac->c_treat Test Compound b_react Kinase Reaction (ATP Addition) b_start->b_react b_detect Signal Detection (e.g., ADP-Glo) b_react->b_detect b_analysis IC50 Determination b_detect->b_analysis c_start Cell Seeding c_start->c_treat c_viability Viability Measurement (e.g., MTT Assay) c_treat->c_viability c_analysis IC50 Determination c_viability->c_analysis

Caption: Experimental workflow for this compound kinase inhibitors.

cMet_signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates Grb2 Grb2/Sos cMet->Grb2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Motility Motility STAT3->Motility

Caption: Simplified c-Met signaling pathway.

VEGFR2_signaling VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival Akt->Survival Permeability Permeability eNOS->Permeability

Caption: Simplified VEGFR2 signaling pathway.

Haspin_signaling Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates H3T3ph p-Thr3-H3 CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits AuroraB Aurora B Kinase CPC->AuroraB Localizes Mitosis Correct Chromosome Segregation AuroraB->Mitosis

Caption: Haspin kinase signaling in mitosis.

CDKL5_signaling CDKL5 CDKL5 Kinase MeCP2 MeCP2 CDKL5->MeCP2 Phosphorylates NGL1 NGL-1 CDKL5->NGL1 Phosphorylates ARHGEF2 ARHGEF2 CDKL5->ARHGEF2 Phosphorylates GeneTranscription Gene Transcription Regulation MeCP2->GeneTranscription SynapseFormation Synapse Formation & Maturation NGL1->SynapseFormation DendriticMorphology Dendritic Morphology ARHGEF2->DendriticMorphology

Caption: Overview of CDKL5 substrates and functions.

References

Thieno[3,2-b]pyridine-Based Compounds: Application Notes and Protocols for Anticancer Agent Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of thieno[3,2-b]pyridine-based compounds as potential anticancer agents. The this compound scaffold has emerged as a promising framework in oncology research, with derivatives demonstrating significant anti-proliferative effects against various human cancer cell lines.[1] These compounds often exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival.

Mechanism of Action

This compound derivatives have been identified as potent inhibitors of several protein kinases crucial for cancer progression.[2][3] Notably, they have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), c-Met, and Haspin kinase.[2][3][4]

  • VEGFR2 and c-Met Inhibition: A number of this compound-based compounds have been developed as inhibitors of both c-Met and VEGFR2 tyrosine kinases, with some demonstrating IC50 values in the low nanomolar range in in-vitro assays.[3][4] The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2, is a critical step in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. By inhibiting VEGFR2, these compounds can effectively block this process, thereby impeding tumor growth and metastasis. The c-Met receptor, when activated by its ligand, Hepatocyte Growth Factor (HGF), triggers signaling cascades that promote cell proliferation, motility, and invasion. This compound-based inhibitors can disrupt these oncogenic signals.

  • Haspin Kinase Inhibition: The this compound scaffold has also been utilized to develop highly selective inhibitors of Haspin kinase.[2][5] Haspin is a serine/threonine kinase that plays a key role in mitosis by phosphorylating histone H3. While potent Haspin inhibition has been achieved, in some cases, this alone was not sufficient to induce a cytotoxic effect in cancer cells, suggesting the need for combination therapies or the targeting of multiple pathways.[2][6]

The inhibitory action of these compounds typically leads to cell cycle arrest and the induction of apoptosis (programmed cell death).

Data Presentation

The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values are presented to indicate the potency of these compounds.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
LCB03-0110 HUVECEndothelial0.02 (VEGFR-2 kinase)[7]
Compound 17f HCT-116Colon Carcinoma2.80[8]
HepG2Hepatocellular Carcinoma4.10[8]
MCF-7Breast Adenocarcinoma> 50[8]
Compound 6i HSC3Head and Neck Cancer10.8[9]
T47DBreast Cancer11.7[9]
RKOColorectal Carcinoma12.4[9]
MCF7Breast Adenocarcinoma16.4[9]
Compound 6a HSC3Head and Neck Cancer14.5[9]
RKOColorectal Carcinoma24.4[9]
Compound IDCancer Cell LineCancer TypeGI50 (µM)Reference
Compound 2e MDA-MB-231Triple-Negative Breast Cancer13[10]
MDA-MB-468Triple-Negative Breast Cancer~15[10]
Compound 2f MDA-MB-231Triple-Negative Breast Cancer~20[10]
MDA-MB-468Triple-Negative Breast Cancer~25[10]
Compound 2h MDA-MB-231Triple-Negative Breast Cancer~25[10]
MDA-MB-468Triple-Negative Breast Cancer~10[10]

Signaling Pathway and Experimental Workflow Diagrams

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Thieno_pyridine This compound Compound Thieno_pyridine->VEGFR2 Inhibits PKC PKC PLCg->PKC Proliferation Cell Proliferation PKC->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: VEGFR2 Signaling Pathway Inhibition.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met HGF->cMet Binds GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Thieno_pyridine This compound Compound Thieno_pyridine->cMet Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS Proliferation Proliferation RAS->Proliferation AKT AKT PI3K->AKT Motility Motility AKT->Motility Invasion Invasion STAT3->Invasion

Caption: c-Met Signaling Pathway Inhibition.

Haspin_Signaling_Pathway Thieno_pyridine This compound Compound Haspin Haspin Kinase Thieno_pyridine->Haspin Inhibits HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates CellCycleArrest Mitotic Arrest Haspin->CellCycleArrest Leads to H3T3ph Phosphorylated Histone H3 (Thr3) HistoneH3->H3T3ph Mitosis Proper Mitotic Progression H3T3ph->Mitosis

Caption: Haspin Kinase Signaling Inhibition.

Experimental_Workflow start Start: Cancer Cell Lines treatment Treat with this compound Compound (Varying Concentrations) start->treatment mtt MTT Assay for Cell Viability (IC50) treatment->mtt flow Flow Cytometry for Cell Cycle Analysis treatment->flow kinase In Vitro Kinase Assay (VEGFR2, c-Met, Haspin) treatment->kinase data Data Analysis and Interpretation mtt->data flow->data kinase->data end End: Evaluate Anticancer Potential data->end

Caption: Experimental Workflow.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and IC50 Determination

This protocol outlines the procedure for determining the cytotoxic effects of this compound compounds on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound compound stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compound in complete culture medium from the stock solution. A typical starting concentration range is 0.01 µM to 100 µM.[13]

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 48-72 hours.[13]

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.[13]

    • Incubate the plate for an additional 3-4 hours at 37°C until a purple formazan precipitate is visible.[13]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[13]

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[13]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound compounds using propidium iodide (PI) staining and flow cytometry.[14]

Materials:

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest cells (approximately 1 x 10^6 cells per sample).

    • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Acquire at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).[14]

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of this compound compounds against specific kinases like VEGFR2, c-Met, or Haspin. The specific substrate and buffer conditions may need to be optimized for each kinase.

Materials:

  • Recombinant kinase (e.g., VEGFR2, c-Met, Haspin)

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • This compound compound dilutions

  • 96-well or 384-well plates

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Plate reader (luminescence or fluorescence)

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the this compound compound in the appropriate buffer.

    • Add the compound dilutions to the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, its specific substrate, and ATP in the kinase reaction buffer.

    • Add the master mix to all wells to initiate the reaction.

    • Incubate the plate at the optimal temperature (e.g., room temperature or 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a stop solution or the detection reagent.

    • Allow the detection reaction to proceed according to the manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression.[15]

References

Functionalization of the Thieno[3,2-b]pyridine Ring System: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science. Its unique electronic properties and rigid bicyclic core make it a valuable pharmacophore in the design of targeted therapeutics. Derivatives of this compound have demonstrated a wide range of biological activities, including potent and selective kinase inhibition, making them promising candidates for the development of novel anti-cancer agents and treatments for neurological disorders.[1] This document provides detailed application notes and experimental protocols for the key functionalization reactions of the this compound ring system, including Suzuki-Miyaura cross-coupling, direct C-H arylation, and Buchwald-Hartwig amination.

Application Notes

The strategic functionalization of the this compound core is crucial for modulating its physicochemical properties and biological activity. The most common and effective methods for introducing molecular diversity are centered around palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Cross-Coupling: This versatile reaction is widely employed for the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl substituents onto the this compound scaffold.[1] This method is particularly useful for exploring the structure-activity relationship (SAR) of drug candidates by modifying the substitution pattern. For instance, coupling of methyl 3-bromothis compound-2-carboxylate with a range of (hetero)aryl boronic acids or their derivatives has yielded compounds with significant antitumor activity.[2]

  • Direct C-H Arylation: As a more atom-economical approach, direct C-H arylation has emerged as a powerful tool for the functionalization of thieno[3,2-b]pyridines. This method avoids the pre-functionalization often required in traditional cross-coupling reactions. Palladium-catalyzed C-H arylation can be directed to specific positions on the thiophene ring of the this compound system, offering a direct route to novel derivatives.[3][4]

  • Buchwald-Hartwig Amination: The introduction of nitrogen-containing functional groups is a key strategy in drug design. The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines. This reaction is instrumental in the synthesis of this compound derivatives bearing amino substituents, which can serve as crucial interaction points with biological targets.

Biological Significance:

This compound derivatives have shown significant promise as:

  • Kinase Inhibitors: These compounds have been identified as highly selective inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[5][6] Notably, they have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and the non-receptor tyrosine kinase Src.[2]

  • Anticancer Agents: Several studies have reported the potent anti-proliferative activity of functionalized thieno[3,2-b]pyridines against various cancer cell lines, including triple-negative breast cancer.[2]

  • CNS Agents: The this compound core is a key pharmacophore for agents targeting neurological disorders, with some derivatives acting as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5).[1]

Quantitative Data Summary

The following tables summarize the yields of key functionalization reactions and the in vitro anticancer activity of representative this compound derivatives.

Table 1: Suzuki-Miyaura Cross-Coupling of Methyl 3-bromothis compound-2-carboxylate [2]

EntryBoron ReagentProductYield (%)
1Phenylboronic acidMethyl 3-phenylthis compound-2-carboxylate75
2p-TolyltrifluoroborateMethyl 3-(p-tolyl)this compound-2-carboxylate84
34-MethoxyphenyltrifluoroborateMethyl 3-(4-methoxyphenyl)this compound-2-carboxylate70
44-Chlorophenylboronic acidMethyl 3-(4-chlorophenyl)this compound-2-carboxylate65
54-Cyanophenylboronic acidMethyl 3-(4-cyanophenyl)this compound-2-carboxylate58
64-(Trifluoromethyl)phenylboronic acidMethyl 3-(4-(trifluoromethyl)phenyl)this compound-2-carboxylate35
7Pyridin-4-ylboronic acidMethyl 3-(pyridin-4-yl)this compound-2-carboxylate66
8Furan-3-ylboronic acidMethyl 3-(furan-3-yl)this compound-2-carboxylate52

Table 2: Anticancer Activity of Methyl 3-(hetero)arylthis compound-2-carboxylates [2]

CompoundMDA-MB-231 GI₅₀ (µM)MDA-MB-468 GI₅₀ (µM)MCF-12A GI₅₀ (µM)
2a (Phenyl)> 50> 50> 50
2e (4-Cyanophenyl)1315> 50
2f (4-Trifluoromethylphenyl)2528> 50
2g (Pyridin-4-yl)1820> 50

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of methyl 3-(hetero)arylthis compound-2-carboxylates from methyl 3-bromothis compound-2-carboxylate.[2]

Materials:

  • Methyl 3-bromothis compound-2-carboxylate (1.0 eq)

  • (Hetero)aryl boronic acid, pinacol ester, or trifluoroborate salt (1.2-1.6 eq)

  • PdCl₂(dppf)·CH₂Cl₂ (2-4 mol%)

  • Potassium carbonate (K₂CO₃) (6.0 eq)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add methyl 3-bromothis compound-2-carboxylate, the corresponding boron reagent, PdCl₂(dppf)·CH₂Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add DME and water in a 3:1 ratio.

  • Heat the reaction mixture to 100 °C and stir for 3-4.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Direct C-H Arylation

This protocol outlines the palladium-catalyzed direct C-H arylation of a 2-phenylthis compound at the C3-position.[3][4]

Materials:

  • 2-Phenylthis compound (1.0 eq)

  • Aryl bromide (2.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine 2-phenylthis compound, the aryl bromide, Pd(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene.

  • Heat the reaction mixture to 130 °C and stir for 16 hours.

  • Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

  • After cooling to room temperature, filter the mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 3-aryl-2-phenylthis compound.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of a brominated this compound derivative.

Materials:

  • Brominated this compound (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene or Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the brominated this compound, NaOtBu, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent (toluene or dioxane).

  • Add the amine via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Coupling ThienoPyridine This compound (Halogenated) Catalyst Pd Catalyst + Base ThienoPyridine->Catalyst BoronicAcid R-B(OH)₂ BoronicAcid->Catalyst Product Functionalized This compound Catalyst->Product C-C Bond Formation

Caption: Suzuki-Miyaura cross-coupling workflow.

CH_Activation ThienoPyridine This compound Catalyst Pd Catalyst + Base ThienoPyridine->Catalyst ArylHalide Ar-X ArylHalide->Catalyst Product Arylated This compound Catalyst->Product C-H Activation & C-C Bond Formation Buchwald_Hartwig_Amination ThienoPyridine This compound (Halogenated) Catalyst Pd Catalyst + Ligand + Base ThienoPyridine->Catalyst Amine R₂NH Amine->Catalyst Product Aminated This compound Catalyst->Product C-N Bond Formation Kinase_Inhibition_Pathway cluster_cell Cell Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Signal->Receptor Kinase Downstream Kinase Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cell Proliferation, Angiogenesis PhosphoSubstrate->CellularResponse leads to ThienoPyridine This compound Inhibitor ThienoPyridine->Kinase inhibits

References

Application Notes and Protocols for High-Throughput Screening of Thieno[3,2-b]pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3][4][5] Libraries of compounds based on this scaffold have been synthesized and screened for various therapeutic targets, particularly in the area of oncology. These compounds have shown promise as inhibitors of protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[1][2][3][4]

High-throughput screening (HTS) plays a crucial role in identifying active compounds from large chemical libraries. This document provides an overview of the application of HTS for the discovery of bioactive this compound derivatives, with a focus on kinase and cell-based assays. Detailed protocols for common HTS assays are provided, along with representative data and visualizations of relevant signaling pathways to aid researchers in the design and execution of their screening campaigns.

Data Presentation: Quantitative Summary of Screening

The following tables summarize representative quantitative data from the screening of this compound and related thienopyridine libraries. It is important to note that HTS data can vary significantly based on the library, assay technology, and specific targets being investigated.

Table 1: Representative HTS Assay Parameters and Quality Control

ParameterValueDescription
Library Size>10,000Number of this compound derivatives in the screening library.
Primary Screen Concentration10 µMInitial concentration at which all compounds are tested.
Assay Format384-wellMiniaturized format for high-throughput screening.
Z'-Factor0.6 - 0.8A measure of assay quality, with values between 0.5 and 1.0 indicating an excellent assay.
Signal-to-Background (S/B)> 5The ratio of the signal from the positive control to the signal from the negative control.
Hit Rate0.5 - 2.0%The percentage of compounds in the primary screen that meet the defined activity criteria.
Confirmation Rate60 - 80%The percentage of primary hits that show reproducible activity upon re-testing.

Table 2: Biological Activity of Selected this compound Derivatives

Compound IDTarget/AssayActivity (IC50/GI50)Cell Line(s)
MU1920Haspin KinaseNot SpecifiedNot Applicable (Biochemical Assay)
Sitravatinibc-Met/VEGFRNot SpecifiedNot Applicable (Biochemical Assay)
Compound 2e (methyl 3-(4-chlorophenyl)this compound-2-carboxylate)Cell Growth Inhibition13 µM (GI50)MDA-MB-231
Compound 2e (methyl 3-(4-chlorophenyl)this compound-2-carboxylate)Cell Growth InhibitionNot SpecifiedMDA-MB-468
Thieno[2,3-b]pyridine derivative 6iCell Growth Inhibition11.7 µM (IC50)T47D
Thieno[2,3-b]pyridine derivative 6iCell Growth Inhibition10.8 µM (IC50)HSC3
Thieno[2,3-b]pyridine derivative 6iCell Growth Inhibition12.4 µM (IC50)RKO

Note: Data for thieno[2,3-b]pyridine derivatives are included as representative examples of thienopyridine anticancer activity.[6][7]

Experimental Protocols

Protocol 1: Biochemical High-Throughput Screening for Kinase Inhibitors

This protocol describes a generic, fluorescence-based biochemical assay for screening this compound libraries against a purified kinase. The assay measures the amount of ADP produced, which is indicative of kinase activity.

Materials:

  • Purified kinase of interest (e.g., Haspin, PI3K)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • This compound compound library dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well white, opaque microplates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Plating:

    • Dispense 50 nL of each compound from the this compound library into the wells of a 384-well assay plate using an acoustic liquid handler.

    • For controls, dispense DMSO into the appropriate wells (negative control) and a known inhibitor of the target kinase (positive control).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in assay buffer. The optimal concentrations of kinase and substrate should be determined empirically.

    • Prepare a 2X ATP solution in assay buffer. The concentration should be at or near the Km for the kinase.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Determine the Z'-factor to assess the quality of the assay.

Protocol 2: Cell-Based High-Throughput Screening for Anticancer Activity (Sulforhodamine B Assay)

This protocol describes a cell-based assay to screen a this compound library for compounds that inhibit the growth of cancer cells. The Sulforhodamine B (SRB) assay measures cell density based on the measurement of cellular protein content.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HeLa, SiHa)[8][9]

  • Complete cell culture medium

  • This compound compound library dissolved in DMSO

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 384-well clear, flat-bottom microplates

  • Multichannel pipette or automated liquid handler

  • Microplate reader with absorbance detection at 510 nm

Procedure:

  • Cell Plating:

    • Seed cells into 384-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 50 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Add 50 nL of each compound from the this compound library to the appropriate wells.

    • Include DMSO-treated wells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation and Staining:

    • Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 60 minutes.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Data Acquisition and Analysis:

    • Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plates for 5 minutes on a plate shaker.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each compound.

Mandatory Visualization

Signaling Pathway Diagrams

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP2->PIP3 P AKT AKT PIP3->AKT Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) AKT->Downstream Thieno_pyridine This compound Inhibitor Thieno_pyridine->PI3K Inhibition

Caption: PI3K/AKT Signaling Pathway Inhibition.

Haspin_Kinase_Pathway Mitosis Mitosis Haspin Haspin Kinase Mitosis->Haspin Activation HistoneH3 Histone H3 Haspin->HistoneH3 P pHistoneH3 Phosphorylated Histone H3 (Thr3) HistoneH3->pHistoneH3 P ChromosomeSegregation Proper Chromosome Segregation pHistoneH3->ChromosomeSegregation Thieno_pyridine This compound Inhibitor Thieno_pyridine->Haspin Inhibition

Caption: Haspin Kinase Pathway Inhibition.

Experimental Workflow Diagram

HTS_Workflow Start Start: this compound Library PrimaryScreen Primary HTS (Single Concentration) Start->PrimaryScreen DataAnalysis1 Data Analysis: Hit Identification PrimaryScreen->DataAnalysis1 HitConfirmation Hit Confirmation (Dose-Response) DataAnalysis1->HitConfirmation Primary Hits DataAnalysis2 Data Analysis: Potency & Efficacy (IC50/EC50) HitConfirmation->DataAnalysis2 SecondaryAssays Secondary & Orthogonal Assays DataAnalysis2->SecondaryAssays Confirmed Hits LeadOptimization Lead Optimization SecondaryAssays->LeadOptimization

References

The Versatility of Thieno[3,2-b]pyridine in the Synthesis of Fused Heterocyclic Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and rich electron density make it an ideal building block for the synthesis of a diverse array of fused heterocyclic systems. These resulting molecules often exhibit a wide range of biological activities, positioning them as promising candidates for drug discovery programs. This document provides detailed application notes and experimental protocols for the synthesis of fused heterocyclic systems derived from this compound, with a focus on methodologies relevant to drug development.

Application Notes

The this compound core is a versatile starting material for the construction of various fused heterocycles, primarily through reactions involving the pyridine or thiophene ring. Key applications include the synthesis of:

  • Pyridothienopyrimidines and Thieno[3,2-d]pyrimidines: These fused systems are of particular interest due to their structural analogy to purines, leading to their investigation as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. The synthesis typically involves the annulation of a pyrimidine ring onto the thiophene portion of the this compound scaffold.

  • Functionalized this compound Derivatives: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for the introduction of aryl, heteroaryl, and amino substituents onto the this compound backbone.[1][2] This functionalization is crucial for modulating the pharmacological properties of the resulting molecules. These reactions are instrumental in creating libraries of compounds for structure-activity relationship (SAR) studies.

  • Tetracyclic and Polycyclic Heterocycles: Intramolecular cyclization reactions of appropriately functionalized this compound derivatives can lead to the formation of complex, multi-ring systems. These intricate structures are often sought after in drug discovery for their potential to interact with specific biological targets with high affinity and selectivity.

The strategic functionalization and annulation of the this compound core allows for the generation of novel chemical entities with tailored biological activities, making it a valuable scaffold in modern drug discovery.[3][4]

Data Presentation

Table 1: Synthesis of Methyl 3-(hetero)arylthis compound-2-carboxylates via Suzuki-Miyaura Coupling
Product(Hetero)aryl Boronic Acid/EsterReaction Time (h)Yield (%)Melting Point (°C)Reference
2a Phenylboronic acid pinacol ester374152–154[1]
2b Potassium p-tolyltrifluoroborate4.584153–154[1]
2e Potassium (4-chlorophenyl)trifluoroborate382195–196[1]
2g 4-Pyridine boronic acid466192-193[1]
2h Potassium 3-furanylboronic acid4.552130–132[1]
Table 2: Synthesis of Thieno[3,2-d]pyrimidine Derivatives
ProductReagentsReaction Time (h)Yield (%)Reference
S6 N-benzylthieno[3,2-d]pyrimidin-2-amine, Acetyl chloride, Pyridine2.568.2[5]
S7 N-benzylthieno[3,2-d]pyrimidin-2-amine, Propanoyl chloride, Pyridine271.5[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of Methyl 3-bromothis compound-2-carboxylate

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling for the synthesis of methyl 3-(hetero)arylthis compound-2-carboxylates.[1]

Materials:

  • Methyl 3-bromothis compound-2-carboxylate (1)

  • (Hetero)aryl boronic acid, pinacol ester, or trifluoroborate salt (1.2–1.6 equiv.)

  • PdCl₂(dppf)·CH₂Cl₂ (2–4 mol%)

  • Potassium carbonate (K₂CO₃) (6 equiv.)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add methyl 3-bromothis compound-2-carboxylate (1), the corresponding (hetero)aryl boron reagent, and PdCl₂(dppf)·CH₂Cl₂.

  • Add a solution of K₂CO₃ in a mixture of DME and water.

  • Heat the reaction mixture under an inert atmosphere for the time specified in Table 1.

  • After cooling to room temperature, add water and extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 3-(hetero)arylthis compound-2-carboxylate.

Protocol 2: Synthesis of 2-(N-Acetyl-N-benzylamino)thieno[3,2-d]pyrimidine (S6)

This protocol details the N-acetylation of N-benzylthieno[3,2-d]pyrimidin-2-amine.[5]

Materials:

  • N-benzylthieno[3,2-d]pyrimidin-2-amine

  • Dichloromethane (DCM)

  • Pyridine

  • Acetyl chloride

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-benzylthieno[3,2-d]pyrimidin-2-amine (0.5 g, 2.07 mmol) in DCM (10 mL) in a 25 mL round-bottom flask.

  • Add pyridine (0.33 mL, 4.14 mmol) to the solution.

  • Cool the mixture to 0°C and add acetyl chloride (0.17 mL, 2.48 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 2.5 hours.

  • Perform a standard aqueous workup.

  • Purify the resulting crude product by column chromatography to yield compound S6.

Visualizations

Suzuki_Miyaura_Coupling ThienoPyridine Methyl 3-bromothis compound-2-carboxylate Product Methyl 3-(hetero)arylthis compound-2-carboxylate ThienoPyridine->Product Suzuki-Miyaura Coupling BoronicAcid (Hetero)aryl Boronic Acid/Ester BoronicAcid->Product Catalyst PdCl₂(dppf)·CH₂Cl₂ Catalyst->Product Base K₂CO₃, DME/H₂O Base->Product

Caption: Suzuki-Miyaura coupling of this compound.

ThienoPyrimidine_Synthesis cluster_start Starting Material cluster_cyclization Pyrimidine Ring Formation cluster_functionalization Functionalization Start 3-Aminothiophene-2-carboxamide FormicAcid Formic Acid, H₂SO₄ ThienoPyrimidinone Thieno[3,2-d]pyrimidin-4-one FormicAcid->ThienoPyrimidinone Cyclization Chlorination POCl₃ ChloroThienoPy 4-Chlorothieno[3,2-d]pyrimidine Chlorination->ChloroThienoPy Chlorination NucleophilicSub Nucleophile (e.g., MeONa) FinalProduct Functionalized Thieno[3,2-d]pyrimidine NucleophilicSub->FinalProduct Nucleophilic Substitution

Caption: Synthesis of functionalized thieno[3,2-d]pyrimidines.

References

Solid-Phase Synthesis of Thieno[3,2-b]pyridine Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core structure have shown significant promise as potent inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas. Notably, this compound-based compounds have been identified as highly selective inhibitors of kinases such as Haspin, c-Met, and VEGFR2, playing crucial roles in cell cycle regulation, tumor growth, and angiogenesis. The solid-phase synthesis of this compound libraries offers a powerful platform for the rapid generation of diverse chemical entities, facilitating structure-activity relationship (SAR) studies and the discovery of novel drug candidates. This document provides detailed protocols for the solid-phase synthesis of this compound derivatives, summarizes key quantitative data, and visualizes the relevant synthetic workflows and biological signaling pathways.

Applications in Drug Discovery

This compound derivatives are attractive scaffolds for the development of highly selective kinase inhibitors.[1][2] Their unique structure allows for variable binding modes within the ATP-binding pocket of kinases, enabling the design of potent and selective modulators of enzyme activity.[1][2]

Key Therapeutic Targets:

  • Haspin Kinase: An atypical serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). Inhibition of Haspin disrupts proper chromosome alignment and represents a novel target for antimitotic cancer therapy.

  • c-Met and VEGFR2: Receptor tyrosine kinases that are key drivers of tumor angiogenesis, invasion, and metastasis. Dual inhibitors of c-Met and VEGFR2 have shown significant antitumor effects. The HGF/c-Met signaling pathway is a promising target for inhibiting angiogenesis.[3]

Experimental Protocols

The following protocols describe a plausible route for the solid-phase synthesis of a library of this compound derivatives. The strategy involves an on-resin Gewald multicomponent reaction to construct the key 2-aminothiophene intermediate, followed by cyclization to form the fused pyridine ring and subsequent diversification.

Protocol 1: Solid-Phase Synthesis of 2-Aminothiophene Intermediate via Gewald Reaction

This protocol outlines the construction of a resin-bound 2-aminothiophene, a versatile precursor to the this compound core. The Gewald reaction, a multicomponent condensation, is a well-established method for synthesizing polysubstituted 2-aminothiophenes.[4]

Materials:

  • 2-Chlorotrityl chloride resin

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Fmoc-protected amino acid with a side chain suitable for linker attachment (e.g., Fmoc-Gly-OH)

  • Piperidine solution (20% in DMF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ketone or aldehyde (R1-C(O)-CH2-R2)

  • Activated nitrile (e.g., malononitrile, ethyl cyanoacetate)

  • Elemental sulfur (S8)

  • Morpholine or other suitable base

  • Standard solid-phase synthesis vessel and shaker

Procedure:

  • Resin Swelling and Loading:

    • Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

    • In a separate flask, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, 2 eq.) and DIPEA (4 eq.) in anhydrous DCM.

    • Add the amino acid solution to the swollen resin and shake the mixture for 2 hours at room temperature.

    • Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).

    • Cap any unreacted sites by treating the resin with a solution of DCM/methanol/DIPEA (80:15:5) for 30 minutes.

    • Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

    • Dry the resin under vacuum.

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to ensure complete removal of the Fmoc protecting group.

    • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • On-Resin Gewald Reaction:

    • To the deprotected resin in a minimal amount of DMF, add the ketone or aldehyde (5 eq.), the activated nitrile (5 eq.), and elemental sulfur (5 eq.).

    • Add morpholine (5 eq.) as a base.

    • Seal the vessel and heat the mixture at 60-70°C for 12-24 hours with shaking.

    • Monitor the reaction progress using a test cleavage and analysis by LC-MS.

    • Once the reaction is complete, cool the resin to room temperature and wash extensively with DMF, methanol, and DCM to remove excess reagents and byproducts.

    • Dry the resin-bound 2-aminothiophene intermediate under vacuum.

Protocol 2: Cyclization and Diversification of Resin-Bound this compound

This protocol describes the construction of the pyridine ring fused to the thiophene core and subsequent derivatization to generate a library of compounds.

Materials:

  • Resin-bound 2-aminothiophene intermediate from Protocol 1

  • α,β-Unsaturated carbonyl compound (e.g., ethyl 2-formyl-3-oxobutanoate)

  • Suitable solvent (e.g., DMF, NMP)

  • Base (e.g., DIPEA)

  • Acylating or sulfonylating agents (R-COCl or R-SO2Cl) for diversification

  • Cleavage cocktail (e.g., 95:2.5:2.5 TFA/water/triisopropylsilane)

  • Diethyl ether (cold)

  • HPLC for purification

Procedure:

  • Pyridine Ring Formation:

    • Swell the resin-bound 2-aminothiophene in DMF.

    • Add a solution of the α,β-unsaturated carbonyl compound (5 eq.) and a suitable base like DIPEA (5 eq.) in DMF.

    • Heat the reaction mixture at 80-100°C for 12-24 hours.

    • Monitor the cyclization by test cleavage and LC-MS analysis.

    • Upon completion, wash the resin thoroughly with DMF, methanol, and DCM.

  • Library Diversification (Example: Acylation):

    • Swell the resin-bound this compound scaffold in DCM or DMF.

    • Add a solution of the desired acyl chloride (R-COCl, 5 eq.) and DIPEA (5 eq.).

    • Shake the reaction at room temperature for 4-12 hours.

    • Wash the resin with DMF, methanol, and DCM.

  • Cleavage and Purification:

    • Treat the dried resin with the cleavage cocktail (e.g., 95:2.5:2.5 TFA/water/triisopropylsilane) for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the crude product, decant the ether, and repeat the ether wash.

    • Dry the crude product under vacuum.

    • Purify the final this compound derivative by preparative HPLC.

    • Characterize the purified compound by LC-MS and NMR.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis and biological activity of this compound derivatives, based on solution-phase syntheses reported in the literature. These values can serve as a benchmark for solid-phase synthesis efforts.

Table 1: Representative Yields for Solution-Phase Synthesis of this compound Derivatives

EntryR GroupStarting MaterialProductYield (%)Reference
1p-tolylMethyl 3-bromothis compound-2-carboxylateMethyl 3-(p-tolyl)this compound-2-carboxylate84[5]
24-methoxyphenylMethyl 3-bromothis compound-2-carboxylateMethyl 3-(4-methoxyphenyl)this compound-2-carboxylate70[5]
34-chlorophenylMethyl 3-bromothis compound-2-carboxylateMethyl 3-(4-chlorophenyl)this compound-2-carboxylate82[5]
4pyridin-4-ylMethyl 3-bromothis compound-2-carboxylateMethyl 3-(pyridin-4-yl)this compound-2-carboxylate66[5]

Table 2: Biological Activity of Representative this compound-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
MU1920Haspin1.6Biochemical[1][2]
Lead Compoundc-MetLow nanomolarIn vitro[6]
Lead CompoundVEGFR2Low nanomolarIn vitro[6]

Mandatory Visualizations

Synthetic Workflow

G cluster_resin Solid Support cluster_reagents Reagents & Conditions Resin 2-Chlorotrityl Chloride Resin Loaded_Resin Amino Acid Loaded Resin Resin->Loaded_Resin 1. Loading Deprotected_Resin Deprotected Amino Resin Loaded_Resin->Deprotected_Resin 2. Fmoc Deprotection Thiophene_Resin Resin-Bound 2-Aminothiophene Deprotected_Resin->Thiophene_Resin 3. Gewald Reaction Thienopyridine_Resin Resin-Bound This compound Thiophene_Resin->Thienopyridine_Resin 4. Cyclization Diversified_Resin Diversified Thienopyridine on Resin Thienopyridine_Resin->Diversified_Resin 5. Diversification Final_Product Purified this compound Derivative Diversified_Resin->Final_Product 6. Cleavage & Purification Loading Fmoc-AA, DIPEA, DCM Deprotection 20% Piperidine/DMF Gewald Ketone/Aldehyde, Activated Nitrile, S8, Morpholine, Heat Cyclization α,β-Unsaturated Carbonyl, Base, Heat Diversification R-COCl or R-SO2Cl, DIPEA Cleavage TFA/H2O/TIPS

Caption: Solid-phase synthesis workflow for this compound derivatives.

Signaling Pathways

G cluster_haspin Haspin Kinase Pathway in Mitosis cluster_cmet_vegfr c-Met and VEGFR2 Signaling in Angiogenesis Haspin Haspin Kinase H3T3ph Histone H3 (Threonine 3) Phosphorylation Haspin->H3T3ph CPC Chromosomal Passenger Complex (CPC) Recruitment H3T3ph->CPC AuroraB Aurora B Kinase Activation CPC->AuroraB Mitosis Proper Chromosome Segregation AuroraB->Mitosis Thieno_Haspin This compound Inhibitor Thieno_Haspin->Haspin HGF HGF cMet c-Met Receptor HGF->cMet VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK VEGFR2->PI3K_Akt VEGFR2->RAS_MAPK Angiogenesis Angiogenesis, Cell Proliferation, Metastasis PI3K_Akt->Angiogenesis RAS_MAPK->Angiogenesis Thieno_cMet_VEGFR2 This compound Inhibitor Thieno_cMet_VEGFR2->cMet Thieno_cMet_VEGFR2->VEGFR2

Caption: Key signaling pathways targeted by this compound derivatives.

References

Troubleshooting & Optimization

Challenges in the multi-step synthesis of Thieno[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the multi-step synthesis of Thieno[3,2-b]pyridines.

I. General Synthetic Workflow

The multi-step synthesis of functionalized Thieno[3,2-b]pyridines typically involves the initial construction of a substituted 2-aminothiophene core, followed by the annulation of the pyridine ring, and subsequent late-stage functionalization to introduce molecular diversity.

Thieno[3,2-b]pyridine Synthesis Workflow cluster_0 Step 1: Thiophene Core Synthesis cluster_1 Step 2: Pyridine Ring Annulation cluster_2 Step 3: Late-Stage Functionalization A Ketone/Aldehyde + Active Methylene Nitrile + Sulfur B Gewald Reaction A->B Base (e.g., Morpholine) C 2-Aminothiophene Precursor B->C D 2-Aminothiophene- 3-carboxaldehyde/ketone + α-Methylene Ketone C->D Further Modification E Friedländer Annulation D->E Acid or Base Catalyst F This compound Core E->F G Halogenated This compound F->G Halogenation H Suzuki or Buchwald-Hartwig Coupling G->H Pd Catalyst, Ligand, Base I Functionalized This compound H->I

Caption: General workflow for the multi-step synthesis of Thieno[3,2-b]pyridines.

II. Frequently Asked Questions (FAQs) and Troubleshooting

A. Step 1: Gewald Synthesis of 2-Aminothiophene Precursors

The Gewald reaction is a multicomponent reaction used to synthesize substituted 2-aminothiophenes, which are key precursors for Thieno[3,2-b]pyridines.

Q1: My Gewald reaction is resulting in a low yield or no product. What are the potential causes and solutions?

A1: Low yields in the Gewald reaction can arise from several factors related to the initial condensation, sulfur reactivity, and reaction conditions.[1][2]

Possible CauseTroubleshooting Steps
Inefficient Knoevenagel Condensation - Base Selection: The choice of base is critical. For less reactive ketones, consider screening bases like piperidine, morpholine, or triethylamine.[1] - Water Removal: The condensation produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.[1]
Poor Sulfur Solubility or Reactivity - Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally enhance the solubility and reactivity of sulfur.[1][2] - Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity. However, excessive heat can lead to side reactions.[1]
Steric Hindrance - Two-Step Protocol: For sterically hindered ketones, first isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and base in a separate step.[1] - Microwave Irradiation: This has been shown to improve yields and reduce reaction times, especially for challenging substrates.[3]
Incorrect Stoichiometry - Reagent Purity: Ensure all starting materials are pure and dry. - Accurate Measurement: Precisely measure all reagents.[1]

Q2: I am observing significant byproduct formation in my Gewald reaction. How can I identify and minimize these side products?

A2: Byproduct formation is a common issue. Understanding the potential side reactions is key to mitigating them.

Possible ByproductMitigation Strategies
Unreacted Starting Materials - Increase reaction time, optimize temperature, or consider a more effective catalyst.[1]
Knoevenagel Intermediate - Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for cyclization.[1]
Dimerization of α,β-unsaturated nitrile - This competes with the desired cyclization.[2] Adjusting the temperature or the rate of addition of reagents may help minimize this side reaction.[2][4]

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Start -> Condensation; Condensation -> Base [label="Not working"]; Condensation -> Sulfur [label="Working"]; Base -> Condensation; Water -> Condensation; Sulfur -> Temp [label="Still low yield"]; Sulfur -> Solvent [label="Still low yield"]; Temp -> Success; Solvent -> Success; }

Caption: Troubleshooting workflow for low yield in the Gewald reaction.

B. Step 2: Friedländer Annulation for Pyridine Ring Formation

The Friedländer synthesis is a classic method for constructing the pyridine ring of the this compound core from a 2-aminothiophene precursor.

Q3: My Friedländer cyclization to form the this compound core is giving a low yield. How can I improve it?

A3: Low yields in the Friedländer synthesis can be due to suboptimal reaction conditions, catalyst issues, or side reactions.

Possible CauseTroubleshooting Steps
Suboptimal Reaction Temperature - The temperature may be too low for efficient reaction or too high, causing decomposition. Screen a range of temperatures.
Incorrect Catalyst or Base/Acid - The choice and amount of catalyst (acidic or basic) are crucial. Common catalysts include p-toluenesulfonic acid, iodine, and Lewis acids.[5] For base-catalyzed reactions, ensure the appropriate base and concentration are used.
Poor Quality of Starting Materials - Ensure the 2-aminothiophene precursor and the α-methylene ketone are pure. Impurities can inhibit the reaction.
Side Reactions - Self-condensation (aldol) of the ketone starting material can be a major side reaction, especially under basic conditions.[6] Consider using an imine analog of the 2-aminothiophene to mitigate this.[6]

Q4: I am getting a complex mixture of products in my Friedländer synthesis. What are the likely side reactions?

A4: The primary side reaction is the self-aldol condensation of the ketone starting material.[6] When using unsymmetrical ketones, issues with regioselectivity can also arise, leading to a mixture of isomers.[6]

C. Step 3: Late-Stage Functionalization (Suzuki-Miyaura and Buchwald-Hartwig Couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for the late-stage functionalization of the this compound core.

Q5: I am having trouble with the Suzuki-Miyaura coupling of my bromo-Thieno[3,2-b]pyridine. What are the common pitfalls?

A5: Challenges in Suzuki-Miyaura coupling often relate to catalyst deactivation, inefficient transmetalation, or side reactions.

Possible CauseTroubleshooting Steps
Inactive Catalyst - Ensure the palladium catalyst is fresh and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the catalyst.[7] Degas all solvents.[7]
Inefficient Base - The choice of base is critical for activating the boronic acid.[8] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[9] The base must be anhydrous for non-aqueous reactions.
Poorly Reactive Boronic Acid - For less reactive boronic acids, a higher catalyst loading or a more active catalyst/ligand system may be necessary.[7]
Side Product Formation - Homocoupling of the boronic acid and protodeboronation are common side reactions.[10] Optimizing the stoichiometry and reaction temperature can help minimize these.

Q6: My Buchwald-Hartwig amination is not working. What should I check?

A6: The Buchwald-Hartwig amination is sensitive to the choice of catalyst, ligand, base, and reaction conditions.

Possible CauseTroubleshooting Steps
Inappropriate Ligand - The choice of phosphine ligand is crucial. Sterically hindered and electron-rich ligands often give the best results. Consider screening different ligands.
Incorrect Base - Strong, non-nucleophilic bases like NaOtBu are commonly used. The choice of base can significantly impact the reaction outcome.
Side Reactions - A common side reaction is the β-hydride elimination from the amide intermediate, leading to a hydrodehalogenated starting material and an imine.[11][12]

III. Quantitative Data Summary

Table 1: Comparison of Catalysts and Conditions for Suzuki-Miyaura Coupling of Methyl 3-bromothis compound-2-carboxylate

EntryBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid pinacol esterPdCl₂(dppf)·CH₂Cl₂ (2-4)K₂CO₃Dioxane/H₂OHeat374
2Potassium p-tolyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2-4)K₂CO₃Dioxane/H₂OHeat4.584
3Potassium 4-methoxyphenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2-4)K₂CO₃Dioxane/H₂OHeat470
4Potassium 4-(trifluoromethyl)phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2-4)K₂CO₃Dioxane/H₂OHeat440
5Potassium (4-chlorophenyl)trifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2-4)K₂CO₃Dioxane/H₂OHeat382
64-Pyridine boronic acidPdCl₂(dppf)·CH₂Cl₂ (4)K₂CO₃Dioxane/H₂OHeat466
7Potassium 3-furanylboronic acidPdCl₂(dppf)·CH₂Cl₂ (4)K₂CO₃Dioxane/H₂OHeat4.552

IV. Experimental Protocols

Protocol 1: Gewald Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile

This protocol describes a solvent-free synthesis using ball-milling.[1]

Materials:

  • 2-Butanone

  • Malononitrile

  • Elemental Sulfur

  • Planetary Ball Mill with stainless steel vials and balls

  • Ethyl acetate (for recrystallization)

Procedure:

  • Place 2-butanone (0.02 mol), malononitrile (0.02 mol), and elemental sulfur (0.02 mol) into a stainless steel vial.

  • Add stainless steel balls (e.g., a 5:1 weight ratio of balls to reagents).

  • Mill the mixture at a high rotation speed (e.g., 750 rpm) for approximately 30 minutes. Monitor the reaction progress by TLC.

  • After completion, extract the crude product from the vial.

  • Purify the crude product by recrystallization from ethyl acetate to yield 2-amino-4,5-dimethylthiophene-3-carbonitrile.[1]

Protocol 2: Generalized Friedländer Annulation for this compound Synthesis

This is a general protocol that can be adapted for the synthesis of Thieno[3,2-b]pyridines from 2-aminothiophene-3-carboxaldehydes or ketones.

Materials:

  • 2-Aminothiophene-3-carboxaldehyde or ketone (1.0 equiv)

  • α-Methylene ketone (e.g., ethyl acetoacetate) (1.0-1.2 equiv)

  • Catalyst (e.g., p-toluenesulfonic acid or KOH)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • In a round-bottom flask, dissolve the 2-aminothiophene precursor in the chosen solvent.

  • Add the α-methylene ketone and the catalyst.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Generalized Suzuki-Miyaura Coupling of a Bromo-Thieno[3,2-b]pyridine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted this compound.[4]

Materials:

  • Bromo-Thieno[3,2-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[4]

  • Base (e.g., K₂CO₃, 2.0 equiv)[4]

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)[4]

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromo-Thieno[3,2-b]pyridine, arylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture (e.g., to 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

V. Signaling Pathways and Logical Relationships

The following diagram illustrates a decision-making process for troubleshooting a low-yielding Suzuki-Miyaura coupling reaction.

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Inert Check Inert Atmosphere & Degassed Solvents Start->Inert Inert->Start Atmosphere not Inert Catalyst Optimize Catalyst System Inert->Catalyst Atmosphere OK Base Screen Bases (K2CO3, K3PO4, Cs2CO3) Catalyst->Base Still low yield Ligand Screen Ligands (e.g., SPhos, XPhos) Catalyst->Ligand Still low yield Temp Optimize Temperature Catalyst->Temp Still low yield Success Improved Yield Base->Success Ligand->Success Temp->Success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Enhancing Yields in Thieno[3,2-b]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of thieno[3,2-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis and modification of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the functionalization of the thieno[3,2-b]pyridine core?

A1: The functionalization of the this compound scaffold is most commonly achieved through cross-coupling reactions, particularly on halogenated derivatives. The most prevalent methods include the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2] These reactions are widely used to introduce a variety of substituents onto both the pyridine and thiophene rings of the core structure. Additionally, other methods like Sonogashira coupling and Ullmann-type reactions have also been employed.[1]

Q2: Why am I observing low yields in my Suzuki-Miyaura coupling reactions with a brominated this compound substrate?

A2: Low yields in Suzuki-Miyaura couplings involving thieno[3,2-b]pyridines can often be attributed to catalyst inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to its deactivation.[3] Another common issue is the protodeboronation of the boronic acid reagent, especially in the presence of aqueous bases.[4] Inefficient oxidative addition of the C-Br bond to the palladium center can also be a rate-limiting step, leading to incomplete conversion.[3]

Q3: My Buchwald-Hartwig amination of an amino-thieno[3,2-b]pyridine is not proceeding as expected. What are the likely causes?

A3: Similar to Suzuki-Miyaura couplings, catalyst poisoning by the pyridine nitrogen is a primary concern in Buchwald-Hartwig aminations of this compound substrates.[5] The choice of ligand is critical to shield the palladium center and facilitate the reaction. Suboptimal base selection can also be a factor; the base must be strong enough to deprotonate the amine-palladium complex but not so strong as to cause unwanted side reactions.[5] Furthermore, these reactions are sensitive to air and moisture, so an inert atmosphere and dry reagents are crucial for success.[5]

Q4: I am struggling with the purification of my functionalized this compound product. What are some common challenges and solutions?

A4: Purification can be challenging due to the potential for closely-eluting byproducts, such as homocoupled products from the boronic acid in Suzuki reactions or unreacted starting materials. The polar nature of the this compound core can also lead to tailing on silica gel chromatography. Using a well-chosen solvent system for column chromatography is key. Sometimes, a gradient elution is necessary to achieve good separation. In some cases, recrystallization or preparative HPLC may be required to obtain the desired purity.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause Suggested Solution
No or low conversion Catalyst inhibition by pyridine nitrogen.[3]Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to shield the palladium center.[3]
Inefficient oxidative addition.[3]Increase the reaction temperature or screen different palladium precatalysts and ligands.
Poor quality of boronic acid.Use fresh or purified boronic acid, or consider using more stable boronic esters (e.g., pinacol esters).[3]
Significant byproduct formation (homocoupling) Presence of oxygen in the reaction mixture.[4]Thoroughly degas all solvents and the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).[4]
Significant byproduct formation (protodeboronation) Unstable boronic acid, especially with aqueous bases.[4]Use anhydrous solvents and consider using boronic esters or trifluoroborate salts.[4]
Low Yield in Buchwald-Hartwig Amination
Symptom Possible Cause Suggested Solution
Reaction stalls or does not initiate Catalyst poisoning by pyridine nitrogen.[5]Employ bulky, electron-rich ligands to prevent coordination of the pyridine nitrogen to the palladium center.[5]
Inadequate inert atmosphere.[5]Ensure all reagents and solvents are dry and the reaction is performed under a rigorously inert atmosphere (argon or nitrogen).
Formation of palladium black Catalyst decomposition at high temperatures.[5]Lower the reaction temperature and increase the reaction time. Monitor for the formation of a black precipitate.
Incomplete reaction Insufficient base strength.Screen stronger bases (e.g., NaOtBu, LiHMDS) if your substrate is stable under these conditions.[6][7]
Suboptimal solvent choice.Screen different anhydrous solvents such as toluene, dioxane, or THF.[6]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Methyl 3-bromothis compound-2-carboxylate

This protocol is adapted from a procedure for the synthesis of methyl 3-(hetero)arylthis compound-2-carboxylates.[2]

Materials:

  • Methyl 3-bromothis compound-2-carboxylate

  • (Hetero)aryl boronic acid, pinacol borane, or potassium trifluoroborate salt (1.2-1.6 equiv.)

  • Pd(dppf)Cl₂·CH₂Cl₂ (2-4 mol%)

  • Potassium carbonate (K₂CO₃) (6 equiv.)

  • 1,2-Dimethoxyethane (DME) and Water (3:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add methyl 3-bromothis compound-2-carboxylate (1.0 equiv.), the corresponding (hetero)aryl boron reagent (1.2-1.6 equiv.), and potassium carbonate (6.0 equiv.).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (2-4 mol%).

  • Add the degassed 3:1 mixture of DME and water.

  • Heat the reaction mixture to 100 °C and stir for 3-4.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired methyl 3-(hetero)arylthis compound-2-carboxylate.[8]

Protocol 2: Buchwald-Hartwig Amination of a Halogenated this compound

This is a general protocol based on established procedures for the amination of bromopyridines.[6]

Materials:

  • Halogenated this compound (1.0 equiv.)

  • Primary or secondary amine (1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, ligand, and sodium tert-butoxide under an inert atmosphere (e.g., argon).

  • Add the halogenated this compound to the Schlenk tube.

  • Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add anhydrous toluene via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to 80-110 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with ethyl acetate and wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aminated product.[6]

Visualizations

Suzuki_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Suzuki Coupling cause1 Catalyst Inhibition start->cause1 cause2 Protodeboronation start->cause2 cause3 Homocoupling start->cause3 solution1 Use Bulky Ligands (e.g., SPhos, XPhos) cause1->solution1 solution2 Use Boronic Esters or Anhydrous Conditions cause2->solution2 solution3 Degas Solvents & Use Inert Atmosphere cause3->solution3

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.

Buchwald_Hartwig_Workflow prep Prepare Reaction Vessel (Oven-dried Schlenk tube) add_solids Add Pd Precatalyst, Ligand, Base, and this compound Halide prep->add_solids inert_atm Evacuate and Backfill with Inert Gas (3x) add_solids->inert_atm add_liquids Add Anhydrous Solvent and Amine via Syringe inert_atm->add_liquids react Heat and Stir (80-110 °C) add_liquids->react monitor Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Work-up and Purification monitor->workup Reaction Complete

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Technical Support Center: Optimization of Thieno[3,2-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of Thieno[3,2-b]pyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the this compound core?

A1: The two main approaches for synthesizing the this compound scaffold involve either building the pyridine ring onto a pre-existing thiophene core or, alternatively, constructing the thiophene ring onto a pyridine precursor.[1][2] A frequently employed final step in many synthetic routes is the hydrolysis of a nitrile or ester precursor to obtain the desired carboxylic acid.[1]

Q2: I'm seeing a low yield in my cyclization step to form the this compound core. What are the likely causes?

A2: Low yields in the cyclization reaction can arise from several factors:

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently, or too high, leading to the decomposition of starting materials or products.[1]

  • Incorrect Base or Catalyst: The choice and quantity of the base or catalyst are critical for facilitating the desired intramolecular reaction.[1]

  • Poor Quality of Starting Materials: Impurities present in the starting materials can interfere with the cyclization process.[1]

  • Side Reactions: Competing intermolecular reactions or the formation of isomeric byproducts can diminish the yield of the target compound.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete Hydrolysis of Ester/Nitrile Precursor Steric hindrance or electronic deactivation of the precursor.Increase the reaction time and/or temperature to provide more energy for the reaction to proceed to completion.[1]
Unsuitable hydrolysis conditions.If basic hydrolysis (e.g., using NaOH or LiOH) is ineffective, consider switching to acidic hydrolysis, while being cautious to avoid product decomposition.[1]
Poor solubility of the starting material.Introduce a co-solvent such as 1,4-dioxane or THF to improve the solubility of the ester or nitrile precursor, thereby facilitating the reaction.[1]
Sluggish reaction kinetics.Employ microwave irradiation, which can sometimes accelerate slow reactions and drive them to completion.[1]
Presence of Starting Material After Prolonged Reaction Time Insufficient base or water for hydrolysis.Ensure that at least a stoichiometric amount of base (e.g., NaOH, LiOH) is used and that water is present for the hydrolysis step.[1]
Poor solubility of the ester.Add a co-solvent like 1,4-dioxane or THF to create a homogeneous reaction mixture.[1]
High activation energy required.Increase the reaction temperature, for instance, by refluxing the reaction mixture.[1]
Product Degradation Harsh basic conditions during hydrolysis.Use a milder base, such as LiOH, and conduct the reaction at a lower temperature for a longer duration to minimize degradation.[1]
Instability of the product at high pH.After hydrolysis, carefully neutralize the reaction mixture to isolate the product at its isoelectric point, where it is most stable.[1]

Data Presentation: Optimization of Reaction Conditions

Table 1: Optimization of Cyclization Conditions for Thieno[2,3-c]pyridine Derivatives

Reaction conditions: Compound 2 (1 eq.), butan-1-ol (10 eq.), catalyst (2 eq.), under a N₂ atmosphere. Yields were determined by NMR analysis.

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
1PTSAToluene110242[2]
2PTSADioxane100245[2]
3PTSA1,2-DCE802420[2]
6TfOH1,2-DCE80--[2]

Note: Data for entry 6 yield was noted as improved to an "acceptable level" but not quantified in the source material.

Table 2: Synthesis of Methyl 3-Arylthis compound-2-carboxylates via Suzuki Coupling
Compound Aryl Boronic Acid/Ester Reaction Time (h) Yield (%) Reference
2aPhenylboronic acid pinacol ester374[3]
2bPotassium p-tolyltrifluoroborate4.584[3]
2cPotassium 4-methoxyphenyltrifluoroborate470[3]
2g4-Pyridine boronic acid466[3]
2hPotassium 3-furanylboronic acid4.552[3]

Detailed Experimental Protocols

Protocol 1: Synthesis via Friedländer Annulation

This protocol details the construction of the pyridine ring on a thiophene precursor through a Friedländer condensation reaction.[4]

  • Preparation of the Amine Intermediate: Dissolve 3.0 g (0.020 mol) of 3-azido-2-formylthiophene in 20 ml of ethanol containing two drops of piperidine in a suitable reaction flask.

  • Reduction of the Azide: Cool the solution to 10°C. Bubble hydrogen sulfide gas through the solution while maintaining the temperature below 25°C. The reaction is exothermic and will evolve nitrogen gas. Continue the addition of hydrogen sulfide for approximately 45 minutes until the nitrogen evolution ceases.

  • Removal of Sulfur: Cool the reaction mixture to 0°C and filter off the precipitated sulfur.

  • Friedländer Condensation: To the filtrate containing the crude 3-amino-2-formylthiophene, add a solution of 3.5 g (0.040 mol) of pyruvic acid in 18 ml of 15% aqueous sodium hydroxide.

  • Reaction Work-up: Proceed with the appropriate steps for neutralization, extraction, and purification of the final this compound-5-carboxylic acid product.

Protocol 2: Hydrolysis of a this compound Nitrile Precursor

This protocol is adapted for the hydrolysis of a nitrile precursor to the corresponding carboxylic acid.[1]

  • Dissolution: Dissolve the nitrile precursor in a mixture of 1,4-dioxane and an aqueous solution of sodium hydroxide (e.g., 2M).

  • Heating: Heat the reaction mixture to a temperature between 60-80°C.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.

  • Neutralization: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with an acid (e.g., HCl) to precipitate the carboxylic acid product at its isoelectric point.

  • Isolation: Isolate the product by filtration, wash with water, and dry under vacuum.

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthetic Strategy cluster_intermediate Intermediate cluster_final Final Steps cluster_product Product Thiophene Thiophene Precursor RingFormation Ring Formation Step (e.g., Friedländer Annulation, Thorpe-Ziegler Cyclization) Thiophene->RingFormation Pyridine Pyridine Precursor Pyridine->RingFormation NitrileEster Nitrile/Ester Precursor RingFormation->NitrileEster Hydrolysis Hydrolysis NitrileEster->Hydrolysis Purification Purification Hydrolysis->Purification FinalProduct This compound Carboxylic Acid Purification->FinalProduct

Caption: General experimental workflow for this compound synthesis.

G Start Low Reaction Yield Observed CheckTemp Is Temperature Optimal? Start->CheckTemp CheckReagents Are Starting Materials Pure? CheckTemp->CheckReagents Yes AdjustTemp Adjust Temperature (Increase or Decrease) CheckTemp->AdjustTemp No CheckCatalyst Is Catalyst/Base Correct? CheckReagents->CheckCatalyst Yes PurifyReagents Purify/Source New Starting Materials CheckReagents->PurifyReagents No AnalyzeByproducts Analyze for Side Products CheckCatalyst->AnalyzeByproducts Yes OptimizeCatalyst Optimize Catalyst/Base Type and Loading CheckCatalyst->OptimizeCatalyst No ModifyConditions Modify Conditions to Minimize Side Reactions AnalyzeByproducts->ModifyConditions Success Yield Improved AdjustTemp->Success PurifyReagents->Success OptimizeCatalyst->Success ModifyConditions->Success

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Synthesis of Substituted Thieno[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during the synthesis of substituted thieno[3,2-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing the thieno[3,2-b]pyridine core?

A1: There are two primary approaches to constructing the this compound scaffold:

  • Building the pyridine ring onto a pre-existing thiophene core: This often involves using a substituted 3-aminothiophene as a key intermediate and forming the pyridine ring through cyclization reactions.

  • Building the thiophene ring onto a pyridine precursor: This strategy typically starts with a functionalized pyridine derivative, upon which the thiophene ring is annulated.

Q2: I am observing a very low yield in my cyclization step to form the this compound core. What are the likely causes?

A2: Low yields in the cyclization step are a common issue and can be attributed to several factors:

  • Suboptimal Reaction Temperature: The temperature may be either too low to overcome the activation energy for the desired cyclization or too high, leading to decomposition of starting materials or the product.

  • Incorrect Choice of Catalyst or Base: The nature and concentration of the catalyst or base are crucial for promoting the intramolecular reaction over competing intermolecular side reactions.

  • Poor Quality of Starting Materials: Impurities present in the starting materials can interfere with the catalytic cycle or react to form undesired byproducts.

  • Competing Side Reactions: Intermolecular reactions, such as self-condensation of starting materials or the formation of isomeric products, can significantly reduce the yield of the target molecule.

Q3: My hydrolysis of a terminal ester or nitrile to the corresponding carboxylic acid is incomplete. What can I do to improve this?

A3: Incomplete hydrolysis is a frequent challenge, especially with sterically hindered or electronically deactivated substrates. Consider the following troubleshooting steps:

  • Increase Reaction Time and/or Temperature: Forcing conditions may be necessary to drive the hydrolysis to completion.

  • Change Hydrolysis Conditions: If basic hydrolysis (e.g., using NaOH or LiOH) is not effective, acidic hydrolysis can be an alternative. However, be cautious as some this compound derivatives may be sensitive to strong acids.

  • Use a Co-solvent: Adding a co-solvent like 1,4-dioxane or THF can enhance the solubility of the starting material, facilitating a more efficient reaction.[1]

  • Microwave Irradiation: This technique can sometimes accelerate sluggish hydrolysis reactions and improve yields.[1]

Troubleshooting Guides

Guide 1: Low Yields and Side Products in Pyridine Ring Formation (from 3-Aminothiophenes)

This guide focuses on common issues when constructing the pyridine ring onto a 3-aminothiophene precursor using methods analogous to the Gould-Jacobs, Combes, and Friedländer reactions.

Symptom Potential Cause Troubleshooting & Optimization
Low to no yield of the desired this compound Failed Cyclization: The intermediate formed from the initial condensation may not be cyclizing efficiently. This is a known issue in the Gould-Jacobs reaction, which requires high temperatures for the thermal cyclization step.[2]- Increase Temperature: For thermal cyclizations, ensure the temperature is high enough (often >250 °C). Consider using a high-boiling solvent like diphenyl ether. - Microwave Synthesis: Employ microwave irradiation to achieve the high temperatures required for cyclization in a shorter time, which can also minimize degradation.[2]
Formation of Isomeric Products (Regioselectivity Issues) Use of Unsymmetrical Reagents: In reactions like the Combes synthesis with unsymmetrical β-diketones, or the Friedländer synthesis with unsymmetrical ketones, two different regioisomers can be formed.[3][4]- Modify Substituents: Alter the steric bulk or electronic properties of the substituents on your starting materials to favor the formation of one isomer. For instance, bulkier groups may direct the cyclization to the less hindered position.[3][4] - Optimize Reaction Conditions: Systematically vary the catalyst (acid or base), solvent, and temperature, as these can influence the regiochemical outcome.[4]
Formation of Quinolin-2(1H)-one Analogs Alternative Cyclization Pathway: In the Friedländer synthesis, the Knoevenagel intermediate can undergo an alternative cyclization pathway, leading to the formation of a quinolin-2(1H)-one analog instead of the desired quinoline. This can be influenced by the substituents present.- Substrate Control: This side reaction is highly dependent on the structure of the starting materials. If possible, modify the active methylene compound to disfavor this alternative cyclization.
Guide 2: Side Reactions in Thiophene Ring Formation and Subsequent Modifications

This section addresses side reactions that can occur when building the thiophene ring onto a pyridine precursor or during the functionalization of the this compound core.

Symptom Potential Cause Troubleshooting & Optimization
Formation of Dimeric Byproducts Oxidative Dimerization: In the presence of oxidizing agents (even atmospheric oxygen in some cases), 3-aminothieno[3,2-b]pyridines can undergo oxidative dimerization. While studied in detail for the thieno[2,3-b] isomer, this is a potential side reaction for the [3,2-b] isomer as well.[5][6]- Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Control of Oxidants: If an oxidizing agent is used for a subsequent step, carefully control the stoichiometry and reaction conditions to avoid over-oxidation and dimerization.
Unintended Halogenation Over-halogenation or Incorrect Regioselectivity: During halogenation reactions, it is possible to introduce more than one halogen atom or to have the halogen add to an undesired position on the bicyclic ring system.- Milder Halogenating Agents: Use less reactive halogenating agents (e.g., NBS or NCS instead of Br₂ or Cl₂). - Control Stoichiometry: Carefully control the amount of halogenating agent used. - Temperature Control: Perform the reaction at a lower temperature to increase selectivity.
Formation of N-Oxides or S-Oxides Oxidation of Heteroatoms: The nitrogen of the pyridine ring and the sulfur of the thiophene ring are susceptible to oxidation, especially when using oxidizing reagents in subsequent reaction steps.[5]- Choice of Oxidant: Select an oxidant that is chemoselective for the desired transformation. - Protecting Groups: In some cases, it may be necessary to protect the nitrogen or sulfur atoms before carrying out an oxidation reaction.
Mixture of N-Alkylated and C-Alkylated Products Ambident Nucleophilicity: The this compound ring system possesses multiple nucleophilic sites, which can lead to a mixture of N-alkylation and C-alkylation products upon reaction with alkylating agents.- Reaction Conditions: The ratio of N- to C-alkylation can be influenced by the choice of base, solvent, and counter-ion. Harder alkylating agents tend to favor N-alkylation, while softer agents may favor C-alkylation.

Experimental Protocols

Protocol 1: Minimizing Oxidative Dimerization in the Presence of an Oxidant (Adapted from a Thieno[2,3-b]pyridine study)[5][6]

This protocol provides a general guideline for minimizing the formation of dimeric byproducts during oxidation reactions.

Materials:

  • Substituted 3-aminothis compound

  • Aqueous Sodium Hypochlorite (NaOCl) solution (e.g., 10%)

  • Dichloromethane (CH₂Cl₂)

  • Phase Transfer Catalyst (e.g., Benzyltriethylammonium chloride - TEBAC)

  • Sodium Sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • Dissolve the 3-aminothis compound (1 equivalent) in CH₂Cl₂.

  • Add the aqueous NaOCl solution (a controlled, stoichiometric amount relative to the desired oxidation) and a catalytic amount of TEBAC.

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction closely by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, separate the organic layer.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with water, and dry over Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Add hexane to precipitate the product and filter to isolate the solid.

Note: The use of a phase transfer catalyst can improve the yield of the desired oxidized monomer and reduce the formation of the dimer.[5] In one study on a thieno[2,3-b]pyridine system, this method improved yields of the desired product from 37-55% to 43-64%.[5]

Protocol 2: General Procedure for Gould-Jacobs Synthesis of a 4-Hydroxythis compound

This protocol outlines the general steps for the synthesis of a 4-hydroxythis compound from a 3-aminothiophene-2-carboxylate, a reaction known to require high temperatures for the cyclization step.

Materials:

  • Substituted methyl or ethyl 3-aminothiophene-2-carboxylate

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Condensation: In a round-bottom flask, combine the 3-aminothiophene-2-carboxylate (1 equivalent) and DEEM (1-1.2 equivalents). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the intermediate by TLC. Remove the ethanol byproduct under reduced pressure.

  • Cyclization: Add a high-boiling solvent (e.g., diphenyl ether) to the crude intermediate. Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes. Monitor the cyclization by TLC.

  • Hydrolysis: After cooling, carefully add a solution of NaOH and heat to reflux to hydrolyze the ester.

  • Acidification and Isolation: Cool the reaction mixture and acidify with HCl to precipitate the 4-hydroxythis compound-3-carboxylic acid.

  • Decarboxylation (Optional): The resulting carboxylic acid can be decarboxylated by heating at a high temperature to yield the 4-hydroxythis compound.

Data Presentation

Table 1: Yields of Oxidative Dimerization vs. Desired Product in a Thieno[2,3-b]pyridine System [5]

MethodSolvent SystemCatalystDimer Yield (%)Monomer Yield (%)
AAqueous DioxaneNone37-55-
BCH₂Cl₂-WaterTEBAC (PTC)43-64-
CAqueous EthanolNone28-2914-15

Note: This data is for a thieno[2,3-b]pyridine system but illustrates the impact of reaction conditions on the formation of dimeric side products.

Visualizations

Side_Reactions_Thiophene_Core Start Pyridine Precursor Thiophene_Formation Thiophene Ring Formation Start->Thiophene_Formation Desired_Product Substituted this compound Thiophene_Formation->Desired_Product Desired Pathway Side_Reaction_1 Oxidative Dimerization Thiophene_Formation->Side_Reaction_1 Oxidizing Conditions Side_Reaction_2 N-Oxidation / S-Oxidation Thiophene_Formation->Side_Reaction_2 Presence of Oxidants Side_Reaction_3 Over-halogenation Desired_Product->Side_Reaction_3 Halogenation Step Side_Reactions_Pyridine_Core Start 3-Aminothiophene Precursor Pyridine_Formation Pyridine Ring Formation (e.g., Combes, Friedländer) Start->Pyridine_Formation Desired_Product Substituted this compound Pyridine_Formation->Desired_Product Desired Pathway Side_Reaction_1 Isomer Formation (Regioselectivity Issue) Pyridine_Formation->Side_Reaction_1 Unsymmetrical Reagents Side_Reaction_2 Incomplete Cyclization Pyridine_Formation->Side_Reaction_2 Low Temperature Side_Reaction_3 Formation of Quinolin-2(1H)-one Analog Pyridine_Formation->Side_Reaction_3 Alternative Cyclization Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Side_Product Identify Side Product(s) (e.g., by NMR, MS) Start->Identify_Side_Product Is_Dimer Is it an Oxidative Dimer? Identify_Side_Product->Is_Dimer Is_Isomer Is it a Regioisomer? Identify_Side_Product->Is_Isomer Is_Incomplete_Reaction Is it Unreacted Starting Material? Identify_Side_Product->Is_Incomplete_Reaction Solution_Dimer Use Inert Atmosphere, Control Oxidant Stoichiometry Is_Dimer->Solution_Dimer Yes Solution_Isomer Modify Substituents, Optimize Catalyst/Solvent/Temp Is_Isomer->Solution_Isomer Yes Solution_Incomplete Increase Temperature/Time, Change Catalyst/Solvent Is_Incomplete_Reaction->Solution_Incomplete Yes

References

Technical Support Center: Scale-up Synthesis of Thieno[3,2-b]pyridine Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Thieno[3,2-b]pyridine drug candidates, such as Prasugrel and Ticlopidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the scale-up production of the this compound core?

A1: The two most common industrial strategies for constructing the this compound core are:

  • The Gewald Reaction Route: This involves the synthesis of a polysubstituted 2-aminothiophene intermediate, which is a versatile precursor. This is a one-pot, multi-component reaction that condenses a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[1] This route is often favored for its efficiency and the ability to introduce diverse substituents.

  • Pyridine-to-Thiophene Route: This approach starts with a substituted pyridine derivative, followed by the construction of the fused thiophene ring. This method is also widely used in industrial settings.

Q2: What are the critical process parameters (CPPs) to monitor during the scale-up of this compound synthesis?

A2: Careful monitoring and control of CPPs are essential for a successful and reproducible scale-up. Key parameters include:

  • Temperature: Exothermic reactions, common in these syntheses, require efficient heat dissipation to prevent runaway reactions and the formation of impurities.[2]

  • Rate of Reagent Addition: Controlled addition of reagents is crucial to manage reaction exotherms and minimize the formation of byproducts.

  • Stirring Speed/Mixing: Inadequate mixing in large reactors can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and impurity formation.

  • pH: The pH of the reaction mixture can significantly influence reaction rates and the stability of intermediates and the final product.[2]

Q3: What are the common impurities encountered in the synthesis of this compound drug candidates like Prasugrel?

A3: Impurities can arise from starting materials, intermediates, byproducts of side reactions, and degradation of the final product. For a drug like Prasugrel, common process-related impurities include:

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of starting materials in the final product.

  • Diastereomers and Regioisomers: The formation of incorrect stereoisomers or regioisomers is a common challenge.

  • Byproducts from Side Reactions: These can include products from over-reaction, dimerization, or polymerization.

  • Degradation Products: The active pharmaceutical ingredient (API) may degrade under certain conditions during work-up or storage.[3]

Q4: What analytical techniques are recommended for monitoring reaction progress and ensuring the purity of the final product at scale?

A4: A robust analytical strategy is crucial for process control and quality assurance. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for monitoring reaction progress, identifying and quantifying impurities, and determining the final product's purity.[4]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective tool for in-process checks to monitor the consumption of starting materials and the formation of the product.

  • Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), is invaluable for the identification and structural elucidation of intermediates and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the structural confirmation of the final product and key intermediates.

Troubleshooting Guide

Issue 1: Low Yield of the 2-Aminothiophene Intermediate in the Gewald Reaction

  • Question: We are experiencing a significant drop in the yield of our 2-aminothiophene intermediate upon scaling up the Gewald reaction. What are the likely causes and how can we troubleshoot this?

  • Answer: A drop in yield during the scale-up of the Gewald reaction is a common issue and can often be attributed to several factors:

    • Inadequate Mixing: In large reactors, inefficient mixing can lead to poor dispersion of elemental sulfur and localized concentration gradients of the base, hindering the reaction. Solution: Ensure the reactor's agitation system is appropriate for the reaction volume and viscosity. Consider using a higher stirring speed or a different impeller design.

    • Poor Temperature Control: The Gewald reaction is often exothermic. Insufficient cooling capacity in a large reactor can lead to an uncontrolled temperature rise, promoting side reactions like the dimerization of the α,β-unsaturated nitrile intermediate. Solution: Implement a controlled addition profile for the reagents to manage the exotherm. Ensure the reactor's cooling system is adequate and responsive.

    • Inefficient Water Removal: The initial Knoevenagel condensation step produces water, which can inhibit the subsequent steps. At a larger scale, removing this water can be more challenging. Solution: If feasible for your process, consider using a Dean-Stark trap or adding a drying agent.

    • Base Selection and Stoichiometry: The type and amount of base are critical. While secondary amines like morpholine or piperidine are common, their effectiveness can change at scale. Solution: Re-evaluate the choice of base and its stoichiometry at the larger scale. In some cases, a tertiary amine like triethylamine may offer better control.

Issue 2: High Levels of a Specific Process-Related Impurity in the Final Product

  • Question: Our scaled-up batch of a Prasugrel analogue shows a high level of the desacetyl impurity. What is the likely cause and how can we minimize its formation?

  • Answer: The presence of the desacetyl impurity in a Prasugrel-type synthesis typically points to incomplete acetylation or hydrolysis of the acetyl group during work-up or storage.

    • Incomplete Acetylation: The acetylation step may not have gone to completion. Solution: At scale, ensure adequate mixing to keep the reagents in suspension. Consider increasing the reaction time or the stoichiometry of the acetylating agent (e.g., acetic anhydride). Monitor the reaction progress closely by HPLC to ensure complete conversion before proceeding to the work-up.

    • Hydrolysis during Work-up: The acetyl group can be labile under certain pH conditions. Solution: Carefully control the pH during the work-up and isolation steps. Avoid strongly acidic or basic conditions if possible. Minimize the time the product is in aqueous solutions.

    • Degradation on Storage: The final product may be susceptible to hydrolysis. Solution: Ensure the isolated product is thoroughly dried and stored under appropriate conditions (e.g., low humidity, controlled temperature).

Issue 3: Difficulty in Isolating the Final Product with Consistent Crystal Form (Polymorphism)

  • Question: We are observing batch-to-batch variability in the crystal form of our final this compound product. How can we control the polymorphism?

  • Answer: Polymorphism is a critical quality attribute for APIs as it can affect solubility, bioavailability, and stability. Controlling the crystalline form at scale requires careful control of the crystallization process.

    • Solvent System: The choice of solvent or solvent mixture for crystallization is paramount. Solution: Conduct a thorough polymorph screen at the lab scale to identify the desired crystal form and the solvent systems that produce it reliably.

    • Cooling Rate and Seeding: The rate of cooling and the use of seed crystals are critical for controlling nucleation and crystal growth. Solution: Develop a controlled cooling profile for the crystallization process. Implement a seeding strategy where a small amount of the desired polymorph is added to the solution to promote its formation.

    • Agitation: The stirring rate during crystallization can influence crystal size and form. Solution: Optimize the agitation speed to ensure good mixing without causing excessive crystal breakage.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of a Key this compound Intermediate

ParameterLab-Scale (100 g)Pilot-Scale (10 kg)
Reaction Time 4 - 6 hours8 - 12 hours
Yield 85 - 90%75 - 80%
Purity (by HPLC) > 99.0%> 98.5%
Key Impurity A < 0.1%< 0.5%
Key Impurity B < 0.2%< 0.8%

Note: This table represents typical observations during scale-up. Actual results may vary depending on the specific process and equipment.

Experimental Protocols

Protocol 1: Scale-up Synthesis of a 2-Aminothiophene Intermediate via the Gewald Reaction

Safety Precautions: This reaction should be conducted in a well-ventilated area. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The reaction can be exothermic, and appropriate measures for temperature control should be in place.

Equipment:

  • Jacketed glass reactor (20 L) with overhead stirrer, condenser, and temperature probe.

  • Addition funnel.

  • Filtration equipment.

Reagents:

  • Ketone/Aldehyde (1.0 eq)

  • Active Methylene Nitrile (e.g., malononitrile) (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Base (e.g., Morpholine or Triethylamine) (0.2 - 1.0 eq)

  • Solvent (e.g., Ethanol or Methanol)

Procedure:

  • Charge the reactor with the ketone/aldehyde, active methylene nitrile, and solvent.

  • Begin agitation and ensure the solids are well suspended.

  • Slowly add the base via the addition funnel over a period of 30-60 minutes, while maintaining the internal temperature below 30°C using the reactor's cooling jacket.

  • After the addition is complete, stir the mixture for 1-2 hours at room temperature.

  • Add the elemental sulfur portion-wise over 30 minutes. An exotherm may be observed. Maintain the temperature below 40°C.

  • Heat the reaction mixture to 50-60°C and maintain for 4-6 hours, or until reaction completion is confirmed by HPLC.

  • Cool the reaction mixture to 0-5°C and hold for 1-2 hours to allow for product crystallization.

  • Filter the product and wash the filter cake with cold solvent.

  • Dry the product under vacuum at 40-50°C to a constant weight.

Protocol 2: Scale-up Condensation and Acetylation for a Prasugrel Analogue

Safety Precautions: This reaction involves the use of an acetylating agent and should be handled with care. The reaction is performed under an inert atmosphere.

Equipment:

  • Jacketed glass reactor (50 L) with overhead stirrer, condenser, temperature probe, and nitrogen inlet.

  • Addition funnel.

Reagents:

  • 2-Aminothiophene intermediate (1.0 eq)

  • α-Bromo ketone (1.05 eq)

  • Base (e.g., Potassium Carbonate) (2.5 eq)

  • Solvent (e.g., Acetonitrile)

  • Acetic Anhydride (1.5 eq)

Procedure:

  • Charge the reactor with the 2-aminothiophene intermediate, potassium carbonate, and acetonitrile under a nitrogen atmosphere.

  • Cool the mixture to 0-5°C.

  • Prepare a solution of the α-bromo ketone in acetonitrile and add it slowly to the reactor over 1-2 hours, maintaining the temperature at 0-5°C.

  • Stir the reaction mixture at 0-5°C for 2-4 hours, monitoring the progress by HPLC.

  • Once the condensation is complete, add acetic anhydride dropwise over 1 hour, keeping the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours or until the acetylation is complete as confirmed by HPLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from an appropriate solvent system.

Visualizations

Synthetic_Workflow cluster_gewald Step 1: Gewald Reaction cluster_condensation Step 2: Condensation cluster_functionalization Step 3: Functionalization (e.g., Acetylation) cluster_purification Step 4: Purification ketone Ketone/ Aldehyde aminothiophene 2-Aminothiophene Intermediate ketone->aminothiophene Base, Solvent nitrile Active Methylene Nitrile nitrile->aminothiophene Base, Solvent sulfur Sulfur sulfur->aminothiophene Base, Solvent thienopyridine_core This compound Core aminothiophene->thienopyridine_core Base, Solvent bromo_ketone α-Bromo Ketone bromo_ketone->thienopyridine_core final_product Final this compound Drug Candidate thienopyridine_core->final_product Base, Solvent acetylating_agent Acetylation Reagent acetylating_agent->final_product crystallization Crystallization/ Chromatography final_product->crystallization

Caption: Synthetic workflow for this compound drug candidates.

Troubleshooting_Decision_Tree start Low Yield or High Impurity in Scale-up Batch check_reaction Which reaction step is problematic? start->check_reaction gewald Gewald Reaction check_reaction->gewald Step 1 condensation Condensation check_reaction->condensation Step 2/3 purification Purification check_reaction->purification Final Step gewald_q1 Inadequate Mixing? gewald->gewald_q1 No condensation_q1 Incomplete Reaction? condensation->condensation_q1 No purification_q1 Incorrect Crystal Form? purification->purification_q1 No gewald_a1 Optimize agitation speed/ impeller design. gewald_q1->gewald_a1 Yes gewald_q2 Poor Temperature Control? gewald_q1->gewald_q2 No gewald_a2 Improve cooling, control reagent addition rate. gewald_q2->gewald_a2 Yes gewald_q3 Inefficient Water Removal? gewald_q2->gewald_q3 No gewald_a3 Use Dean-Stark or drying agent. gewald_q3->gewald_a3 Yes condensation_a1 Increase reaction time/ reagent stoichiometry. condensation_q1->condensation_a1 Yes condensation_q2 Side Product Formation? condensation_q1->condensation_q2 No condensation_a2 Optimize temperature and reagent addition. condensation_q2->condensation_a2 Yes purification_a1 Optimize solvent system, cooling rate, and seeding. purification_q1->purification_a1 Yes purification_q2 Low Purity after Crystallization? purification_q1->purification_q2 No purification_a2 Evaluate solvent choice for impurity rejection. purification_q2->purification_a2 Yes

Caption: Troubleshooting decision tree for scale-up synthesis.

References

Technical Support Center: Regioselectivity in the Functionalization of Thieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the chemical functionalization of the thieno[3,2-b]pyridine scaffold. This resource is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Troubleshooting Guides

This section addresses specific experimental challenges in the functionalization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Regioselectivity in the Bromination of this compound

Question: My bromination of unsubstituted this compound is yielding a mixture of isomers. How can I improve the regioselectivity?

Answer:

Poor regioselectivity in the bromination of this compound is a common issue due to the competing reactivity of the thiophene and pyridine rings. The thiophene ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. Within the thiophene ring, the C2 and C3 positions have different reactivities.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Harsh Reaction Conditions Electrophilic bromination using strong Lewis acids can be aggressive and lead to a loss of selectivity. Try using milder brominating agents like N-Bromosuccinimide (NBS) in a suitable solvent such as acetonitrile.
Lack of a Directing Group The absence of a directing group results in substitution guided by the inherent electronic properties of the bicyclic system, which can lead to mixtures. Consider installing a directing group to favor substitution at a specific position. For instance, a formyl group at C7 can direct bromination to the C6 position.
Solvent Effects The polarity of the solvent can influence the reaction's regioselectivity. Experiment with a range of solvents, from non-polar (e.g., dichloromethane) to more polar options, to find the optimal conditions for your desired isomer.
Issue 2: Low Yield in Suzuki Coupling at the C7 Position

Question: I am attempting a Suzuki-Miyaura coupling with a 7-halo-thieno[3,2-b]pyridine derivative, but the yield is consistently low. What could be the problem?

Answer:

Low yields in Suzuki coupling reactions involving the pyridine ring of this compound can be attributed to several factors, including catalyst inhibition and inefficient transmetalation.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Catalyst Deactivation The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation. Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can mitigate this issue by stabilizing the active palladium species.
Inappropriate Base The choice of base is critical for the activation of the boronic acid. If common bases like sodium or potassium carbonate are ineffective, consider using stronger bases such as cesium carbonate or potassium phosphate.
Poor Solubility The starting materials or intermediates may have poor solubility in the reaction mixture. Using a co-solvent system, such as 1,4-dioxane/water, can improve solubility and facilitate the reaction.
Inefficient Oxidative Addition If using a 7-chloro-thieno[3,2-b]pyridine, the oxidative addition step can be slow. Consider converting the chloro-substituent to a more reactive bromo or iodo group.
Issue 3: Difficulty in Selective Functionalization of the Pyridine Ring over the Thiophene Ring

Question: I want to introduce a substituent on the pyridine ring without affecting the thiophene ring. What strategies can I employ?

Answer:

Selectively functionalizing the electron-deficient pyridine ring in the presence of the more electron-rich thiophene ring requires specific strategies that either deactivate the thiophene ring or activate the pyridine ring towards a particular reaction.

Strategies for Pyridine Ring Functionalization:

  • Directed Ortho-Metalation (DoM): This is a powerful technique for regioselective functionalization. By installing a directing metalation group (DMG) at a specific position, you can direct deprotonation (and subsequent electrophilic quench) to an adjacent position. For example, a methoxy group at C7 can direct lithiation to the C6 position.[1][2]

  • Halogen-Metal Exchange: If you have a halogenated this compound, a halogen-metal exchange reaction can generate a nucleophilic site at that specific position. This is often more regioselective than direct deprotonation.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is more susceptible to nucleophilic attack than the thiophene ring, especially if it is substituted with electron-withdrawing groups. This allows for the selective introduction of nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What is the most reactive site for electrophilic substitution on the unsubstituted this compound ring system?

A1: The thiophene ring is more electron-rich than the pyridine ring and is therefore more reactive towards electrophiles. Theoretical studies and experimental evidence from related systems suggest that the C2 and C3 positions on the thiophene ring are the most likely sites of electrophilic attack. The relative reactivity of C2 versus C3 can be influenced by the specific electrophile and reaction conditions.[3][4]

Q2: How can I selectively functionalize the thiophene ring of this compound?

A2: To selectively functionalize the thiophene ring, you should employ electrophilic substitution reactions under mild conditions. This takes advantage of the higher intrinsic nucleophilicity of the thiophene ring compared to the pyridine ring. For example, mild bromination with NBS is expected to favor substitution on the thiophene ring.

Q3: Are there any computational studies that predict the reactivity of different positions on the this compound core?

A3: Yes, computational studies using methods like Density Functional Theory (DFT) can predict the relative reactivity of the different carbon atoms in the this compound nucleus. These studies typically calculate parameters such as frontier molecular orbital energies (HOMO and LUMO) and atomic charges to predict the most likely sites for electrophilic and nucleophilic attack. Such studies have been used to explain the regioselectivity of reactions like bromination in similar heterocyclic systems.[5]

Q4: Can I perform a Friedel-Crafts acylation on this compound? What are the expected regioselectivity issues?

A4: Friedel-Crafts acylation on this compound is challenging. The Lewis acid catalyst required for the reaction can coordinate with the nitrogen atom of the pyridine ring, deactivating the entire system towards electrophilic attack.[1] If the reaction does proceed, it is expected to occur on the more reactive thiophene ring, likely at the C2 or C3 position. To overcome the deactivation, you might need to use a pre-functionalized substrate or alternative acylation methods that do not require strong Lewis acids.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 7-Bromo-thieno[3,2-b]pyridine

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a 7-bromo-thieno[3,2-b]pyridine derivative with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 7-Bromo-thieno[3,2-b]pyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the 7-bromo-thieno[3,2-b]pyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3][4]

Protocol 2: General Procedure for Directed ortho-Metalation (DoM) and Electrophilic Quench

This protocol describes a general procedure for the regioselective functionalization of a this compound bearing a directing metalation group (DMG), for instance, at the C7 position.

Materials:

  • 7-DMG-thieno[3,2-b]pyridine (1.0 equiv)

  • Strong base (e.g., n-BuLi or LDA, 1.1 equiv)

  • Anhydrous THF

  • Electrophile (1.2 equiv)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the 7-DMG-thieno[3,2-b]pyridine in anhydrous THF in a dry Schlenk flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add the strong base dropwise and stir the mixture at -78 °C for 1-2 hours.

  • Add the electrophile to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.[8][9]

Visualizations

Electrophilic_Substitution_Mechanism cluster_0 Electrophilic Aromatic Substitution on Thiophene Ring This compound This compound Sigma_Complex Sigma Complex (Wheland Intermediate) This compound->Sigma_Complex Attack by pi-system Electrophile Electrophile Electrophile->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Loss of H+ Substituted_Product C2/C3 Substituted This compound Deprotonation->Substituted_Product

Caption: Mechanism of electrophilic substitution on the this compound core.

Troubleshooting_Regioselectivity start Poor Regioselectivity in Functionalization q1 Are you performing an electrophilic substitution? start->q1 s1 Use milder reagents (e.g., NBS for bromination) q1->s1 Yes q2 Are you trying to functionalize the pyridine ring? q1->q2 No s2 Introduce a directing group s1->s2 s3 Employ Directed Ortho-Metalation (DoM) with a suitable DMG q2->s3 Yes s4 Consider Nucleophilic Aromatic Substitution (SNAr) s3->s4

Caption: A troubleshooting workflow for addressing poor regioselectivity.

Suzuki_Workflow cluster_workflow Experimental Workflow for Suzuki Coupling A 1. Combine Reagents (Halo-thienopyridine, Boronic Acid, Pd Catalyst, Base) B 2. Degas and Add Solvent (Inert Atmosphere) A->B C 3. Heat Reaction Mixture (e.g., 80-100 °C) B->C D 4. Monitor Reaction (TLC or LC-MS) C->D E 5. Aqueous Workup (Extraction & Washing) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Analysis (NMR, MS) F->G

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Monitoring Thieno[3,2-b]pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thieno[3,2-b]pyridine reactions. The information is designed to address common issues encountered during reaction monitoring using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the progress of this compound syntheses, allowing for the separation and quantification of starting materials, intermediates, and products.

Troubleshooting HPLC Analyses

Question: I am observing significant peak tailing for my this compound product. What are the likely causes and how can I resolve this?

Answer: Peak tailing is a common issue when analyzing nitrogen-containing heterocyclic compounds like Thieno[3,2-b]pyridines.[1] The primary cause is often secondary interactions between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] Here are several strategies to mitigate peak tailing:

  • Mobile Phase pH Adjustment: Operating at a lower pH (e.g., pH 2-3) can protonate the silanol groups, reducing their interaction with the basic analyte.[1] However, be mindful that the this compound may also become protonated, which can affect retention time. Conversely, working at a high pH can deprotonate the analyte, but ensure your column is stable under basic conditions.[1]

  • Use of an End-capped Column: Employing a column where the residual silanol groups have been "end-capped" can significantly reduce these secondary interactions.[2]

  • Buffer Selection and Strength: Ensure your mobile phase is adequately buffered to maintain a consistent pH throughout the analysis.[3] The choice of buffer, such as phosphate or acetate, can also influence peak shape.[3]

  • Column Overload: Injecting too much sample can lead to peak tailing.[3][4] Try diluting your sample to see if the peak shape improves.

  • Column Contamination: A buildup of sample matrix on the column frit or packing material can cause peak distortion for all analytes.[4][5] If you observe increased backpressure along with tailing, consider flushing the column with a strong solvent or replacing it.[4][5]

Question: My retention times are inconsistent between runs. What should I check?

Answer: Fluctuations in retention time can be caused by several factors:

  • Mobile Phase Composition: Ensure your mobile phase is prepared accurately and consistently. If it is a mixture of solvents, ensure they are thoroughly mixed and degassed. Even small variations in the organic-to-aqueous ratio can lead to significant shifts in retention.

  • Temperature Fluctuations: Column temperature can affect retention times. Using a column oven will provide a stable temperature environment.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phases or after the system has been idle.

  • Pump Performance: Inconsistent flow from the HPLC pump can lead to variable retention times. Check for leaks in the system and ensure the pump is properly primed and functioning correctly.

HPLC Data Summary

The following table summarizes typical starting conditions for the analysis of this compound derivatives, which can be optimized for specific applications.

ParameterTypical Conditions
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid or Trifluoroacetic Acid
Gradient 10-90% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Experimental Protocol: HPLC Monitoring of a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline for monitoring the formation of a 3-arylthis compound-2-carboxylate.[6]

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 1 mL) in an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the product. A typical gradient might be 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas of the starting material and the product to determine the relative amounts of each at different time points. This can be used to calculate the percent conversion and monitor the reaction progress.

HPLC_Workflow cluster_reaction Reaction Monitoring cluster_hplc HPLC Analysis cluster_data Data Analysis Reaction_Mixture This compound Reaction Aliquoting Withdraw Aliquot Reaction_Mixture->Aliquoting Quenching Quench & Dilute Aliquoting->Quenching Injection Inject into HPLC Quenching->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Conversion Integration->Calculation

Fig. 1: General workflow for monitoring a this compound reaction using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable this compound derivatives. It provides both retention time data for quantification and mass spectra for structural confirmation.

Troubleshooting GC-MS Analyses

Question: I am not seeing my this compound product in the chromatogram, or the peak is very small. What could be the issue?

Answer: Several factors could contribute to this problem:

  • Volatility and Thermal Stability: Ensure that your this compound derivative is sufficiently volatile and thermally stable to be analyzed by GC. Highly polar or high molecular weight compounds may not elute from the column or may decompose in the hot injector.

  • Injector Temperature: The injector temperature may be too low for efficient volatilization of your compound. Conversely, if it is too high, your compound may be degrading. A temperature ramp may be necessary.

  • Column Choice: A non-polar or mid-polar column (e.g., HP-5ms) is often a good starting point.[7] If your compound is highly polar, a more polar column may be required.

  • Active Sites: The presence of active sites in the GC inlet or on the column can lead to the adsorption of basic compounds like Thieno[3,2-b]pyridines, resulting in poor peak shape or complete loss of the analyte. Using a deactivated liner and a high-quality, well-conditioned column is crucial.

Question: I am observing broad or tailing peaks for my this compound compounds. How can I improve the peak shape?

Answer: Similar to HPLC, peak tailing in GC can be caused by secondary interactions.

  • Column Conditioning: Ensure your column is properly conditioned according to the manufacturer's instructions to remove any residual impurities and create an inert surface.

  • Inlet Maintenance: Regularly replace the liner and septum in your GC inlet. An old, contaminated liner can be a source of active sites.

  • Carrier Gas Flow Rate: An incorrect carrier gas flow rate can lead to band broadening. Optimize the flow rate for your column dimensions and carrier gas type.

  • Temperature Program: A slow temperature ramp can sometimes lead to broader peaks. Experiment with faster ramp rates to see if peak shape improves.

GC-MS Data Summary

The following table provides a starting point for developing a GC-MS method for the analysis of this compound derivatives.

ParameterTypical Conditions
Column HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min[7]
Inlet Temperature 250 °C
Temperature Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z
Experimental Protocol: GC-MS Analysis of a this compound Product

This protocol outlines a general procedure for the analysis of a purified this compound product.

  • Sample Preparation: Dissolve a small amount of the purified product (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate) in a GC vial.

  • GC-MS Conditions:

    • Injector: Use a splitless injection for trace analysis or a split injection for more concentrated samples.

    • Column: A (5%-phenyl)-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is a good starting point.[7]

    • Oven Program: A typical program might start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute the compound.

    • Carrier Gas: Use high-purity helium as the carrier gas.

  • Data Analysis: The resulting chromatogram will show a peak at a specific retention time for your compound. The mass spectrometer will provide a mass spectrum for this peak, which can be used to confirm the identity of your this compound derivative by comparing the fragmentation pattern to the expected molecular weight and isotopic distribution. A GC-MS spectrum for 2-chloro-thieno[3,2-b]pyridine is available for reference.[8]

GCMS_Troubleshooting Problem No Peak or Small Peak Check_Volatility Is the compound volatile and thermally stable? Problem->Check_Volatility Check_Injector_Temp Is the injector temperature appropriate? Problem->Check_Injector_Temp Check_Column Is the column suitable for the analyte? Problem->Check_Column Check_Active_Sites Are there active sites in the inlet or column? Problem->Check_Active_Sites Solution_Derivatization Consider derivatization to increase volatility. Check_Volatility->Solution_Derivatization No Solution_Optimize_Temp Optimize injector temperature. Check_Injector_Temp->Solution_Optimize_Temp No Solution_Change_Column Try a different column polarity. Check_Column->Solution_Change_Column No Solution_Inlet_Maintenance Replace liner and septum. Check_Active_Sites->Solution_Inlet_Maintenance Yes

Fig. 2: Troubleshooting logic for the absence of a product peak in GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural elucidation of this compound derivatives and can also be used for in-situ reaction monitoring.

Troubleshooting NMR Analyses

Question: My NMR spectrum is showing broad peaks. What are the possible reasons?

Answer: Broad peaks in an NMR spectrum can arise from several issues:

  • Poor Shimming: The magnetic field homogeneity needs to be optimized by shimming the spectrometer. Automated shimming routines are usually sufficient, but manual shimming may be necessary for difficult samples.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Diluting the sample may help.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species (e.g., residual metal catalyst) can cause significant line broadening. If you suspect paramagnetic contamination, try filtering the sample through a small plug of silica gel or celite.

  • Incomplete Dissolution: Ensure your sample is fully dissolved in the NMR solvent. Any suspended solids will degrade the quality of the spectrum.

  • Chemical Exchange: If your molecule is undergoing a chemical exchange process on the NMR timescale, this can lead to broadened signals. This can sometimes be resolved by acquiring the spectrum at a different temperature.

Question: How can I monitor my this compound reaction directly in the NMR tube?

Answer: In-situ NMR monitoring can provide real-time kinetic data.

  • Deuterated Solvents: The reaction should ideally be run in a deuterated solvent to avoid a large, broad solvent peak that would obscure your signals of interest.

  • Internal Standard: Adding a known amount of an inert internal standard allows for the quantification of reactants and products over time.

  • Time-course Experiment: Set up a series of 1D proton NMR acquisitions at regular time intervals. The disappearance of starting material signals and the appearance of product signals can be integrated and plotted to generate a reaction profile.

NMR Data for a this compound Derivative

The following is an example of ¹H-NMR data for Methyl 3-(p-tolyl)this compound-2-carboxylate in CDCl₃.[6]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.80dd1H5-H
8.24dd1H7-H
7.42d2H2'-H, 6'-H
7.39dd1H6-H
7.33d2H3'-H, 5'-H
3.85s3HOMe
2.44s3HMe
Experimental Protocol: NMR Sample Preparation for Reaction Monitoring

This protocol provides a general method for preparing an NMR sample from a reaction mixture.

  • Aliquot Withdrawal: Take a small, representative sample from the reaction vessel.

  • Work-up (optional): A mini-workup may be necessary to remove interfering components. This could involve a simple extraction in a microcentrifuge tube.

  • Solvent Removal: Carefully remove the reaction solvent under a stream of nitrogen or using a rotary evaporator. It is crucial to ensure all volatile solvents are removed as they will interfere with the NMR spectrum.

  • Dissolution in Deuterated Solvent: Dissolve the crude residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Acquisition: Acquire the NMR spectrum. The disappearance of characteristic starting material peaks and the appearance of product peaks can be used to assess the reaction's progress.

Synthesis and Yield Data

The following table presents yield data for the synthesis of various Methyl 3-(hetero)arylthis compound-2-carboxylates via Suzuki-Miyaura cross-coupling.[6]

ProductYield (%)
Methyl 3-phenylthis compound-2-carboxylate74
Methyl 3-(p-tolyl)this compound-2-carboxylate84
Methyl 3-(4-methoxyphenyl)this compound-2-carboxylate70
Methyl 3-(4-chlorophenyl)this compound-2-carboxylate82
Methyl 3-(pyridin-4-yl)this compound-2-carboxylate66
Methyl 3-(furan-3-yl)this compound-2-carboxylate52

References

Validation & Comparative

Thieno[3,2-b]pyridine versus Thieno[2,3-b]pyridine biological activities

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of Thieno[3,2-b]pyridine and Thieno[2,3-b]pyridine

The isomeric thienopyridine scaffolds, this compound and Thieno[2,3-b]pyridine, serve as crucial pharmacophores in the development of a diverse range of therapeutic agents. While structurally similar, the different fusion pattern of the thiophene and pyridine rings imparts distinct physicochemical properties and biological activities. This guide provides a comparative analysis of their biological activities, supported by experimental data, to aid researchers and drug development professionals in navigating their therapeutic potential.

Overview of Biological Activities

Both thienopyridine isomers have been extensively explored for their pharmacological effects, particularly in oncology and cardiovascular diseases. However, the nature of their biological targets and their potency often differ significantly.

This compound derivatives have emerged as potent and selective inhibitors of various protein kinases, playing a crucial role in cancer therapy. They are also recognized as negative allosteric modulators of metabotropic glutamate receptor 5 (mGlu5), indicating their potential in treating neurological disorders.

Thieno[2,3-b]pyridine derivatives have demonstrated a broader spectrum of biological activities. They are widely investigated as anticancer agents targeting various cancer cell lines, including prostate, breast, and bladder cancer.[1][2][3] Beyond oncology, this scaffold is a key component of antiplatelet drugs.[4]

Comparative Biological Data

The following tables summarize the quantitative data on the biological activities of derivatives of both isomers.

Table 1: Anticancer Activity of this compound and Thieno[2,3-b]pyridine Derivatives

IsomerDerivativeTarget/Cell LineActivity (IC50/GI50)Reference
This compound N3-arylmalonamidesc-Met, VEGFR2Low nanomolar range[5]
Methyl 3-arylthis compound-2-carboxylateMCF-7, MDA-MB-231GI50 < 10 µM[6]
Thieno[2,3-b]pyridine Compound 10A549, Hela, MCF-70.005 µM, 2.833 µM, 13.581 µM (IC50)[7]
Compound 17dMDA-MD-435, MDA-MB-46823 nM, 46 nM (GI50)[8]
DJ160Prostate Cancer Cells100 nM (effective concentration)[1]
(E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno [2,3-b]pyridine-2-carboxamideMDA-MB-231Cytotoxic at 0.05 µM[9]

Table 2: Kinase Inhibitory Activity of this compound and Thieno[2,3-b]pyridine Derivatives

IsomerDerivativeTarget KinaseActivity (IC50)Reference
This compound MU1920HaspinNot specified, but highly selective[10][11]
N3-arylmalonamidesc-Met, VEGFR2Low nanomolar range[5]
Thieno[2,3-b]pyridine Compound 15fRON splice variantsNot specified, but potent[12]
Compound 3cPim-135.7 µM[13]
Compound 5bPim-112.71 µM[13]

Table 3: Other Biological Activities

IsomerDerivative ClassBiological ActivityTargetNotesReference
This compound This compound-5-carboxamideNegative Allosteric ModulatormGlu5Potent and brain penetrant[14]
Thieno[2,3-b]pyridine Thienopyridine prodrugsAntiplateletP2Y12 receptorSome compounds more potent than clopidogrel[4][15]
Thieno[2,3-b]pyridine 3-Aminothieno[2,3-b]pyridine-2-carboxamidesAntitubercularM. tuberculosisIC90 as low as 0.94 µM[16]

Signaling Pathways and Mechanisms of Action

The anticancer effects of thienopyridine derivatives are often attributed to their ability to interfere with critical signaling pathways involved in cell proliferation, survival, and motility.

This compound as a Kinase Inhibitor

Derivatives of this compound have been designed as ATP-competitive inhibitors that bind to the hinge region of protein kinases.[10] Their interaction with kinases like c-Met and VEGFR2 can disrupt downstream signaling cascades, such as the PI3K/Akt/mTOR and RAS/RAF/MAPK/ERK pathways, which are often dysregulated in cancer.

Thieno_3_2_b_pyridine_Kinase_Inhibition This compound Derivative This compound Derivative Kinase (e.g., c-Met, VEGFR2) Kinase (e.g., c-Met, VEGFR2) This compound Derivative->Kinase (e.g., c-Met, VEGFR2) Inhibits Downstream Signaling Downstream Signaling Kinase (e.g., c-Met, VEGFR2)->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis

Fig. 1: Kinase inhibition by this compound derivatives.
Thieno[2,3-b]pyridine in Cancer Cell Cycle and Metabolism

Thieno[2,3-b]pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells.[1] Some compounds also modulate cellular metabolism, inducing a shift from lipid to glucose metabolism, which can impact cancer stem cell viability.[9] The inhibition of phosphoinositide-specific phospholipase C (PI-PLC) is another proposed mechanism for their anticancer activity.[8][9]

Thieno_2_3_b_pyridine_Anticancer_Mechanism cluster_cell Cancer Cell Thieno[2,3-b]pyridine Derivative Thieno[2,3-b]pyridine Derivative PI-PLC PI-PLC Thieno[2,3-b]pyridine Derivative->PI-PLC Inhibits Cell Cycle Progression Cell Cycle Progression Thieno[2,3-b]pyridine Derivative->Cell Cycle Progression Arrests at G2/M Apoptosis Apoptosis Thieno[2,3-b]pyridine Derivative->Apoptosis Induces Metabolic Shift Metabolic Shift Thieno[2,3-b]pyridine Derivative->Metabolic Shift Induces

Fig. 2: Anticancer mechanisms of Thieno[2,3-b]pyridine.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Workflow:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the thienopyridine derivatives for specific time periods (e.g., 24, 48, 72 hours).[9]

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The results are used to calculate cell viability and IC50/GI50 values.

MTT_Assay_Workflow A Seed Cells B Treat with Compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E

Fig. 3: Workflow for a typical MTT cell viability assay.
Kinase Inhibition Assay

These assays are employed to determine the inhibitory potency of compounds against specific kinases.

Protocol Outline:

  • Assay Preparation: A reaction buffer containing the kinase, a substrate (e.g., a peptide), and ATP is prepared.

  • Compound Incubation: The thienopyridine inhibitor at various concentrations is pre-incubated with the kinase.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Detection: The phosphorylation of the substrate is quantified using various methods, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays.

  • Data Analysis: The results are used to determine the IC50 value of the inhibitor.

Conclusion

Both this compound and Thieno[2,3-b]pyridine scaffolds are privileged structures in medicinal chemistry, each with a distinct and valuable profile of biological activities. Thieno[3,2-b]pyridines show particular promise as highly selective kinase inhibitors and CNS-active agents. In contrast, Thieno[2,3-b]pyridines exhibit a broader range of applications, including potent anticancer and antiplatelet activities, with several derivatives demonstrating promising preclinical results. The choice of scaffold for drug design will ultimately depend on the specific therapeutic target and desired pharmacological profile. This guide provides a foundational comparison to inform such decisions in the pursuit of novel therapeutics.

References

A Comparative Analysis of Thieno[3,2-b]pyridine and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Thienopyridines, a class of heterocyclic compounds composed of fused thiophene and pyridine rings, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1] The six possible isomers, namely thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, thieno[2,3-c]pyridine, thieno[3,2-c]pyridine, thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine, each exhibit unique physicochemical properties and pharmacological profiles.[1][2] This guide provides a comparative analysis of these isomers, presenting key experimental data, detailed methodologies, and visual representations of their biological mechanisms to aid researchers and drug development professionals.

Physicochemical Properties: A Comparative Overview

The arrangement of the sulfur and nitrogen atoms within the bicyclic structure significantly influences the physicochemical properties of thienopyridine isomers. While comprehensive comparative data is sparse, available information from various studies allows for a general comparison. Key properties such as melting point, boiling point, and pKa values are crucial for drug design and development, affecting solubility, absorption, and interaction with biological targets.

PropertyThieno[2,3-b]pyridineThis compoundThieno[2,3-c]pyridineThieno[3,2-c]pyridineThieno[3,4-b]pyridineThieno[3,4-c]pyridine
Molecular Formula C₇H₅NSC₇H₅NSC₇H₅NSC₇H₅NSC₇H₅NSC₇H₅NS
Molecular Weight 135.19 g/mol 135.19 g/mol 135.19 g/mol [3]135.19 g/mol 135.19 g/mol [4]135.19 g/mol
General Observations Often serve as scaffolds for anticancer and antimicrobial agents.[5][6]Core structure in VEGFR-2 and c-Met inhibitors, showing antitumor activity.[7]Investigated for anticancer and antimicrobial effects.[8]Derivatives act as platelet aggregation inhibitors and possess various other biological activities.[2]Less commonly studied compared to other isomers.Less commonly studied compared to other isomers.

Note: Specific quantitative data for the parent unsubstituted isomers are not consistently available across all sources. The table reflects general information and the molecular formula and weight which are consistent across all isomers.

Synthesis Strategies: Building the Thienopyridine Core

The synthesis of thienopyridine isomers can be broadly categorized into two main approaches: construction of the pyridine ring onto a pre-existing thiophene or annelation of the thiophene ring to a pyridine precursor.[2] The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Approaches:

  • From Substituted Thiophenes: This is a common method where appropriately functionalized aminothiophenes are cyclized with various reagents to form the pyridine ring. For example, 2-aminothiophenes can react with dicarbonyl compounds to yield thieno[2,3-b]pyridines.[2]

  • From Substituted Pyridines: This approach involves building the thiophene ring onto a pyridine scaffold. For instance, 2-chloro-3-cyanopyridines can be reacted with sulfur-containing reagents to form the thieno[2,3-b]pyridine system.[2]

Experimental Protocol: Synthesis of a Thieno[2,3-b]pyridine Derivative

This protocol is a generalized example based on common synthetic methodologies described in the literature.[9]

Materials:

  • Substituted 2-aminothiophene-3-carbonitrile

  • Cyclohexanone

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • The substituted 2-aminothiophene-3-carbonitrile and cyclohexanone are added to the sodium ethoxide solution.

  • The reaction mixture is refluxed for several hours.

  • After cooling, the mixture is poured into ice-water and acidified with hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the desired 4,5,6,7-tetrahydrothieno[2,3-b]pyridine derivative.

Biological Activities and Signaling Pathways

Thienopyridine derivatives have been extensively explored for a wide range of therapeutic applications, with different isomers showing predilections for specific biological targets.

1. Anticancer Activity:

Numerous thieno[2,3-b]pyridine and this compound derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[5][7][9] Some compounds function as inhibitors of key signaling molecules involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the non-receptor tyrosine kinase Src.[7]

Signaling Pathway of a this compound-based VEGFR-2 Inhibitor

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Thienopyridine This compound Inhibitor Thienopyridine->VEGFR2 Inhibits PKC PKC PLCg->PKC Proliferation Cell Proliferation, Angiogenesis PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

2. Antiplatelet Activity:

Thieno[3,2-c]pyridine derivatives are famously known for their antiplatelet effects.[2][10] Drugs like ticlopidine and clopidogrel are irreversible antagonists of the P2Y12 receptor on platelets, which is crucial for platelet activation and aggregation.[10][11] These drugs are prodrugs that require metabolic activation in the liver.

Experimental Workflow for Antiplatelet Activity Screening

Antiplatelet_Screening cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assay cluster_data Data Analysis Synthesis Synthesize Thieno[3,2-c]pyridine Derivatives PRP Prepare Platelet-Rich Plasma (PRP) Synthesis->PRP Incubation Incubate PRP with Test Compounds PRP->Incubation Aggregation Induce Platelet Aggregation (e.g., with ADP) Incubation->Aggregation Measurement Measure Aggregation (Turbidimetry) Aggregation->Measurement IC50 Calculate IC50 Values Measurement->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: Workflow for screening the antiplatelet activity of thienopyridine derivatives.

3. Antimicrobial and Other Activities:

Derivatives of various thienopyridine isomers have also demonstrated antibacterial, antifungal, anti-inflammatory, and antiviral activities.[5][12][13] For instance, certain thieno[2,3-b]pyridines have shown significant inhibitory activity against Gram-positive bacteria.[6]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol provides a general method for assessing the antibacterial activity of thienopyridine compounds.

Materials:

  • Thienopyridine compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the thienopyridine compounds in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Conclusion

The thienopyridine scaffold represents a privileged structure in medicinal chemistry, with its various isomers offering a rich landscape for the design and development of novel therapeutic agents. This guide provides a comparative framework for understanding the synthesis, physicochemical properties, and biological activities of this compound and its isomers. The provided experimental protocols and pathway diagrams serve as a practical resource for researchers in this exciting field. Further systematic studies directly comparing the quantitative properties and biological activities of all six isomers under standardized conditions are warranted to fully unlock their therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of Thieno[3,2-b]pyridine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with analogues demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, focusing on their anticancer and kinase inhibitory properties. The information is presented to aid in the rational design of more potent and selective therapeutic agents.

Antitumor Activity of Methyl 3-(hetero)arylthis compound-2-carboxylate Analogues

A series of methyl 3-(hetero)arylthis compound-2-carboxylates were synthesized and evaluated for their in vitro antitumor potential against two triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468. The growth inhibitory effects, presented as GI50 values (the concentration required to inhibit cell growth by 50%), were determined using the Sulforhodamine B (SRB) assay.[1]

Table 1: In Vitro Growth Inhibitory Activity (GI50, µM) of Methyl 3-(hetero)arylthis compound-2-carboxylates

CompoundRMDA-MB-231 (GI50 in µM)MDA-MB-468 (GI50 in µM)Non-tumorigenic MCF-12A (GI50 in µM)
2a Phenyl> 50> 50> 50
2b p-Tolyl17 ± 119 ± 1> 50
2c 4-Methoxyphenyl> 50> 50> 50
2d 4-(Trifluoromethyl)phenyl> 50> 50> 50
2e 4-Chlorophenyl13 ± 115 ± 1> 50
2f Pyridin-3-yl> 50> 50> 50
2g Pyridin-4-yl> 50> 50> 50
2h Furan-3-yl14 ± 116 ± 138 ± 2

Data sourced from Queiroz et al., 2021.

SAR Analysis:

From the data presented in Table 1, several key structure-activity relationships can be deduced:

  • Effect of Phenyl Substitution: The unsubstituted phenyl analogue (2a ) was inactive. However, substitution on the phenyl ring significantly influenced activity.

  • Electron-Donating vs. Electron-Withdrawing Groups: A methyl group at the para-position (2b , p-tolyl) conferred moderate activity. In contrast, a strong electron-donating methoxy group (2c ) or a strong electron-withdrawing trifluoromethyl group (2d ) resulted in a loss of activity.

  • Halogen Substitution: The presence of a chlorine atom at the para-position (2e ) resulted in the most potent compound in this series against both TNBC cell lines, with GI50 values of 13 µM and 15 µM for MDA-MB-231 and MDA-MB-468, respectively.[1]

  • Heteroaryl Groups: Replacement of the phenyl ring with pyridin-3-yl (2f ) or pyridin-4-yl (2g ) led to inactive compounds. The furan-3-yl analogue (2h ) displayed activity comparable to the p-tolyl and 4-chlorophenyl derivatives but also showed some toxicity towards the non-tumorigenic MCF-12A cell line.

  • Selectivity: The most active compounds, 2b and 2e , demonstrated good selectivity, being significantly less active against the non-tumorigenic MCF-12A cell line.[1]

Thieno[3,2-b]pyridines as Selective Kinase Inhibitors

The this compound scaffold has also been identified as a template for developing highly selective protein kinase inhibitors.[2][3] A study focused on developing inhibitors for Haspin, an atypical kinase involved in mitosis, yielded several potent compounds.[2][3]

Table 2: In Vitro Inhibitory Activity (IC50) of this compound Analogues against Haspin Kinase

CompoundModificationsHaspin IC50 (nM)
MU1464 Isomer 1-
MU1668 Isomer 2-
3 -130
4 -130
5 -14
MU1920 Optimized AnaloguePotent Inhibitor

Specific IC50 values for MU1464 and MU1668 were not explicitly provided in the abstract, but they were highlighted for their high kinome-wide selectivity. Compound MU1920 was described as a highly selective and potent inhibitor suitable for in vivo applications.[2][3]

SAR Analysis:

While detailed quantitative data for a full series is not available in the provided search results, the study highlights key findings:

  • Isomeric Effects: The isomers MU1464 and MU1668 demonstrated that the substitution pattern on the this compound core profoundly affects the binding mode and selectivity.[2][3]

  • Optimization for Potency: Through mapping the chemical space around the core scaffold, compound 5 was identified with a low nanomolar IC50 value of 14 nM against Haspin kinase.[2] Further optimization led to MU1920 , a quality chemical probe for in vivo studies.[2][3]

  • High Selectivity: A key feature of these this compound-based kinase inhibitors is their high selectivity across the kinome, which is attributed to the weak interaction of the core with the kinase hinge region, allowing for diverse binding modes that are anchored in the back pocket of the kinase.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sulforhodamine B (SRB) Assay for Cell Growth Inhibition

This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA) (10% w/v)

  • Tris base solution (10 mM)

  • Acetic acid (1% v/v)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for the desired period (e.g., 48 hours).

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Air Drying: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: The GI50 value is calculated from the dose-response curve of the percentage of cell growth inhibition versus the compound concentration.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is indicative of kinase activity.

Materials:

  • Kinase of interest (e.g., Haspin)

  • Kinase substrate

  • ATP

  • Test compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Kinase Reaction Setup: In a 96-well plate, add the test compound, the kinase, and the kinase substrate in the assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1]

Materials:

  • Propidium Iodide (PI) staining solution

  • RNase A

  • 70% Ethanol

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its GI50 concentration for a specified time (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Cell Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cells in a PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC fluorescence indicates phosphatidylserine exposure on the outer cell membrane (a marker of early apoptosis), while PI fluorescence indicates loss of membrane integrity (a marker of late apoptosis or necrosis).

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Signaling Pathways and Experimental Workflows

The biological activity of this compound analogues is often attributed to their interaction with key signaling pathways involved in cell growth, proliferation, and survival.

Experimental Workflow for SAR Studies

The general workflow for conducting structure-activity relationship studies of novel this compound analogues is depicted below.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & SAR A Design of Analogues B Chemical Synthesis A->B C Purification & Characterization B->C D Anticancer Screening (e.g., SRB Assay) C->D E Kinase Inhibition Assay C->E F Mechanism of Action Studies (Cell Cycle, Apoptosis) D->F G Determine GI50 / IC50 Values D->G E->G H Structure-Activity Relationship Analysis G->H I Lead Optimization H->I I->A

Caption: General workflow for SAR studies of this compound analogues.

Implicated Signaling Pathways

Thienopyridine derivatives have been shown to inhibit key signaling molecules such as Src kinase and components of the PI3K/Akt pathway.[4] These pathways are often dysregulated in cancer, making them attractive targets for therapeutic intervention.

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, migration, and angiogenesis. Its aberrant activation is frequently observed in various cancers.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 FAK->Src Migration Migration FAK->Migration Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Proliferation Proliferation STAT3->Proliferation Survival Survival Akt->Survival Angiogenesis Angiogenesis Akt->Angiogenesis MAPK->Proliferation

Caption: Simplified Src kinase signaling pathway.

The PI3K/Akt pathway is a central signaling cascade that promotes cell survival and growth. Its hyperactivation is a common event in cancer, often due to mutations in key components of the pathway.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PTEN PTEN PIP3->PTEN dephosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Survival Survival Akt->Survival inhibits apoptosis CellGrowth Cell Growth mTOR->CellGrowth Proliferation Proliferation mTOR->Proliferation

Caption: Overview of the PI3K/Akt signaling pathway.

References

Validating the Mechanism of Action of Thieno[3,2-b]pyridine-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine scaffold has emerged as a promising framework in the design of highly selective kinase inhibitors, offering a versatile backbone for the development of novel therapeutic agents. This guide provides a comprehensive comparison of this compound-based drugs targeting key kinases, Haspin and Cyclin-Dependent Kinase-Like 5 (CDKL5), against alternative inhibitors. We present supporting experimental data, detailed protocols for mechanism-of-action validation, and visual representations of the relevant signaling pathways to aid in research and development efforts.

Performance Comparison of Kinase Inhibitors

The inhibitory activities of selected this compound-based compounds and their alternatives are summarized below. These tables highlight the biochemical potency against their primary kinase targets and their anti-proliferative effects in relevant cancer cell lines.

Haspin Kinase Inhibitors

Haspin kinase is a crucial regulator of mitosis, and its inhibition represents a key strategy in cancer therapy.

Compound Name/IDScaffold TypeTarget KinaseBiochemical IC50Cellular IC50 (MDA-MB-231)Reference
CHR-6494 This compound DerivativeHaspin2 nM757.1 nM[1][2][3][4][5]
MU1920 This compound DerivativeHaspin6 nMNot Reported[1]
CX-6258 Oxindole-basedPim-1, Pim-2, Pim-3, HaspinPim-1: 5 nM, Pim-2: 25 nM, Pim-3: 16 nMNot Reported for MDA-MB-231[6]
CDKL5 Kinase Inhibitors

CDKL5 is a serine/threonine kinase vital for neuronal development and function. Its dysregulation is implicated in neurological disorders.

Compound Name/IDScaffold TypeTarget KinaseCellular IC50 (in NanoBRET assay)Reference
Analog 2 This compound DerivativeCDKL53.5 nM
AT-7519 Pyrazole-basedCDKs, CDKL515 nM

Validating Mechanism of Action: Experimental Protocols

To rigorously validate the mechanism of action of this compound-based drugs, a series of in vitro and cellular assays are essential. Below are detailed protocols for key experiments.

In Vitro Kinase Inhibition Assay (Radioactive Method)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., Haspin, CDKL5)

  • Kinase-specific substrate (e.g., Histone H3 for Haspin)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound dilutions

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, purified kinase, and the specific substrate.

  • Add serial dilutions of the test compound to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper.

  • Wash the phosphocellulose papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Dry the papers and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis via Flow Cytometry

This method assesses the effect of a compound on cell cycle progression.

Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a test compound.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by slowly adding ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer.

  • Gate the cell population to exclude doublets and debris.

  • Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. For instance, treatment of MDA-MB-231 cells with 500 nM and 1000 nM of CHR-6494 for 48 hours increased the percentage of cells in the G2/M phase from a baseline of 17.7% to 25.4% and 26.3%, respectively[1].

Apoptosis Assay using Annexin V Staining

This assay detects one of the early markers of apoptosis, the externalization of phosphatidylserine.

Objective: To quantify the percentage of apoptotic cells following treatment with a test compound.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Test compound

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI) or other viability dye

  • Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the test compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Four populations of cells can be distinguished:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

  • Quantify the percentage of cells in each quadrant. Studies have shown that CHR-6494 treatment significantly increases the percentage of both early and late apoptotic cells in MDA-MB-231 cells[1].

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling pathways and experimental procedures is crucial for a comprehensive understanding of the mechanism of action.

Haspin_Signaling_Pathway cluster_drug Drug Intervention cluster_mitosis Mitotic Progression Thieno_pyridine This compound (e.g., CHR-6494) Haspin Haspin Kinase Thieno_pyridine->Haspin Inhibits Mitotic_Arrest Mitotic Arrest & Apoptosis Thieno_pyridine->Mitotic_Arrest HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates Haspin->Mitotic_Arrest H3T3ph Phospho-H3 (Thr3) CPC Chromosomal Passenger Complex (CPC) (e.g., Aurora B) H3T3ph->CPC Recruits to Centromere Centromere Centromere Chromosome_Alignment Proper Chromosome Alignment CPC->Chromosome_Alignment Ensures Mitotic_Progression Mitotic_Progression Chromosome_Alignment->Mitotic_Progression Leads to CDKL5_Signaling_Pathway cluster_drug Drug Intervention cluster_neuronal Neuronal Development & Function Thieno_pyridine_CDKL5 This compound Inhibitor CDKL5 CDKL5 Kinase Thieno_pyridine_CDKL5->CDKL5 Inhibits Neurological_Disorder Neurological Disorder Phenotypes Thieno_pyridine_CDKL5->Neurological_Disorder Downstream_Substrates Downstream Substrates (e.g., NGL-1, MeCP2) CDKL5->Downstream_Substrates Phosphorylates CDKL5->Neurological_Disorder Synaptic_Plasticity Synaptic Plasticity Downstream_Substrates->Synaptic_Plasticity Dendritic_Arborization Dendritic Arborization Downstream_Substrates->Dendritic_Arborization Neuronal_Survival Neuronal Survival Downstream_Substrates->Neuronal_Survival Experimental_Workflow cluster_workflow Mechanism of Action Validation Workflow Start Start: Test Compound (this compound-based) Kinase_Assay In Vitro Kinase Assay (Biochemical IC50) Start->Kinase_Assay Cell_Culture Treat Cancer Cell Line (e.g., MDA-MB-231) Start->Cell_Culture Analysis Data Analysis & Interpretation Kinase_Assay->Analysis Cell_Viability Cell Viability Assay (Cellular IC50) Cell_Culture->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V Staining) Cell_Culture->Apoptosis Cell_Viability->Analysis Cell_Cycle->Analysis Apoptosis->Analysis Conclusion Validate Mechanism of Action Analysis->Conclusion

References

In vitro and in vivo evaluation of Thieno[3,2-b]pyridine anticancer activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine scaffold has emerged as a promising framework in the development of novel anticancer agents. This guide provides a comparative analysis of the preclinical anticancer activity of this compound derivatives, with a focus on their in vitro and available in vivo data, benchmarked against established cancer therapies. This document is intended to provide an objective overview to inform further research and development in this area.

In Vitro Anticancer Activity: Thieno[3,2-b]pyridines vs. Standard Therapies

This compound derivatives have demonstrated notable cytostatic and cytotoxic activity across a range of human cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on triple-negative breast cancer (TNBC) cell lines, a subtype with limited targeted treatment options. For comparison, data for standard-of-care chemotherapeutics (Doxorubicin, Paclitaxel) and a multi-kinase inhibitor (Sorafenib) are included.

Table 1: In Vitro Growth Inhibitory Activity (GI50 in µM) of this compound Derivatives and Comparator Drugs against TNBC Cell Lines

Compound/DrugMDA-MB-231 (TNBC)MDA-MB-468 (TNBC)Non-Tumorigenic Cell Line (MCF-12A)Reference
This compound Derivatives
Compound 2e13 µM-> 50 µM[1]
Compound 2f19 µM11 µM> 50 µM[1]
Compound 2h11 µM10 µM> 50 µM[1]
Standard Chemotherapy
Doxorubicin~0.05 µM (Positive Control)--[1]
Targeted Therapy
Sorafenib(IC50) 40-100 nM (MEK/ERK inhibition)--

Note: GI50 is the concentration required to inhibit cell growth by 50%. A lower value indicates higher potency. The data for Doxorubicin in the referenced study was as a positive control, not a direct GI50 measurement.

In Vivo Anticancer Evaluation: A Preliminary Outlook

While extensive in vivo data from traditional xenograft models for this compound derivatives is limited in the public domain, preliminary studies offer a glimpse into their potential.

Table 2: In Vivo Anticancer Activity of a this compound Derivative

CompoundAnimal ModelCell LineDosing RegimenOutcomeReference
This compound Derivative
Compound 2eChick Chorioallantoic Membrane (CAM) AssayMDA-MB-23113 µMReduced tumor size[1]

Table 3: In Vivo Anticancer Activity of Comparator Drugs in Breast Cancer Xenograft Models

DrugAnimal ModelCell LineDosing RegimenOutcomeReference
Standard Chemotherapy
DoxorubicinMouse XenograftMDA-MB-23110 mg/kg, i.p., weeklySignificant tumor growth inhibition
PaclitaxelMouse XenograftMDA-MB-231Not specifiedEnhanced antitumor activity with controlled release
Targeted Therapy
SorafenibMouse XenograftMDA-MB-23130-60 mg/kg, oral, dailyComplete tumor stasis

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols cited in this guide.

In Vitro Cell Growth Inhibition Assay (Sulforhodamine B Assay)

The antitumor potential of the synthesized this compound derivatives was evaluated in vitro using the sulforhodamine B (SRB) assay.[1]

  • Cell Plating: Triple-negative breast cancer cells (MDA-MB-231 and MDA-MB-468) and a non-tumorigenic breast epithelial cell line (MCF-12A) were seeded in 96-well plates at an appropriate density and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of the this compound derivatives for 48 hours.

  • Cell Fixation: Following treatment, cells were fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells were stained with sulforhodamine B dye.

  • Measurement: The bound dye was solubilized, and the absorbance was read on a microplate reader to determine cell density. The GI50 value, the concentration that inhibits cell growth by 50%, was then calculated.[1]

In Ovo Chick Chorioallantoic Membrane (CAM) Assay

This assay serves as a preliminary in vivo model to assess antitumor and anti-angiogenic effects.[1]

  • Egg Incubation: Fertilized chicken eggs were incubated at 37°C.

  • Tumor Cell Grafting: On a specific day of embryonic development, a window was opened in the eggshell, and a silicone ring was placed on the CAM. MDA-MB-231 tumor cells were then grafted onto the CAM within the ring.

  • Compound Treatment: The developing tumors were treated with the test compound (e.g., Compound 2e) at its GI50 concentration.

  • Tumor Measurement: After a set incubation period, the tumors were excised and their size and weight were measured to determine the effect of the compound on tumor growth.[1]

Proposed Mechanism of Action and Signaling Pathways

Recent studies suggest that thieno[3,2-b]pyridines can act as highly selective protein kinase inhibitors.[2][3][4][5][6] One identified target is the Haspin kinase , a key regulator of mitosis. Inhibition of Haspin can lead to defects in chromosome alignment during cell division, ultimately triggering cell cycle arrest and apoptosis. This aligns with the observed cellular effects of some this compound derivatives, which include an increase in the G0/G1 or G2/M phase cell population and induction of apoptosis.[1]

Experimental Workflow for Mechanism of Action Studies

experimental_workflow Experimental Workflow for Elucidating Mechanism of Action cluster_invitro In Vitro Analysis cluster_analysis Data Analysis & Interpretation cell_lines Cancer Cell Lines (e.g., MDA-MB-231) treatment Treatment with This compound Derivative cell_lines->treatment cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis kinase_assay Kinase Inhibition Assay (e.g., Haspin Kinase) treatment->kinase_assay data_analysis Quantitative Analysis of Cell Cycle Phases and Apoptotic Cells cell_cycle->data_analysis apoptosis->data_analysis pathway_mapping Mapping to Signaling Pathways kinase_assay->pathway_mapping data_analysis->pathway_mapping caption Workflow for investigating the anticancer mechanism.

Caption: Workflow for investigating the anticancer mechanism.

Proposed Signaling Pathway for this compound Anticancer Activity

signaling_pathway Proposed Signaling Pathway of this compound Derivatives thieno This compound Derivative haspin Haspin Kinase thieno->haspin Inhibition histone Histone H3 (Thr3) haspin->histone Phosphorylation auroraB Aurora B Kinase histone->auroraB Recruitment chromosome Chromosome Alignment auroraB->chromosome spindle Spindle Assembly Checkpoint (SAC) chromosome->spindle cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) spindle->cell_cycle_arrest Activation apoptosis Apoptosis cell_cycle_arrest->apoptosis caption Inhibition of Haspin kinase disrupts mitosis.

Caption: Inhibition of Haspin kinase disrupts mitosis.

Conclusion and Future Directions

The available data indicates that this compound derivatives are a promising class of anticancer compounds, exhibiting potent in vitro activity against aggressive cancer cell lines such as TNBC, with favorable selectivity over non-tumorigenic cells. The identification of protein kinases, such as Haspin, as potential molecular targets provides a solid foundation for a rational drug design and optimization.

However, a critical gap remains in the comprehensive in vivo evaluation of these compounds. Future research should prioritize studies in relevant animal models, such as patient-derived xenografts, to assess efficacy, pharmacokinetics, and toxicity profiles. Direct, head-to-head comparative studies with standard-of-care agents are also essential to ascertain the true therapeutic potential of this promising scaffold. The elucidation of the detailed molecular mechanisms underlying their anticancer effects will further guide the development of this novel class of therapeutics.

References

Comparative Cross-Reactivity Profiling of Thieno[3,2-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the selectivity and off-target profiles of emerging Thieno[3,2-b]pyridine-based kinase inhibitors compared to established alternatives.

The this compound scaffold has emerged as a promising framework for the development of highly selective protein kinase inhibitors, offering potential therapeutic agents for a range of diseases, including cancer. This guide provides an objective comparison of the cross-reactivity profiles of novel this compound-based inhibitors against well-established, broader-spectrum kinase inhibitors. The quantitative data, presented in structured tables, is supported by detailed experimental methodologies to aid in the interpretation and replication of these findings.

Executive Summary

Protein kinases are a large family of enzymes that play a critical role in cellular signaling. Their dysregulation is a hallmark of many diseases, making them a prime target for therapeutic intervention. The development of kinase inhibitors has revolutionized the treatment of various cancers and other disorders. However, a significant challenge in kinase inhibitor development is achieving high selectivity for the intended target, as off-target effects can lead to toxicity and reduced therapeutic efficacy.

The this compound scaffold has been identified as a key structure in designing potent and selective kinase inhibitors. This guide focuses on the cross-reactivity profiles of several investigational this compound derivatives, including MU1920, a potent Haspin kinase inhibitor, and compares them against the well-characterized kinase inhibitors Dasatinib, Staurosporine, and Vandetanib. This comparative analysis aims to highlight the selectivity advantages of the this compound scaffold and provide a valuable resource for researchers in the field of drug discovery and development.

Comparative Kinase Inhibition Profiles

The following tables summarize the percentage of inhibition of a panel of kinases by the this compound-based inhibitor MU1920 and the established multi-kinase inhibitors Dasatinib and Staurosporine. The data is derived from comprehensive kinome scanning assays and illustrates the distinct selectivity profiles of these compounds.

Table 1: Cross-Reactivity Profile of MU1920 (this compound derivative)

Kinase TargetPercentage Inhibition (%) at 1µM
HASPIN (GSG2) 0.1
DYRK1A35
DYRK1B45
MCLK55
CLK165
CLK475
... (additional kinases with low to no inhibition)<10

Note: Data presented is a representative subset from a larger kinome scan. The primary target, HASPIN, shows the highest affinity (lowest percentage of control, indicating strong inhibition).

Table 2: Cross-Reactivity Profile of Dasatinib

Kinase TargetPercentage Inhibition (%) at 1µM
ABL1 <1
SRC <1
LCK<1
YES1<1
FYN<1
KIT1.2
PDGFRB1.5
EPHA22.5
... (numerous other kinases with significant inhibition)<50

Note: Dasatinib is a potent inhibitor of multiple kinases, as indicated by the low percentage of inhibition across a broad range of targets.

Table 3: Cross-Reactivity Profile of Staurosporine

Kinase TargetPercentage Inhibition (%) at 1µM
PKCα <1
CAMK2A <1
PKA<1
FLT3<1
KIT<1
RET<1
VEGFR2<1
... (very broad inhibition across the kinome)<20

Note: Staurosporine is a non-selective kinase inhibitor, demonstrating potent inhibition of a vast number of kinases.

Table 4: Cross-Reactivity Profile of Vandetanib

Kinase TargetIC50 (nM)
VEGFR2 40
EGFR 500
RET 100
VEGFR3110
VEGFR1660
TIE2>10000
FGFR1>10000

Note: Vandetanib is a multi-kinase inhibitor with primary activity against VEGFR2, EGFR, and RET.

Experimental Protocols

The data presented in this guide was generated using standardized and widely accepted experimental protocols for in vitro kinase inhibitor profiling.

KINOMEscan™ Assay Protocol (for MU1920, Dasatinib, and Staurosporine profiles)

The KINOMEscan™ platform (DiscoverX) is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of human kinases.

  • Assay Principle: The assay is based on the competition between a test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is measured using a proprietary quantitative PCR (qPCR) method.

  • Procedure:

    • A diverse panel of human kinases, expressed as fusions with a DNA tag, is used.

    • Each kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).

    • The mixture is allowed to reach equilibrium.

    • The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

    • The results are reported as "percentage of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates stronger binding of the test compound to the kinase.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (for Vandetanib profile)

TR-FRET assays are a common method for measuring kinase activity and inhibition in a homogeneous format.

  • Assay Principle: This assay measures the phosphorylation of a substrate peptide by a kinase. A europium (Eu)-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a fluorescently labeled substrate acts as the acceptor. When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing the donor and acceptor into close proximity and allowing for FRET to occur.

  • Procedure:

    • The kinase reaction is initiated by incubating the kinase, the fluorescently labeled substrate, and ATP in a microplate well.

    • The test compound (Vandetanib) is added at various concentrations to determine its inhibitory effect.

    • After a set incubation period, a solution containing EDTA (to stop the reaction) and the Eu-labeled antibody is added.

    • The plate is incubated to allow for antibody-substrate binding.

    • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The ratio of the acceptor and donor emission signals is calculated.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Signaling Pathways and Workflows

To further elucidate the context of kinase inhibition and the experimental processes, the following diagrams are provided.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Signal_Transduction Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Signal_Transduction Ligand Binding & Dimerization Gene_Expression Gene Expression (Proliferation, Survival) Signal_Transduction->Gene_Expression Signal Amplification Kinase_Inhibitor This compound Kinase Inhibitor Kinase_Inhibitor->Receptor Inhibition Kinase_Inhibitor->Signal_Transduction Inhibition

Caption: Simplified Receptor Tyrosine Kinase Signaling Pathway and Points of Inhibition.

KinomeScan_Workflow cluster_assay_prep Assay Preparation cluster_binding_reaction Binding Reaction cluster_quantification Quantification Kinase_Library DNA-tagged Kinase Library Incubation Incubation & Competition Kinase_Library->Incubation Immobilized_Ligand Immobilized Active-Site Ligand Immobilized_Ligand->Incubation Test_Compound Test Compound (e.g., MU1920) Test_Compound->Incubation qPCR Quantitative PCR (qPCR) Incubation->qPCR Data_Analysis Data Analysis (% of Control) qPCR->Data_Analysis

Caption: Experimental Workflow for the KINOMEscan™ Assay.

Conclusion

The cross-reactivity profiling of this compound kinase inhibitors, exemplified by MU1920, demonstrates a significantly higher degree of selectivity compared to broad-spectrum inhibitors like Dasatinib and Staurosporine. While multi-kinase inhibitors have their therapeutic applications, the development of highly selective agents is crucial for minimizing off-target toxicities and improving the therapeutic window.

The data and methodologies presented in this guide underscore the potential of the this compound scaffold in generating next-generation kinase inhibitors with improved safety profiles. For researchers and drug development professionals, this comparative analysis serves as a valuable resource for lead compound selection and optimization, ultimately contributing to the development of more effective and safer targeted therapies.

Head-to-head comparison of different Thieno[3,2-b]pyridine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

The thieno[3,2-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, forming the core of various therapeutic agents and functional materials. The development of efficient and versatile synthetic routes to this bicyclic system is of paramount importance for researchers in drug discovery and organic synthesis. This guide provides a head-to-head comparison of prominent synthetic strategies for the construction of the this compound core, supported by experimental data and detailed methodologies.

Key Synthetic Strategies

Four principal routes for the synthesis of the this compound skeleton are discussed and compared:

  • Transition-Metal-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling): This modern approach allows for the functionalization of a pre-existing this compound core, typically by forming carbon-carbon bonds.

  • Iodine-Mediated Intramolecular Electrophilic Cyclization: An environmentally benign method that constructs the pyridine ring onto a thiophene precursor through an electrophilic cyclization pathway.

  • Friedländer Annulation: A classic condensation reaction that forms the pyridine ring by reacting an aminothiophene aldehyde or ketone with a compound containing a reactive α-methylene group.

  • Gould-Jacobs Reaction: Another classical method that builds the pyridine ring, typically yielding 4-hydroxythis compound derivatives from an aminothiophene and a malonic acid derivative.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for each of the discussed synthetic routes, providing a clear comparison of their efficiency and reaction conditions.

Synthesis RouteKey Reagents & CatalystSubstrate ExampleProductYield (%)Temperature (°C)Time (h)Ref.
Suzuki-Miyaura Coupling Arylboronic acid/trifluoroborate, PdCl₂(dppf)·CH₂Cl₂Methyl 3-bromothis compound-2-carboxylateMethyl 3-arylthis compound-2-carboxylates40-84Reflux3-4.5[1]
Iodine-Mediated Cyclization I₂, K₂CO₃Substituted primary allylamine derived from thiopheneSubstituted this compoundup to 84RefluxNot Specified[2]
Friedländer Annulation 3-Amino-2-formylthiophene, Pyruvic acid, NaOH3-Azido-2-formylthiophene (in situ reduced)This compound-5-carboxylic acidNot SpecifiedNot SpecifiedNot Specified
Gould-Jacobs Reaction 3-Aminothiophene, Diethyl ethoxymethylenemalonateAniline (general example)4-Hydroxyquinoline (general product)up to 47 (microwave)250-3000.08-0.5

Experimental Protocols

Suzuki-Miyaura Coupling for Methyl 3-(hetero)arylthis compound-2-carboxylates

This protocol is adapted from the synthesis of various 3-aryl and 3-heteroaryl derivatives of methyl this compound-2-carboxylate.[1]

Materials:

  • Methyl 3-bromothis compound-2-carboxylate

  • Appropriate aryl or heteroaryl boronic acid, pinacol borane, or potassium trifluoroborate salt (1.2–1.6 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (2–4 mol%)

  • Potassium carbonate (K₂CO₃) (6 equiv.)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add methyl 3-bromothis compound-2-carboxylate, the corresponding boronic acid derivative, PdCl₂(dppf)·CH₂Cl₂, and K₂CO₃.

  • Add a mixture of 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the mixture to reflux for the specified time (e.g., 3-4.5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 3-(hetero)arylthis compound-2-carboxylate.

Iodine-Mediated Intramolecular Electrophilic Cyclization

This protocol describes a general method for the synthesis of fused pyridines, including thieno[3,2-b]pyridines, from primary allylamines.[2]

Materials:

  • Substituted primary allylamine derived from a suitable thiophene precursor

  • Iodine (I₂)

  • Potassium carbonate (K₂CO₃)

  • Chloroform (CHCl₃)

Procedure:

  • Dissolve the primary allylamine substrate in chloroform.

  • Add potassium carbonate as a base.

  • Add molecular iodine to the mixture.

  • Reflux the reaction mixture, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with chloroform.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by chromatography to yield the this compound derivative.

Friedländer Annulation for this compound-5-carboxylic acid

This protocol outlines the synthesis of a specific this compound derivative via the Friedländer condensation.

Materials:

  • 3-Azido-2-formylthiophene

  • Ethanol

  • Piperidine

  • Hydrogen sulfide (H₂S) gas

  • Pyruvic acid

  • 15% aqueous sodium hydroxide

Procedure:

  • In situ preparation of 3-amino-2-formylthiophene: Dissolve 3-azido-2-formylthiophene in ethanol containing a catalytic amount of piperidine. Cool the solution to 10°C.

  • Bubble hydrogen sulfide gas through the solution, maintaining the temperature below 25°C, until the evolution of nitrogen gas ceases (approximately 45 minutes).

  • Cool the reaction mixture to 0°C and filter off the precipitated sulfur. The filtrate contains the crude 3-amino-2-formylthiophene.

  • Friedländer Condensation: To the filtrate, add a solution of pyruvic acid in 15% aqueous sodium hydroxide.

  • The subsequent work-up and purification steps (not detailed in the source) would typically involve neutralization, extraction, and crystallization or chromatography to isolate the this compound-5-carboxylic acid.

Gould-Jacobs Reaction for 4-Hydroxyquinolines (General Protocol)

While a specific protocol for this compound is not detailed in the provided search results, the following general procedure for quinoline synthesis can be adapted by starting with a 3-aminothiophene derivative.

Materials:

  • 3-Aminothiophene derivative

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling solvent (e.g., diphenyl ether) or microwave reactor

Procedure:

  • Condensation: Mix the 3-aminothiophene derivative with diethyl ethoxymethylenemalonate. The reaction can often be performed neat or in a suitable solvent. Heat the mixture to facilitate the condensation and elimination of ethanol, forming the anilinomethylenemalonate intermediate.

  • Cyclization: Heat the intermediate at a high temperature (typically 250-300°C) in a high-boiling solvent like diphenyl ether, or by using microwave irradiation. This step effects the intramolecular cyclization to form the 4-hydroxy-3-carboethoxythis compound.

  • Hydrolysis and Decarboxylation (Optional): The resulting ester can be saponified using a base (e.g., NaOH) to the corresponding carboxylic acid. Subsequent heating can lead to decarboxylation to yield the 4-hydroxythis compound.

  • Purification is typically achieved by precipitation and washing, or by chromatographic methods.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Suzuki_Miyaura_Coupling ThienoPyridine This compound Core (e.g., Bromo-substituted) Product Functionalized This compound ThienoPyridine->Product BoronicAcid Aryl/Heteroaryl Boronic Acid/Ester BoronicAcid->Product Catalyst Pd Catalyst (e.g., PdCl₂(dppf)) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Caption: Suzuki-Miyaura cross-coupling for functionalizing the this compound core.

Iodine_Mediated_Cyclization Allylamine Thiophene-derived Primary Allylamine Intermediate Cyclized Intermediate Allylamine->Intermediate Electrophilic Cyclization Iodine Iodine (I₂) Iodine->Intermediate Base Base (K₂CO₃) Base->Intermediate Solvent Solvent (CHCl₃) Solvent->Intermediate Product This compound Intermediate->Product Oxidation

Caption: Iodine-mediated intramolecular cyclization for the synthesis of thieno[3,2-b]pyridines.

Friedlander_Annulation AminoThiophene 3-Amino-2-formylthiophene Intermediate Condensation Adduct AminoThiophene->Intermediate MethyleneCompound α-Methylene Carbonyl (e.g., Pyruvic Acid) MethyleneCompound->Intermediate Base Base (NaOH) Base->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration Gould_Jacobs_Reaction Aminothiophene 3-Aminothiophene Intermediate Anilinomethylenemalonate Intermediate Aminothiophene->Intermediate MalonicEster Diethyl ethoxymethylenemalonate MalonicEster->Intermediate Cyclization Thermal Cyclization (High Temp / Microwave) Intermediate->Cyclization Product 4-Hydroxythis compound -3-carboxylate Cyclization->Product FinalProduct 4-Hydroxythis compound Product->FinalProduct Hydrolysis & Decarboxylation

References

A Comparative Analysis of the Cytotoxic Effects of Thieno[3,2-b]pyridine and Thieno[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thienopyridine scaffold, a heterocyclic compound integrating thiophene and pyridine rings, has garnered significant attention in medicinal chemistry due to its versatile biological activities. Two prominent isomers, Thieno[3,2-b]pyridine and Thieno[2,3-b]pyridine, form the core of numerous derivatives investigated for their therapeutic potential, particularly in oncology. While both isomers share a fundamental structural resemblance, the differential fusion of the thiophene and pyridine rings imparts distinct physicochemical and pharmacological properties, leading to varied cytotoxic profiles against cancer cell lines.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity (IC50/GI50 values) of representative this compound and Thieno[2,3-b]pyridine derivatives against a panel of human cancer cell lines. The IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are standard measures of a compound's potency in inhibiting cell growth and viability.

Table 1: Cytotoxicity of this compound Derivatives

Compound IDCancer Cell LineIC50/GI50 (µM)Reference CompoundReference IC50 (µM)
1g HepG2 (Hepatocellular Carcinoma)0.016Doxorubicin0.37
4b HepG-2 (Hepatocellular Carcinoma)3.12DoxorubicinNot specified
4b MCF-7 (Breast Cancer)20.55DoxorubicinNot specified
8a MCF-7 (Breast Cancer)0.28SanguinarineNot specified

Table 2: Cytotoxicity of Thieno[2,3-b]pyridine Derivatives

Compound IDCancer Cell LineIC50/GI50 (µM)Reference CompoundReference IC50 (µM)
Compound 17d MDA-MD-435 (Melanoma)0.023Not specifiedNot applicable
Compound 17d MDA-MB-468 (Breast Cancer)0.046Not specifiedNot applicable
Compound 3b CCRF-CEM (Leukemia)2.580 ± 0.550--
Compound 3b CEM/ADR5000 (Multidrug-Resistant Leukemia)4.486 ± 0.286--
Compound 1 SK-OV-3 (Ovarian Cancer)5.5 (48h)--
Compound 1 OVCAR-3 (Ovarian Cancer)5.0 (48h)--
Compounds 4 & 5 Breast and Cervical Cancer Lines<50--

From the collated data, it is evident that derivatives of both scaffolds exhibit potent cytotoxic activity, with some compounds demonstrating efficacy in the nanomolar to low micromolar range. Notably, specific derivatives of both isomers show significant activity against various cancer types, including liver, breast, melanoma, leukemia, and ovarian cancers.

Experimental Protocols

The cytotoxic activities of the thienopyridine derivatives listed above were predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Compound Treatment: The thienopyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically ranging from 24 to 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 or GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of thienopyridine derivatives are attributed to their interaction with various cellular signaling pathways crucial for cancer cell proliferation and survival. One of the key mechanisms identified for Thieno[2,3-b]pyridine derivatives is the inhibition of phosphoinositide-specific phospholipase C (PLC).[1] PLC is a critical enzyme in the phosphoinositide signaling pathway, which regulates numerous cellular processes, including cell growth, differentiation, and apoptosis.

PLC_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes apoptosis Apoptosis plc->apoptosis Inhibition leads to dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to receptor proliferation Cell Proliferation & Survival pkc->proliferation Promotes ca2 Ca²⁺ Release er->ca2 ca2->proliferation Promotes thienopyridine Thieno[2,3-b]pyridine Derivatives thienopyridine->plc Inhibits

Caption: Phosphoinositide-specific Phospholipase C (PLC) Signaling Pathway and the inhibitory action of Thieno[2,3-b]pyridine derivatives.

Inhibition of PLC by these compounds disrupts the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). This disruption, in turn, affects downstream signaling cascades involving protein kinase C (PKC) and calcium mobilization, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis.

While the precise mechanisms for many this compound derivatives are still under investigation, their structural similarity suggests that they may also interact with key signaling pathways involved in cancer progression, potentially through different binding modes or by targeting other kinases.

Conclusion

Both this compound and Thieno[2,3-b]pyridine scaffolds serve as valuable templates for the design of potent cytotoxic agents. The available data indicates that subtle changes in the chemical structure of these derivatives can significantly impact their anticancer activity and selectivity against different cancer cell lines. The isomeric difference between the two scaffolds likely influences their three-dimensional conformation and electronic properties, leading to distinct interactions with biological targets.

Further head-to-head comparative studies of a wider range of derivatives under standardized conditions are warranted to fully elucidate the structure-activity relationships and to identify the most promising candidates for future drug development. A deeper understanding of their mechanisms of action and signaling pathway modulation will be crucial for the rational design of next-generation thienopyridine-based anticancer therapeutics.

References

A Comparative Benchmark of Novel Thieno[3,2-b]pyridine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Emerging Anticancer Agents

The thieno[3,2-b]pyridine scaffold has become a significant focus in the development of novel anticancer therapeutics. This guide provides a comparative overview of newly synthesized this compound derivatives, benchmarking their performance against established anticancer agents. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to facilitate informed decisions in drug discovery and development.

Quantitative Performance Analysis

The following tables summarize the in vitro efficacy of new this compound derivatives compared to existing anticancer drugs. It is important to note that the data presented is compiled from various studies, and experimental conditions may differ.

Table 1: Comparative Cytotoxicity (GI₅₀, µM) in Human Cancer Cell Lines

Compound IDCancer Cell LineGI₅₀ (µM)Reference CompoundGI₅₀ (µM)
New this compound Derivatives
Methyl 3-(p-tolyl)this compound-2-carboxylate (Compound 2b)MDA-MB-231 (Triple-Negative Breast Cancer)>50--
Methyl 3-(4-methoxyphenyl)this compound-2-carboxylate (Compound 2c)MDA-MB-231 (Triple-Negative Breast Cancer)>50--
Methyl 3-(4-(trifluoromethoxy)phenyl)this compound-2-carboxylate (Compound 2e)MDA-MB-231 (Triple-Negative Breast Cancer)13[1]--
Methyl 3-amino-6-[(3-aminophenyl)ethynyl]this compound-2-carboxylate (Compound 2f)HepG2 (Hepatocellular Carcinoma)1.2[2]Ellipticine2.9[2]
Existing Anticancer Drugs
SorafenibPanel of 23 cell lines1.0 - 10.0 (IC₅₀)[3]--
DasatinibVarious solid tumorsModest clinical activity in monotherapy[4]--
DoxorubicinHepG2 (Hepatocellular Carcinoma)0.37[5]--

Table 2: Kinase Inhibitory Activity (IC₅₀)

Compound Class/IDTarget KinaseIC₅₀Reference CompoundIC₅₀
New this compound Derivatives
Substituted 7-(indol-5-yl)aminothieno[3,2-b]pyridinesVEGFR-2Potent Inhibition (Specific IC₅₀ not provided in source)--
Existing Kinase Inhibitors
SorafenibVEGFR-2, PDGFR-β, Raf kinasesnM range--
DasatinibSrc family kinases, BCR-AblSub-nM to low nM range--

Key Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound derivatives, providing a visual context for their mechanism of action.

VEGFR2_signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Akt->Angiogenesis Thienopyridine This compound Derivatives Thienopyridine->VEGFR2 Inhibits Src_signaling RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src RTK->Src Activates STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras Proliferation Proliferation STAT3->Proliferation Metastasis Invasion & Metastasis FAK->Metastasis Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Thienopyridine This compound Derivatives Thienopyridine->Src Inhibits Pim1_signaling Cytokines Cytokines/ Growth Factors Receptor Receptor Cytokines->Receptor Transcription JAK JAK Receptor->JAK Transcription STAT STAT JAK->STAT Transcription Pim1 Pim-1 Kinase STAT->Pim1 Transcription p21 p21/p27 Pim1->p21 Inhibits BAD BAD Pim1->BAD Inhibits CellCycle Cell Cycle Progression p21->CellCycle Apoptosis Apoptosis BAD->Apoptosis Thienopyridine This compound Derivatives Thienopyridine->Pim1 Inhibits

References

Safety Operating Guide

Safe Disposal of Thieno[3,2-b]pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Thieno[3,2-b]pyridine, a heterocyclic compound utilized in various research applications. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Hazard Profile and Safety Considerations
Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and storage.

PropertyValueSource
Molecular Formula C7H5NS[2]
Molecular Weight 135.19 g/mol [2]
Boiling Point 129-131°C (at 16 Torr)[3]
Density 1.272 ± 0.06 g/cm³[3]
Flash Point 100.2 ± 10.2°C[3]
Storage Temperature Room Temperature, Sealed in Dry, Keep in Dark Place[2][3]

Experimental Protocol: Disposal of this compound Waste

This protocol outlines the step-by-step procedure for the collection and disposal of this compound waste.

Materials:

  • Designated hazardous waste container (chemically resistant, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat

  • Chemical fume hood

  • Secondary containment for the waste container

Procedure:

  • Waste Identification and Segregation:

    • This compound waste is classified as hazardous chemical waste.

    • Do not mix this waste with other incompatible waste streams. It is crucial to store acids and bases separately, and oxidizing agents apart from reducing agents and organic compounds.[4]

  • Waste Collection:

    • All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, contaminated gloves), must be collected for hazardous waste disposal.

    • Use a designated, properly labeled hazardous waste container. The container must be in good condition, free of leaks or cracks, and compatible with the chemical.[5]

    • The original product container may be used for waste collection if it is in good condition.[4]

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" label.[5]

    • The label must include the full chemical name, "this compound," and a clear indication of the hazards (e.g., "Harmful," "Irritant"). Do not use abbreviations or chemical formulas.[5]

    • Record the accumulation start date on the label.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory where the waste is generated.[4]

    • Keep the container securely closed at all times, except when adding waste.[5]

    • Place the waste container in a secondary containment bin to prevent spills.

    • Store the waste away from incompatible materials.

  • Disposal Request:

    • Once the waste container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[5]

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[5]

    • After triple-rinsing, the container can be managed as non-hazardous waste, and any labels should be defaced or removed.[6]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Identify Waste & Wear PPE B Step 2: Segregate this compound Waste A->B C Step 3: Collect in Labeled, Compatible Container B->C D Step 4: Store in Secondary Containment in SAA C->D E Step 5: Keep Container Securely Closed D->E F Step 6: Arrange for EHS Pickup E->F G Step 7: Decontaminate Empty Containers F->G H Step 8: Dispose of Rinsate as Hazardous Waste G->H

This compound Disposal Workflow

References

Personal protective equipment for handling Thieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Thieno[3,2-b]pyridine, a heterocyclic compound used in various research applications. The following procedural guidance outlines operational and disposal plans to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound and its isomers are classified as hazardous materials. Based on available data for the closely related isomer Thieno(2,3-b)pyridine, the following GHS hazard classifications should be considered[1]:

Hazard Class Category Hazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

  • Eye Protection : Wear chemical safety goggles with side shields that are tested and approved under appropriate government standards such as EN166 (EU) or ANSI Z87.1 (US)[2].

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected prior to use and replaced immediately if signs of degradation appear[3].

  • Body Protection : A lab coat or other protective clothing should be worn to prevent skin contact[2][3].

  • Respiratory Protection : If a risk assessment indicates the potential for inhalation of dust or vapors, a full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges should be used as a backup to engineering controls[2].

Operational Plan for Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood[2][3][4].

  • Ensure that an emergency eyewash station and safety shower are readily accessible within the immediate work area[5].

2. Handling Procedures:

  • Avoid inhalation, ingestion, and contact with skin and eyes[2].

  • Prevent the formation of dust if handling the solid form[2].

  • Keep the container tightly closed when not in use[2][6].

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday[2].

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from sources of ignition[3][5].

  • Keep the compound in a tightly sealed, clearly labeled container[2][3][6].

  • The product may be air and light sensitive; therefore, store it in the dark under an inert gas[2].

Emergency and First Aid Procedures

In the event of an exposure, immediate action is critical.

  • If Swallowed : Call a POISON CENTER or doctor immediately. Rinse the mouth with water. Do not induce vomiting[2].

  • If on Skin : Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[2][3].

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2][3].

  • If Inhaled : Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice[2][3].

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection : Collect waste this compound and any contaminated materials in a separate, sealable, and appropriately labeled hazardous waste container[5].

  • Disposal Regulations : Dispose of the contents and container in accordance with all local, state, and national legislation[2]. Do not dispose of it down the drain or with regular trash.

  • Spill Cleanup : In case of a spill, avoid generating dust. Use a vacuum or wet sweeping method for cleanup. Absorb with an inert material and place it in a suitable container for disposal[2][5].

Diagram: this compound Handling and Disposal Workflow

prep Preparation & Engineering Controls ppe Don Personal Protective Equipment (PPE) prep->ppe Verify fume hood & safety stations handling Chemical Handling in Fume Hood ppe->handling Goggles, Gloves, Lab Coat storage Secure Storage handling->storage After use decon Decontamination & Hand Washing handling->decon Post-handling waste Waste Collection handling->waste Collect chemical waste emergency Emergency Procedures handling->emergency In case of spill/exposure decon->waste Dispose of contaminated PPE disposal Hazardous Waste Disposal waste->disposal Follow regulations

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.